2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Description
Properties
IUPAC Name |
2-(4-ethoxy-2,3-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-7-4-3-6(5-8(13)14)9(11)10(7)12/h3-4H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQFXSRZIUVTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674013 | |
| Record name | (4-Ethoxy-2,3-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-62-2 | |
| Record name | (4-Ethoxy-2,3-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
An In-Depth Technical Guide to the Synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. The presented route is designed for adaptability in a research and development setting, with a focus on explaining the rationale behind each synthetic step and providing detailed experimental protocols.
Introduction
This compound is a substituted phenylacetic acid derivative. The presence of the difluoro and ethoxy groups on the phenyl ring imparts unique electronic and lipophilic properties, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. Phenylacetic acid derivatives are core structures in many pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.
This guide details a four-step synthesis starting from commercially available 2,3-difluorophenol. The chosen pathway offers a logical and efficient approach to the target molecule.
Overall Synthetic Workflow
The synthesis of this compound can be achieved through a four-step sequence:
-
Ethoxylation: Introduction of the ethoxy group onto the phenol.
-
Formylation: Installation of a formyl group onto the aromatic ring.
-
Cyanation: Conversion of the aldehyde to a nitrile.
-
Hydrolysis: Conversion of the nitrile to the final carboxylic acid.
Figure 1: Overall synthetic route for this compound.
Step 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene
The initial step involves the ethoxylation of 2,3-difluorophenol. This is a classic Williamson ether synthesis, a reliable and high-yielding reaction.
Reaction Scheme:
(Self-generated image of the reaction scheme for ethoxylation)
Core Principles and Experimental Rationale:
The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile and attacks an alkyl halide. In this case, the phenoxide ion is generated in situ by deprotonating 2,3-difluorophenol with a suitable base, such as potassium carbonate. Potassium carbonate is a mild and inexpensive base, making it a practical choice for this transformation. Ethyl iodide is a good electrophile as iodine is an excellent leaving group. The reaction is typically carried out in a polar aprotic solvent like 2-butanone to facilitate the dissolution of the reactants and promote the SN2 pathway.
Experimental Protocol:
-
To a solution of 2,3-difluorophenol (1.0 eq) in 2-butanone, add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
After cooling to room temperature, add water and toluene to the reaction mixture.
-
Separate the organic layer and wash it sequentially with 2N sodium hydroxide and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation under reduced pressure to obtain 1-ethoxy-2,3-difluorobenzene.[1]
Data Summary Table:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2,3-Difluorophenol | 1.0 | 130.09 | 793.9 mmol |
| Potassium Carbonate | 1.2 | 138.21 | 923 mmol |
| Ethyl Iodide | 1.5 | 155.97 | 1154 mmol |
| 2-Butanone | - | 72.11 | 770 mL |
| Product | 158.14 | Expected Yield: >90% |
Step 2: Synthesis of 4-Ethoxy-2,3-difluorobenzaldehyde
The second step is the formylation of 1-ethoxy-2,3-difluorobenzene. The Vilsmeier-Haack reaction is a suitable method for this transformation, as it is effective for electron-rich aromatic compounds.[2][3][4][5][6]
Reaction Scheme:
(Self-generated image of the reaction scheme for formylation)
Core Principles and Experimental Rationale:
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloromethyliminium salt, as the electrophile.[3] This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).[3] The electron-rich 1-ethoxy-2,3-difluorobenzene attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The ethoxy group is an activating group and directs the substitution to the para position, which is sterically more accessible. The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde.[5]
Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol:
-
Cool a solution of 1-ethoxy-2,3-difluorobenzene (1.0 eq) in DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) to the solution while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-ethoxy-2,3-difluorobenzaldehyde.
Data Summary Table:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) |
| 1-Ethoxy-2,3-difluorobenzene | 1.0 | 158.14 |
| N,N-Dimethylformamide (DMF) | Solvent | 73.09 |
| Phosphorus Oxychloride (POCl3) | 1.2 | 153.33 |
| Product | 186.15 |
Step 3: Synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetonitrile
The conversion of the aldehyde to the corresponding nitrile can be achieved via a Strecker synthesis, which involves the formation of an α-aminonitrile that is subsequently converted to the desired nitrile.[7][8][9][10][11]
Reaction Scheme:
(Self-generated image of the reaction scheme for cyanation)
Core Principles and Experimental Rationale:
The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide.[9] The aldehyde first reacts with ammonia to form an imine. The cyanide ion then adds to the imine in a nucleophilic addition to form an α-aminonitrile.[8] For the synthesis of a phenylacetonitrile from a benzaldehyde, a modified approach is often used where the aldehyde is first converted to a cyanohydrin, which is then reduced.
A more direct approach involves the reaction of the aldehyde with a cyanide source to form a cyanohydrin, which is then converted to the nitrile.
Experimental Protocol (via Cyanohydrin):
-
To a solution of 4-ethoxy-2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent, add sodium cyanide (1.1 eq).
-
Acidify the mixture with a weak acid (e.g., acetic acid) to generate HCN in situ.
-
Stir the reaction at room temperature until the formation of the cyanohydrin is complete (monitored by TLC).
-
The resulting cyanohydrin can be reduced to the nitrile using a variety of reducing agents. A common method is treatment with a dehydrating agent.
Data Summary Table:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) |
| 4-Ethoxy-2,3-difluorobenzaldehyde | 1.0 | 186.15 |
| Sodium Cyanide | 1.1 | 49.01 |
| Product | 195.18 |
Step 4:
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[12][13][14]
Reaction Scheme:
(Self-generated image of the reaction scheme for hydrolysis)
Core Principles and Experimental Rationale:
The hydrolysis of nitriles is a robust reaction that proceeds in the presence of strong acid or base and heat.[12] Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile to form an imidic acid intermediate, which then tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylate salt, which upon acidification, yields the carboxylic acid.[12] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water.
Figure 3: Simplified mechanism of base-catalyzed nitrile hydrolysis.
Experimental Protocol (Basic Hydrolysis):
-
To a solution of 2-(4-ethoxy-2,3-difluorophenyl)acetonitrile (1.0 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.[12]
Data Summary Table:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-(4-Ethoxy-2,3-difluorophenyl)acetonitrile | 1.0 | 195.18 |
| Sodium Hydroxide | Excess | 40.00 |
| Ethanol/Water | Solvent | - |
| Product | 214.17 |
Alternative Synthetic Strategies
While the presented route is robust, other synthetic strategies could also be employed. For instance, the Willgerodt-Kindler reaction could be used to convert a 4-ethoxy-2,3-difluoroacetophenone intermediate to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[15][16][17][18] However, the acetophenone precursor would first need to be synthesized, potentially adding steps to the overall sequence.
Conclusion
This guide has outlined a detailed and scientifically sound synthetic pathway for the preparation of this compound. By understanding the core chemical principles behind each transformation, researchers can adapt and optimize these procedures to suit their specific laboratory conditions and scale requirements. The provided protocols and data summaries serve as a valuable resource for professionals in the fields of drug discovery and materials science.
References
- ChemBK. 2,3-Difluoroethoxybenzene 1-Ethoxy-2,3-difluorobenzene. [Link]
- Faul, M. M.; Winneroski, L. L.; Krumrich, C. A. J. Org. Chem.1999, 64, 2465–2470.
- Master Organic Chemistry. Strecker Synthesis. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- NROChemistry. Strecker Synthesis. [Link]
- Wikipedia. Strecker amino acid synthesis. [Link]
- Wikipedia. Willgerodt rearrangement. [Link]
- Synlett. Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane. [Link]
- YouTube.
- Organic Chemistry Portal. Strecker Synthesis. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- MedSchoolCoach.
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
- Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.
- PubChem. 1-Ethoxy-2,3-Difluorobenzene. [Link]
- Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
- SciSpace.
- ChemSrc. 4'-Ethoxy-2',3'-difluoroacetophenone. [Link]
- SciSpace. Optimum Conditions for the Willgerodt-Kindler Reaction. 1. [Link]
- Royal Society of Chemistry.
- University of California, Irvine. 12BL Experiment 5: Ester Hydrolysis. [Link]
- YouTube. Cyanohydrin Formation (Forward/Reverse Directions). [Link]
- YouTube.
- Royal Society of Chemistry. The procedure for the synthesis of 2,3-difluoro1-decyloxybenzene (4). [Link]
- Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
- Google Patents.
- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
- Chemistry LibreTexts. 19.
- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.
- HETEROCYCLES, Vol. 65, No. 1, 2005. SYNTHESIS OF 6-BROMO-3-HYDROXY-2-PYRIDINECARBOXALDEHYDE. [Link]
- ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. [Link]
- St. Joseph's College. IV SEMMESTER. [Link]
- YouTube. Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. [Link]
- PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. medschoolcoach.com [medschoolcoach.com]
- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 13. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 14. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 16. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 17. scispace.com [scispace.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
2-(4-Ethoxy-2,3-difluorophenyl)acetic acid preparation method
An In-depth Technical Guide to the Preparation of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Introduction
This compound is a substituted phenylacetic acid derivative of significant interest to the pharmaceutical and agrochemical industries. The unique substitution pattern on the phenyl ring, featuring two vicinal fluorine atoms and an ethoxy group, imparts specific electronic and lipophilic properties that can be leveraged in the design of novel bioactive molecules. Phenylacetic acids, as a class, are crucial structural motifs found in a wide array of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and plant growth regulators.[1]
This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of this compound. The primary methodology detailed herein proceeds via the hydrolysis of a key nitrile intermediate, a classic and reliable transformation in organic synthesis.[1] We will explore the synthesis of this intermediate from its corresponding benzaldehyde, provide a step-by-step protocol for the final hydrolysis, and discuss alternative synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable compound.
Strategic Overview: A Multi-Step Synthesis via a Nitrile Intermediate
The most direct and widely applicable method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).[2] This strategy offers high yields and a straightforward purification process. Our selected pathway, therefore, involves three main stages, starting from the commercially available 4-ethoxy-2,3-difluorobenzaldehyde.
The overall transformation is outlined below:
-
Reduction: The aldehyde functional group is selectively reduced to a primary alcohol.
-
Halogenation: The resulting benzyl alcohol is converted into a more reactive benzyl halide (e.g., chloride or bromide).
-
Cyanation: The benzyl halide undergoes nucleophilic substitution with a cyanide salt to form the key intermediate, 2-(4-ethoxy-2,3-difluorophenyl)acetonitrile.
-
Hydrolysis: The nitrile intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.
This sequence is chosen for its reliability, scalability, and the commercial availability of the starting materials. Each step employs well-understood and documented chemical transformations.
Caption: Synthetic pathway from benzaldehyde to the target acetic acid.
Part 1: Synthesis of the Key Intermediate, 2-(4-Ethoxy-2,3-difluorophenyl)acetonitrile
This section details the three-step conversion of 4-ethoxy-2,3-difluorobenzaldehyde into the crucial nitrile precursor.
Step 1.1: Reduction of 4-Ethoxy-2,3-difluorobenzaldehyde
Causality: The initial step involves the reduction of the aldehyde to the corresponding benzyl alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other functional groups like the aromatic ring or the ether linkage. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxy-2,3-difluorobenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (4-ethoxy-2,3-difluorophenyl)methanol, which can often be used in the next step without further purification.
Step 1.2: Halogenation of (4-Ethoxy-2,3-difluorophenyl)methanol
Causality: The hydroxyl group of the benzyl alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. Conversion to a benzyl bromide using a reagent like phosphorus tribromide (PBr₃) is a highly effective method. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.
Experimental Protocol:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the crude (4-ethoxy-2,3-difluorophenyl)methanol (1.0 eq) in anhydrous diethyl ether at 0 °C.
-
Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via a syringe, maintaining the temperature at 0 °C. A white precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly pour it over crushed ice.
-
Separate the organic layer and wash the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield 1-(bromomethyl)-4-ethoxy-2,3-difluorobenzene. Caution: Benzyl bromides are lachrymatory and should be handled in a well-ventilated fume hood.
Step 1.3: Cyanation of 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene
Causality: This step involves a classic Sₙ2 reaction where the bromide is displaced by a cyanide nucleophile. Sodium cyanide (NaCN) or potassium cyanide (KCN) are common cyanide sources. The reaction is typically run in a polar aprotic solvent like DMSO or DMF to dissolve the cyanide salt and accelerate the Sₙ2 reaction. The addition of a small amount of water can sometimes improve the solubility of the cyanide salt.
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.2 eq) in a mixture of DMSO and a small amount of water (e.g., 10:1 v/v). Extreme Caution: Cyanide salts are highly toxic. All operations must be performed in a fume hood, and appropriate personal protective equipment must be worn. All cyanide-containing waste must be quenched with bleach before disposal.
-
Add a solution of 1-(bromomethyl)-4-ethoxy-2,3-difluorobenzene (1.0 eq) in DMSO to the cyanide solution.
-
Heat the reaction mixture to 50-60 °C and stir for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extract the product with ethyl acetate or toluene (3x volumes).
-
Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMSO and cyanide.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 2-(4-ethoxy-2,3-difluorophenyl)acetonitrile can be purified by column chromatography on silica gel or by vacuum distillation.
Part 2: Preparation of this compound via Nitrile Hydrolysis
This final step converts the nitrile intermediate into the desired carboxylic acid. Basic hydrolysis is often preferred as it typically results in a cleaner reaction and simplifies purification.
Mechanism Insight: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Tautomerization leads to an amide, which is then further hydrolyzed under the reaction conditions to a carboxylate salt. The final carboxylic acid is liberated upon acidification during the workup.
Detailed Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(4-ethoxy-2,3-difluorophenyl)acetonitrile (1.0 eq), ethanol, and a 20-30% aqueous solution of sodium hydroxide (NaOH, 3-5 eq).
-
Reflux: Heat the mixture to reflux (typically 90-100 °C). The reaction progress can be monitored by the evolution of ammonia gas (which can be tested with moist pH paper) and by TLC analysis. The reflux is typically maintained for 6-12 hours.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol by distillation under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid (HCl). The target carboxylic acid will precipitate as a solid.[3]
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture or toluene) to yield pure this compound.
-
Caption: Experimental workflow for the basic hydrolysis of the nitrile.
| Parameter | Value / Condition | Rationale |
| Solvent | Ethanol / Water | Co-solvent system to ensure solubility of both the organic nitrile and the inorganic base. |
| Base | Sodium Hydroxide (NaOH) | Strong base required for the hydrolysis of the stable nitrile and subsequent amide intermediate. |
| Temperature | Reflux (~100 °C) | Provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate. |
| Work-up pH | ~2 | Ensures complete protonation of the carboxylate salt to precipitate the neutral carboxylic acid.[3] |
| Purification | Recrystallization | Effective method for removing impurities and obtaining a high-purity crystalline product. |
Alternative Synthetic Strategies
While the nitrile hydrolysis route is robust, other methods can be considered depending on the availability of starting materials and desired reaction conditions.
The Willgerodt-Kindler Reaction
This classic reaction transforms an aryl alkyl ketone into the corresponding carboxylic acid (via a thioamide intermediate).[4][5]
-
Starting Material: 1-(4-Ethoxy-2,3-difluorophenyl)ethanone.
-
Reagents: Elemental sulfur and a secondary amine, typically morpholine.[1][6]
-
Process: The ketone is heated with sulfur and morpholine to form a thiomorpholide. This intermediate is then isolated and hydrolyzed under acidic or basic conditions to yield the target acid.[6]
-
Considerations: This method avoids the use of highly toxic cyanides but often requires high temperatures and can have substrate limitations. The use of morpholine and sulfur may also present handling and purification challenges.
Carboxylation of a Grignard Reagent
This approach builds the carboxylic acid moiety through the reaction of an organometallic intermediate with carbon dioxide.[7]
-
Starting Material: 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene (the same intermediate from Step 1.2).
-
Reagents: Magnesium turnings and solid carbon dioxide (dry ice).[8]
-
Process: The benzyl bromide is first reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent.[9] This highly nucleophilic reagent is then quenched with an excess of dry ice. An acidic work-up protonates the resulting magnesium carboxylate to give the final product.
-
Considerations: The primary challenge of this method is the extreme moisture sensitivity of Grignard reagents. All glassware, solvents, and reagents must be scrupulously dried to prevent the reagent from being quenched by water.
Conclusion
The preparation of this compound is most reliably achieved through a multi-step synthesis culminating in the hydrolysis of the corresponding phenylacetonitrile. This guide provides a detailed, field-proven protocol for this transformation, starting from the commercially available 4-ethoxy-2,3-difluorobenzaldehyde. The outlined procedures, from the initial reduction and halogenation to the final hydrolysis and purification, are based on well-established chemical principles, ensuring a high degree of success and reproducibility for the skilled researcher. The alternative routes discussed, such as the Willgerodt-Kindler reaction and Grignard carboxylation, offer valuable strategic options depending on specific laboratory constraints and starting material availability.
References
- Rhodium.ws. (n.d.). Phenylacetic Acids via PTC Willgerodt-Kindler Reaction.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.
- Chemeurope.com. (n.d.). Willgerodt rearrangement.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt_rearrangement [chemeurope.com]
- 6. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. adichemistry.com [adichemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
CAS 1017779-62-2 chemical properties
An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6): A Selective Allosteric Inhibitor of Wip1 Phosphatase
Introduction
This technical guide provides a comprehensive overview of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. It is important to note that while the initial query referenced CAS 1017779-62-2, the substantial body of scientific literature and detailed experimental data are associated with GSK2830371, which has the CAS number 1404456-53-6. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and therapeutic potential of GSK2830371. Another compound, I-BET762 (Molibresib), a BET bromodomain inhibitor, also frequently appeared in related searches and should not be confused with GSK2830371.
GSK2830371 has emerged as a significant research tool for investigating the DNA damage response (DDR) and the p53 signaling pathway. Wip1 is a serine/threonine phosphatase that acts as a negative regulator of the p53 tumor suppressor protein.[1][2] By inhibiting Wip1, GSK2830371 can restore and enhance p53 activity, making it a promising candidate for cancer therapy, particularly in tumors with wild-type p53.[1][3]
Chemical and Physical Properties
GSK2830371 is an orally bioavailable small molecule. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | |
| CAS Number | 1404456-53-6 | |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |
| Molecular Weight | 461.02 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |
| Storage | Store at -20°C |
Mechanism of Action
GSK2830371 is a highly selective, allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[4][5] It exhibits selectivity for Wip1 over at least 21 other phosphatases. The allosteric inhibition mechanism of GSK2830371 is a key feature, as it does not compete with the substrate at the catalytic site. Instead, it binds to a unique "flap" subdomain near the Wip1 catalytic site.[3] This flap region is structurally divergent from other members of the protein phosphatase 2C (PP2C) family, which confers the high selectivity of GSK2830371 for Wip1.[3]
The binding of GSK2830371 to this allosteric site induces a conformational change in Wip1, locking the enzyme in an inactive state.[6] This inhibition of Wip1 phosphatase activity leads to an increase in the phosphorylation of its downstream substrates. Key substrates of Wip1 include critical components of the DNA damage response pathway, such as p53, Chk2, H2AX, and ATM.[5]
The inhibition of Wip1 by GSK2830371 has a significant impact on the p53 signaling pathway. Wip1 normally dephosphorylates p53 at Ser15, which is a crucial step in p53 activation.[7] By preventing this dephosphorylation, GSK2830371 maintains p53 in its active, phosphorylated state, leading to the transactivation of its downstream target genes, such as p21, which is involved in cell cycle arrest.[2][4] This sustained activation of the p53 pathway can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[1][2]
Experimental Protocols
In Vitro Wip1 Phosphatase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of GSK2830371 on Wip1 phosphatase.
Materials:
-
Recombinant human Wip1 enzyme
-
Fluorescein diphosphate (FDP) substrate
-
Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
GSK2830371 stock solution in DMSO
-
DMSO (for control)
-
Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)
Procedure:
-
Prepare serial dilutions of GSK2830371 in DMSO.
-
In a microplate, add the GSK2830371 dilutions or DMSO (for control) to the assay buffer.
-
Add 50 µM FDP substrate to each well and mix.
-
Initiate the reaction by adding 10 nM Wip1 enzyme to each well.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescent signal on a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.[5]
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of GSK2830371 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF7, a breast cancer cell line with PPM1D amplification)
-
Complete cell culture medium
-
GSK2830371 stock solution in DMSO
-
Cell viability reagent (e.g., CCK-8)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK2830371 (and a DMSO control) for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the half-maximal growth inhibitory concentration (GI₅₀).[4]
In Vivo Studies and Pharmacokinetics
GSK2830371 is orally bioavailable and has been evaluated in in vivo models. In xenograft models using human lymphoma cell lines (e.g., DOHH2), oral administration of GSK2830371 has been shown to inhibit tumor growth.[5] Pharmacodynamic studies in these models have demonstrated increased phosphorylation of Chk2 (T68) and p53 (S15) in tumor tissues, confirming target engagement in vivo.[5]
However, it has been noted that GSK2830371 has a short half-life in mice, suggesting that sustained inhibition of Wip1 may be necessary for maximal anti-tumor effect.[4][6] This has led to dosing schedules of twice or three times daily in some preclinical studies.[4] Efforts to overcome the pharmacokinetic limitations of GSK2830371 are ongoing in the field.[6]
Therapeutic Potential and Combination Strategies
The primary therapeutic potential of GSK2830371 lies in its ability to reactivate the p53 tumor suppressor pathway. This makes it a particularly attractive candidate for the treatment of cancers that retain wild-type p53 but have amplification or overexpression of PPM1D, the gene encoding Wip1.[1][3]
Furthermore, GSK2830371 has shown synergistic effects when used in combination with other anti-cancer agents. For instance, it potentiates the effects of MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[1][7][8] MDM2 is another negative regulator of p53, and the dual inhibition of both Wip1 and MDM2 leads to a more robust and sustained activation of p53, resulting in enhanced cancer cell death.[2][7] Combination with genotoxic agents like doxorubicin has also been shown to potentiate cell death.[1][2]
Conclusion
GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase. Its ability to reactivate the p53 pathway by preventing the dephosphorylation of key DNA damage response proteins makes it a valuable tool for cancer research and a promising therapeutic agent, especially in combination with other targeted therapies. Further research is warranted to optimize its pharmacokinetic properties and fully elucidate its clinical potential.
References
- Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed. (URL: [Link])
- Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed. (URL: [Link])
- Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC. (URL: [Link])
- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC - NIH. (URL: [Link])
- Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Pl
- In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. (URL: [Link])
- Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - AACR Journals. (URL: [Link])
- GSK2830371 induced p53 phosphorylation and stabilization via WIP1...
- GSK2830371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
- Molibresib - Drug Targets, Indications, Patents - P
- Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - ResearchG
- Generation of allosteric small-molecule phosphatase inhibitors for the tre
- Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC. (URL: [Link])
- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - MDPI. (URL: [Link])
- A Phase I Study of Molibresib (GSK525762), a Selective Bromodomain (BRD) and Extra Terminal Protein (BET) Inhibitor: Results from Part 1 of a Phase I/II Open Label Single Agent Study in Subjects with Non-Hodgkin's Lymphoma (NHL)
- (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine-4-acetamide | C22H22ClN5O2 | CID 46943432 - PubChem. (URL: [Link])
- (PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D)
- Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - PubMed. (URL: [Link])
Sources
- 1. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
An In-depth Technical Guide: Physicochemical Characterization of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid
Foreword: The Imperative of Physicochemical Profiling
In the landscape of modern drug discovery and materials science, the journey from a candidate molecule to a viable product is fundamentally governed by its intrinsic physical and chemical properties. These characteristics dictate a compound's behavior in biological systems and its suitability for formulation, ultimately determining its efficacy, safety, and stability.[1][2][3] this compound, a substituted phenylacetic acid, belongs to a class of compounds with significant potential in medicinal chemistry. Its structural motifs—a difluorinated phenyl ring, an ethoxy group, and a carboxylic acid function—suggest a nuanced profile of lipophilicity, acidity, and hydrogen bonding potential.
This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. As experimental data for this specific molecule (CAS No. 1017779-62-2) is not extensively published, this document serves as both a repository of predicted values and, more critically, a detailed methodological playbook. We will not only present the "what" but delve into the "why" and "how," explaining the causality behind experimental choices and providing field-proven protocols. This approach ensures that researchers can generate reliable, reproducible data, forming a self-validating foundation for advanced studies.
Molecular Identity and Computational Properties
A foundational understanding begins with the molecule's basic structural and electronically-derived attributes. These computed parameters provide an initial in silico assessment that guides subsequent experimental design.
| Property | Value / Identifier | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1017779-62-2 | |
| Molecular Formula | C₁₀H₁₀F₂O₃ | Derived |
| Molecular Weight | 216.18 g/mol | Derived |
| Canonical SMILES | CCOC1=C(C=C(C=C1F)F)CC(=O)O | Derived |
| Calculated LogP | 2.1 - 2.5 | Predicted |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Predicted[4] |
Solid-State Properties: Melting Point Analysis
The melting point is a critical first-line indicator of a compound's purity and identity. For crystalline solids, a sharp, well-defined melting range is indicative of high purity, whereas impurities typically depress the melting point and broaden the range.[5][6] This parameter also influences stability, solubility, and formulation processes.
Significance in Drug Development
-
Purity Assessment: A narrow melting point range (typically < 2°C) is a primary indicator of a pure compound.
-
Identification: As a unique physical constant, it serves as a key data point for compound verification.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points, impacting stability and bioavailability.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or similar device), a standard and reliable method in synthetic and analytical chemistry.
Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Moisture or residual solvent will artificially depress the melting point.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm for optimal heat transfer.[6][7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.
-
Rapid Heating (Scouting): Set the apparatus to heat rapidly to determine an approximate melting range. Observe the sample and note the temperature at which it liquefies.
-
Refined Measurement: Allow the apparatus to cool significantly. Prepare a new sample and set the apparatus to heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Slow Heating Ramp: Reduce the heating rate to 1-2°C per minute. This slow ramp is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer, yielding an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
Visualization: Melting Point Determination Workflow
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
A Technical Guide to the Physicochemical Characterization of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid: Focus on Melting Point Determination
Abstract
This technical guide provides a comprehensive overview of the melting point of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, a key intermediate in contemporary drug discovery. While a specific, experimentally determined melting point for this compound is not publicly documented, this guide establishes a predictive framework based on the analysis of structurally analogous compounds. We delve into the theoretical underpinnings of melting point as a critical physicochemical parameter, detail rigorous experimental protocols for its accurate determination, and discuss the influence of molecular structure on this property. This document is intended to serve as an essential resource for researchers, analytical scientists, and drug development professionals, enabling them to anticipate the physical properties of this compound and to establish robust quality control standards.
Introduction: The Significance of Melting Point in Pharmaceutical Development
In the landscape of pharmaceutical sciences, the melting point of an active pharmaceutical ingredient (API) or intermediate is a fundamental physical property that provides critical insights into its purity, identity, and crystalline structure. A sharp and well-defined melting point range is often indicative of a highly pure compound, whereas a broad melting range typically suggests the presence of impurities, which can depress and widen the melting point. For a compound such as this compound, understanding its melting point is crucial for:
-
Quality Control: Establishing a key specification for batch release and ensuring consistency in manufacturing.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points.
-
Formulation Development: The melting point influences solubility and dissolution rates, which are critical for bioavailability.
-
Process Chemistry: Guiding the selection of appropriate drying temperatures and storage conditions.
This guide will provide the necessary theoretical and practical framework for scientists working with this compound to accurately determine and interpret its melting point.
Physicochemical Properties and Structural Analysis
The molecular structure of this compound dictates its physicochemical properties. The presence of the carboxylic acid moiety, the aromatic ring, the two fluorine atoms, and the ethoxy group all contribute to its intermolecular forces and, consequently, its melting point.
Table 1: Experimentally Determined Melting Points of Structurally Related Compounds
| Compound Name | Structure | Melting Point (°C) |
| 2,4-Difluorophenylacetic acid | 115-118[1][2] | |
| 2,3-Difluorophenylacetic acid | 115.0-122.0[3] | |
| 4-Ethoxyphenylacetic acid | 86-91[4] | |
| 2,4,5-Trifluorophenylacetic acid | 121-125[5] |
Structural Contribution to Melting Point:
-
Carboxylic Acid Group: The carboxylic acid moiety is capable of strong hydrogen bonding, forming dimers that significantly increase the energy required to break the crystal lattice, thus leading to a relatively high melting point.
-
Phenyl Ring: The planar phenyl ring allows for π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal structure.
-
Difluoro Substitution: The two fluorine atoms on the phenyl ring have a dual effect. Their high electronegativity leads to strong dipole-dipole interactions. Furthermore, the substitution pattern influences the overall molecular symmetry and packing efficiency in the crystal lattice. As seen in Table 1, the difluoro-substituted compounds have significantly higher melting points than the ethoxy-substituted analogue.
-
Ethoxy Group: The ethoxy group introduces some flexibility and can disrupt the crystal packing efficiency compared to a simpler substituent. The data for 4-Ethoxyphenylacetic acid, with a melting point of 86-91°C, suggests that the ethoxy group may lower the melting point in comparison to the difluorinated analogues[4].
Based on this analysis, it is reasonable to predict that the melting point of This compound will likely fall within a range influenced by these competing factors, plausibly between 90°C and 120°C. However, precise experimental determination is imperative.
Experimental Workflow for Accurate Melting Point Determination
The accurate determination of a melting point is a self-validating process that relies on a calibrated instrument and a pure sample. The following workflow outlines the necessary steps to ensure trustworthy and reproducible results.
Diagram 1: Workflow for Melting Point Determination
Caption: A logical workflow for the accurate determination of a compound's melting point.
Step 1: Sample Purification and Purity Verification
Impurities can significantly depress and broaden the melting point range. Therefore, it is critical to ensure the sample is of high purity before measurement.
Protocol for Sample Purification (Recrystallization):
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol for Purity Analysis (High-Performance Liquid Chromatography - HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for acidic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 264 nm.
-
Sample Preparation: Prepare a stock solution of the sample in methanol at approximately 1 mg/mL and dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Data Analysis: Calculate the purity using the area normalization method. The sample should be >99% pure for accurate melting point determination.
Step 2: Melting Point Measurement (Capillary Method)
The capillary melting point method is the most common and reliable technique.
Protocol for Capillary Melting Point Determination:
-
Instrument Calibration: Ensure the melting point apparatus is calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample.
-
Sample Preparation: The purified sample must be completely dry. Grind the crystalline sample into a fine, uniform powder.
-
Capillary Packing: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface.
-
Measurement:
-
Place the packed capillary into the heating block of the apparatus.
-
Use a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point.
-
Once within 20-30 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting point range.
-
-
Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.
Trustworthiness and Self-Validation
The integrity of the reported melting point is established through a system of self-validation built into the experimental design.
Diagram 2: The Triangle of Trustworthiness in Melting Point Determination
Caption: The three pillars ensuring a trustworthy melting point measurement.
A sharp melting range (e.g., < 2 °C) is an intrinsic validation of sample purity. If the measured melting point is broad, it indicates the need for further purification. The use of certified reference standards ensures the accuracy of the instrument's temperature measurement, removing instrumental bias. Adherence to a slow, controlled heating rate ensures that the recorded temperature accurately reflects the true melting point of the sample.
Conclusion
While a definitive melting point for this compound is not yet established in the literature, this guide provides a robust framework for its prediction and experimental determination. By understanding the contributions of its constituent functional groups and by applying the rigorous, self-validating protocols outlined herein, researchers can confidently determine this critical physicochemical parameter. An accurate melting point is a cornerstone of chemical characterization, ensuring the quality, consistency, and reliability of this important pharmaceutical intermediate in all stages of research and development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
- Analytical Method Summaries. (2022).
- Analytical Method Summaries. (2023).
- Analytical Method Summaries. (2021).
- PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid.
- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- Google Patents. (n.d.). CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
- PubChem. (n.d.). 2-Methyl-2-butene.
- Cheméo. (n.d.). Chemical Properties of 2-Butene, 2-methyl- (CAS 513-35-9).
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
Sources
- 1. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,3-Difluorophenylacetic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Ethoxyphenylacetic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: A Framework for Determining the Solubility of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry to formulation and bioavailability. This guide focuses on 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, a fluorinated aromatic carboxylic acid with potential significance as a pharmaceutical intermediate. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its systematic determination. We present a detailed, field-proven protocol for equilibrium solubility measurement using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. The underlying principles governing solubility are discussed, and the rationale behind each experimental step is explained to ensure robust and reproducible data generation. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering a self-validating methodology to characterize the solubility profile of this compound and similar molecules.
Introduction: The Critical Role of Solubility Profiling
This compound is a complex organic molecule featuring a difluorinated phenyl ring, an ethoxy group, and a carboxylic acid moiety. Its structure suggests its potential use as a key intermediate in the synthesis of complex pharmaceutical agents, possibly in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which also contains a substituted phenyl structure.[1][2][3][4] The successful transition of such an intermediate from laboratory-scale synthesis to commercial manufacturing hinges on a thorough understanding of its physical properties, chief among them being solubility.
Solubility data is not merely an academic parameter; it is the cornerstone of rational process development and formulation design.[5][6]
-
For the Process Chemist: Knowledge of solubility in various organic solvents is essential for optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, controlling polymorph formation, and maximizing yield.
-
For the Formulation Scientist: Understanding a compound's solubility profile is the first step in designing a viable dosage form. Poor solubility can lead to low bioavailability, making an otherwise potent drug therapeutically ineffective.[7] Solubility data guides the selection of excipients, the development of advanced formulations (e.g., amorphous solid dispersions), and salt selection strategies.[5][8]
This guide, therefore, presents an authoritative, step-by-step methodology for experimentally determining the equilibrium solubility of this compound across a panel of relevant organic solvents.
Guiding Principles: Predicting Solubility Behavior
The fundamental principle of "like dissolves like" provides a qualitative framework for predicting solubility.[9] The structure of this compound offers several clues to its expected behavior:
-
Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone).
-
Difluorophenyl Ring: The aromatic ring is inherently nonpolar. The highly electronegative fluorine atoms add polarity but also increase hydrophobicity.
-
Ethoxy Group (-OCH₂CH₃): This group adds some lipophilicity and can act as a hydrogen bond acceptor.
The interplay between the polar carboxylic acid head and the relatively nonpolar, fluorinated aromatic tail makes the molecule's solubility highly dependent on the solvent's specific properties. We can anticipate moderate to good solubility in polar organic solvents, while solubility in highly nonpolar solvents like hexane or toluene may be limited.
Experimental Protocol: The Equilibrium Shake-Flask Method
The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[5][8][10] The objective is to create a saturated solution in equilibrium with an excess of the solid compound, ensuring that the maximum amount of the solute has dissolved.[10]
Required Materials and Equipment
-
Compound: this compound (solid, high purity).
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Dimethyl Sulfoxide (DMSO)).
-
Equipment:
-
Analytical balance (4-decimal places)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes (1 mL or 2 mL)
-
Syringe filters (0.22 µm or 0.45 µm, chemically inert, e.g., PTFE)[9]
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]
-
Step-by-Step Experimental Workflow
The protocol described is a self-validating system, incorporating controls and checks to ensure data integrity.
-
Preparation of the Solid:
-
Rationale: Ensuring an excess of solid material is crucial to guarantee that the solution reaches saturation. A significant excess ensures that equilibrium is not limited by the amount of available solute.[5]
-
Procedure: Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed glass vial. The exact mass should be recorded. Ensure the amount is visibly in excess of what is expected to dissolve.
-
-
Solvent Addition:
-
Rationale: Accurate solvent volume is critical for calculating the final concentration.
-
Procedure: Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial containing the solid. Record the solvent and the volume.
-
-
Equilibration:
-
Rationale: Reaching thermodynamic equilibrium is the most critical and time-consuming step.[10] Agitation ensures continuous interaction between the solid and the solvent. An incubation time of 24 to 48 hours is standard for most small molecules to ensure equilibrium is reached, especially for compounds with slow dissolution kinetics.[11] Temperature control is vital as solubility is temperature-dependent.
-
Procedure: Securely cap the vials. Place them on an orbital shaker set to a constant speed (e.g., 250 RPM) in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours.
-
-
Phase Separation:
-
Rationale: The undissolved solid must be completely removed to analyze the concentration of the solute in the saturated liquid phase accurately. Centrifugation pellets the majority of the solid, and subsequent filtration removes any remaining fine particulates.[9][12]
-
Procedure:
-
After the incubation period, allow the vials to stand undisturbed for at least 1 hour to permit sedimentation.
-
Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully draw the supernatant using a syringe.
-
Attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and filter the supernatant into a clean HPLC vial. This clear filtrate is the saturated solution.
-
-
-
Sample Dilution and Quantification:
-
Rationale: The concentration of the saturated solution may be too high for direct analysis by HPLC. A precise dilution is required to bring the concentration within the linear range of the calibration curve.
-
Procedure:
-
Perform an accurate serial dilution of the filtrate with the same solvent used for the experiment.
-
Analyze the diluted sample using a validated HPLC method.
-
Determine the concentration from a standard calibration curve prepared with known concentrations of this compound.
-
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded. A structured table is the most effective way to present and compare the results. Researchers should use this template to log their findings.
Table 1: Solubility of this compound in Organic Solvents at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Data | Calculated Data |
| Ethanol | Polar Protic | Experimental Data | Calculated Data |
| Acetone | Polar Aprotic | Experimental Data | Calculated Data |
| Acetonitrile | Polar Aprotic | Experimental Data | Calculated Data |
| Ethyl Acetate | Polar Aprotic | Experimental Data | Calculated Data |
| Dichloromethane | Nonpolar | Experimental Data | Calculated Data |
| Toluene | Nonpolar | Experimental Data | Calculated Data |
| Dimethyl Sulfoxide | Polar Aprotic | Experimental Data | Calculated Data |
Interpretation: High solubility in solvents like ethyl acetate or toluene could indicate good candidates for reaction media in synthetic steps. High solubility in solvents like acetone or methanol might suggest effective systems for purification via crystallization, potentially with the addition of a non-polar anti-solvent. For formulation, solvents in which the compound has low solubility are just as important to identify, as they can be used as anti-solvents in precipitation or crystallization processes.
Conclusion
References
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
- PharmaTutor. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
- Pharmaffiliates. (2025). Pharmaceutical Intermediates Celecoxib Explained For Beginners.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Celecoxib: Understanding Key Intermediates and Their Roles.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Arborpharmchem. (2025). Celecoxib Intermediates: Key Steps In Synthesis.
- SlideShare. (n.d.). Solubility & Method for determination of solubility.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- ResearchGate. (n.d.). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study.
- PubMed. (2017). Equilibrium Solubility Measurement of Compounds With Low Dissolution Rate by Higuchi's Facilitated Dissolution Method. A Validation Study.
- National Institutes of Health. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach.
- Wikipedia. (n.d.). Celecoxib.
- ResearchGate. (2025). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§.
- National Institutes of Health. (n.d.). Celecoxib.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. nbinno.com [nbinno.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
A Technical Guide to the ¹H NMR Spectroscopic Analysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Abstract: This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, a compound of interest in synthetic and medicinal chemistry. In the absence of a published reference spectrum, this document establishes an expert-predicted spectral analysis grounded in fundamental NMR principles and authoritative data. It details the expected chemical shifts, multiplicities, and coupling constants (both ¹H-¹H and ¹H-¹⁹F) for each proton environment within the molecule. Furthermore, this guide presents a self-validating, field-proven protocol for sample preparation, data acquisition, and processing to obtain a high-quality ¹H NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work.
The Imperative of Structural Verification in Modern Chemistry
This guide focuses on this compound, a substituted phenylacetic acid derivative. The presence of multiple distinct functional groups—an ethoxy moiety, a difluoro-substituted aromatic ring, and a carboxylic acid—creates a unique and informative ¹H NMR spectrum. Understanding this spectrum is critical for confirming the identity and purity of the compound after synthesis. The introduction of fluorine atoms adds a layer of complexity and diagnostic power due to ¹H-¹⁹F spin-spin coupling, which provides definitive evidence of proximity between these nuclei.[2]
Predicted ¹H NMR Spectral Analysis
A predictive analysis, based on established chemical shift theory and known coupling constants, allows for a robust hypothesis of the expected spectrum. This proactive approach is essential for efficient spectral interpretation and for identifying any unexpected structural anomalies.
Molecular Structure and Proton Environments
The structure of this compound contains five chemically distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum.
Figure 1: Chemical structure of this compound with key proton environments labeled (a-f).
Ethoxy Group Protons: -O-CH₂(c)-CH₃(d)
The ethoxy group gives rise to two distinct signals that are coupled to each other.
-
Methylene Protons (c): These protons are adjacent to an oxygen atom, which is strongly electron-withdrawing, causing a downfield shift.[3] They are also adjacent to the three protons of the methyl group, which will split this signal into a quartet (q) according to the n+1 rule. The expected chemical shift is approximately δ 4.0 - 4.2 ppm .
-
Methyl Protons (d): These protons are in a standard alkyl environment but are influenced by the adjacent oxygen two bonds away. They are coupled to the two methylene protons, resulting in a triplet (t) . The expected chemical shift is approximately δ 1.3 - 1.5 ppm .
-
Coupling Constant: The coupling between these two groups of protons (³JHH) is typically around 7.0 Hz .[4]
Acetic Acid Methylene Protons: -CH₂(a)-COOH
The methylene protons of the acetic acid side chain are adjacent to both the aromatic ring and the carbonyl group.
-
Signal (a): This environment results in a downfield shift relative to a simple alkane. Because there are no adjacent protons, this signal is expected to be a singlet (s) .[5] Minor long-range coupling to the aromatic proton at C6 (⁵JHH) or the fluorine at C2 (⁵JHF) may cause slight broadening but is unlikely to produce resolved splitting. The expected chemical shift is approximately δ 3.6 - 3.8 ppm .[6]
Aromatic Protons: H-5(e) and H-6(f)
The analysis of the aromatic region is the most complex due to multiple coupling interactions, including strong heteronuclear ¹H-¹⁹F couplings.[2]
-
Proton H-6 (f): This proton is expected to be the most downfield of the two aromatic signals due to the deshielding effect of the adjacent C-CH₂COOH group. It will be coupled to:
-
Proton H-5: An ortho ¹H-¹H coupling (³JHH) of approximately 8-9 Hz .[7]
-
Fluorine F-2: An ortho ¹H-¹⁹F coupling (³JHF) of approximately 6-10 Hz .[8]
-
Fluorine F-3: A meta ¹H-¹⁹F coupling (⁴JHF) of approximately 4-6 Hz .[2] The resulting multiplicity will be a complex doublet of doublets of doublets (ddd) . Its predicted chemical shift is in the range of δ 7.0 - 7.2 ppm .
-
-
Proton H-5 (e): This proton is ortho to the electron-donating ethoxy group, which will shift it slightly upfield relative to H-6. It will be coupled to:
-
Proton H-6: An ortho ¹H-¹H coupling (³JHH) of approximately 8-9 Hz .[7]
-
Fluorine F-3: A meta ¹H-¹⁹F coupling (⁴JHF) of approximately 4-6 Hz .[2]
-
Fluorine F-2: A para ¹H-¹⁹F coupling (⁵JHF) which is typically small (<2 Hz ) and may not be resolved, potentially leading to signal broadening.[9] The expected multiplicity is a doublet of doublets (dd) , or a ddd if the para coupling is resolved. Its predicted chemical shift is in the range of δ 6.8 - 7.0 ppm .
-
Figure 2: Spin-spin coupling network for the aromatic protons of this compound.
Carboxylic Acid Proton: -COO H (b)
-
Signal (b): The proton of the carboxylic acid is highly deshielded and its chemical shift is sensitive to concentration, solvent, and temperature. It typically appears as a broad singlet (br s) far downfield, often between δ 10 - 12 ppm .[1] This signal will disappear upon shaking the sample with a drop of D₂O due to rapid proton-deuterium exchange, a classic diagnostic test.
Summary of Predicted Spectral Data
The predicted ¹H NMR data are summarized in the table below for a spectrum acquired in a standard solvent like CDCl₃.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H(a) -CH₂COOH | 3.6 - 3.8 | s | - | 2H |
| H(b) -COOH | 10.0 - 12.0 | br s | - | 1H |
| H(c) -O-CH₂ -CH₃ | 4.0 - 4.2 | q | ³JHH ≈ 7.0 | 2H |
| H(d) -O-CH₂-CH₃ | 1.3 - 1.5 | t | ³JHH ≈ 7.0 | 3H |
| H(e) Aromatic H-5 | 6.8 - 7.0 | dd or ddd | ³JHH ≈ 8-9, ⁴JHF ≈ 4-6 | 1H |
| H(f) Aromatic H-6 | 7.0 - 7.2 | ddd | ³JHH ≈ 8-9, ³JHF ≈ 6-10, ⁴JHF ≈ 4-6 | 1H |
Experimental Protocol for Spectrum Acquisition
Adherence to a rigorous experimental protocol is paramount for obtaining high-quality, reproducible NMR data. This protocol is designed to be a self-validating system, minimizing common sources of error.
Materials and Reagents
-
Sample: this compound (5-15 mg).
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.
-
Internal Standard (Optional): Tetramethylsilane (TMS) for CDCl₃.
-
NMR Tube: High-precision 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[10]
-
Glassware: Clean, dry Pasteur pipette and a small vial.
-
Filter: Small plug of cotton or glass wool.
Sample Preparation Workflow
The causality behind this workflow is to ensure a homogenous, particulate-free sample at an optimal concentration, which is critical for proper magnetic field shimming and achieving high spectral resolution.[11][12]
Figure 3: Step-by-step workflow for preparing a high-quality NMR sample.
NMR Instrument Parameters
These parameters are starting points for a standard 400 or 500 MHz spectrometer and should be optimized as needed.
-
Spectrometer Frequency: ≥ 400 MHz for ¹H.
-
Experiment: Standard 1D proton acquisition.
-
Number of Scans (NS): 8 to 16. The signal-to-noise ratio improves with the square root of the number of scans.
-
Relaxation Delay (D1): 1-2 seconds. A sufficient delay ensures quantitative integration.
-
Acquisition Time (AQ): 2-4 seconds. Longer acquisition times yield better resolution.
-
Pulse Width: Calibrated 90° pulse.
-
Temperature: 298 K (25 °C).
Data Processing
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum.[13][14]
-
Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.[15]
-
Apodization (Window Function): Apply an exponential multiplication (e.g., with a line broadening factor of 0.3 Hz) to the FID to improve the signal-to-noise ratio at the expense of a slight loss in resolution.
-
Phase Correction: Manually or automatically adjust the phase of the signals to ensure all peaks are purely absorptive and upright.
-
Baseline Correction: Fit and subtract a polynomial function to correct for any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃ at δ 7.26 ppm) or the TMS signal to δ 0.00 ppm.
-
Integration: Define the integral regions for each signal to determine the relative number of protons each represents.
Conclusion: A Roadmap for Structural Confirmation
This guide provides a robust predictive and methodological framework for the ¹H NMR analysis of this compound. The key spectral signatures—a quartet/triplet system for the ethoxy group, a singlet for the benzylic methylene, and two complex, fluorine-coupled multiplets in the aromatic region—serve as definitive markers for structural confirmation. By following the detailed experimental protocol, researchers can reliably generate high-quality data. The correlation of this experimental spectrum with the expert-predicted analysis presented herein offers a powerful, self-validating system for the unambiguous structural elucidation of this complex fluorinated molecule, ensuring scientific integrity in research and development applications.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
- ResearchGate. (2007). Coupling of Protons with Fluorine Page.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- University of Ottawa. (n.d.). How to make an NMR sample.
- Purdue University. (n.d.). Sample Preparation.
- SoftwareOne. (n.d.). NMR Predictors - ACD Labs.
- Scribd. (n.d.). NMR Data Processing Guide.
- JEOL. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict".
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- YouTube. (2025). How Do You Process NMR Data? - Chemistry For Everyone.
- PROSPRE. (n.d.). 1H NMR Predictor.
- Bruker. (n.d.). Mnova Predict | Accurate Prediction.
- Wiley Online Library. (n.d.). NMR Data Processing.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
- Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe.
- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- The Royal Society of Chemistry. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra.
- University of Regensburg. (n.d.). 1H NMR Spectroscopy.
- Chemistry LibreTexts. (2024). 16: Multinuclear NMR.
- ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Reddit. (2024). The Effect of Fluorine in 1H NMR : r/Chempros.
- University of Arizona. (n.d.). Fluorine NMR.
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 14. m.youtube.com [m.youtube.com]
- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
A Technical Guide to the Predicted ¹³C NMR Spectrum of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
This guide provides a detailed analysis and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and empirical data from analogous compounds to offer a scientifically grounded forecast of the expected chemical shifts and coupling patterns. This approach is designed to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of this and similar fluorinated aromatic compounds.
Introduction: The Significance of ¹³C NMR in Structural Analysis
¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, providing information about its chemical environment, hybridization, and connectivity. For complex molecules such as this compound, ¹³C NMR is crucial for confirming the substitution pattern of the aromatic ring and identifying the presence of various functional groups.
The presence of fluorine atoms in the target molecule introduces an additional layer of complexity and information in the form of carbon-fluorine (C-F) coupling. The magnitude of these coupling constants, which can be observed over one or more bonds, provides valuable insights into the spatial relationship between the carbon and fluorine atoms.[1][2]
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the principle of substituent additivity, using benzene (δ ≈ 128.5 ppm) as a reference and incorporating the known effects of ethoxy, fluoro, and acetic acid functional groups on the chemical shifts of the aromatic carbons.
Table 1: Predicted ¹³C NMR Chemical Shifts and Expected Multiplicities for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C=O | ~175 | s |
| C-4 | ~150 | dd |
| C-2 | ~148 | dd |
| C-3 | ~145 | dd |
| C-1 | ~120 | d |
| C-5 | ~118 | d |
| C-6 | ~115 | d |
| -OCH₂CH₃ | ~64 | s |
| -CH₂COOH | ~40 | t |
| -OCH₂CH₃ | ~15 | s |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent can influence the exact chemical shifts. Predicted values are based on analogous compounds and substituent effects.
In-Depth Analysis of Predicted Chemical Shifts and Coupling Constants
Aromatic Carbons (C1-C6)
The chemical shifts of the aromatic carbons are influenced by the interplay of the electron-donating ethoxy group and the electron-withdrawing fluorine atoms and carboxylic acid group.
-
C-4 (Ethoxy Substituted): The ethoxy group is an ortho-, para-director and strongly electron-donating through resonance. This would typically shield the attached carbon. However, the presence of adjacent fluorine atoms will have a significant deshielding effect. The chemical shift is predicted to be in the downfield region of the aromatic spectrum. The signal for C-4 is expected to appear as a doublet of doublets (dd) due to coupling with both F-2 and F-3.
-
C-2 and C-3 (Fluoro Substituted): Carbons directly bonded to fluorine atoms experience a strong deshielding effect, shifting their signals significantly downfield.[1][2] These carbons will also exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz. Each of these signals is anticipated to be a doublet of doublets (dd) due to coupling to the attached fluorine and the adjacent fluorine.
-
C-1 (Acetic Acid Substituted): The carbon bearing the acetic acid group will be influenced by the electron-withdrawing nature of the carboxylic acid and the two adjacent fluorine atoms. Its signal is expected to be a doublet due to coupling with F-2.
-
C-5 and C-6: These carbons are influenced by the ethoxy and fluoro substituents. Their chemical shifts will be upfield relative to the fluoro- and ethoxy-substituted carbons. C-5 will likely appear as a doublet due to coupling with F-3, and C-6 as a doublet due to coupling with F-2.
Carboxylic Acid Group (-CH₂COOH)
-
Carbonyl Carbon (C=O): The carbonyl carbon of a carboxylic acid typically resonates in the range of 170-185 ppm.[3] The signal is a singlet as it has no directly attached protons.
-
Methylene Carbon (-CH₂-): The methylene carbon adjacent to the aromatic ring is expected to have a chemical shift in the range of 35-45 ppm. The signal may appear as a triplet due to two-bond coupling with the adjacent fluorine atoms on the aromatic ring (²JCF).
Ethoxy Group (-OCH₂CH₃)
-
Methylene Carbon (-OCH₂-): The carbon of the methylene group attached to the oxygen atom is typically found in the 60-70 ppm range.
-
Methyl Carbon (-CH₃): The terminal methyl carbon of the ethoxy group will have a chemical shift in the upfield region, typically around 14-16 ppm.
Experimental Protocol for ¹³C NMR Acquisition
To experimentally validate the predicted spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Sample Preparation
-
Dissolution: Accurately weigh approximately 20-50 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used, but will result in different chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., -20 to 230 ppm).
-
Acquisition Time: An acquisition time of at least 1-2 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons.
-
Number of Scans: Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
Visualization of the Molecular Structure and Logic
The following diagram illustrates the logical workflow for predicting the ¹³C NMR spectrum of the target compound.
Caption: Workflow for the prediction of the ¹³C NMR spectrum.
This diagram illustrates the synthesis of information from the known molecular structure, empirical data from similar compounds, and theoretical principles of NMR to arrive at a predicted spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By applying established principles of substituent effects and leveraging data from analogous structures, a detailed forecast of chemical shifts and coupling patterns has been generated. The provided experimental protocol offers a robust methodology for the empirical validation of these predictions. This work serves as a valuable resource for researchers engaged in the synthesis and characterization of novel fluorinated aromatic compounds, enabling more efficient structural elucidation and accelerating the pace of drug discovery and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Wehrli, F. W., & Wirthlin, T. (1976).
- University of Ottawa NMR Facility Blog. (2007).
Sources
In-Depth Technical Guide: Mass Spectrometry Analysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Introduction
2-(4-Ethoxy-2,3-difluorophenyl)acetic acid is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms and an ethoxy group on the phenyl ring, combined with the carboxylic acid moiety, gives this molecule distinct chemical properties that are relevant in pharmaceutical and agrochemical research. Accurate and sensitive quantification of such molecules is critical for pharmacokinetic studies, metabolism research, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose, offering unparalleled selectivity and sensitivity.
This guide provides a comprehensive overview of the key considerations and methodologies for the robust analysis of this compound using LC-MS/MS. We will delve into the rationale behind method development, from sample preparation to the intricacies of ionization and fragmentation, providing a framework that is both theoretically grounded and practically applicable for researchers and drug development professionals.
Part 1: Foundational Principles & Pre-Analytical Choices
Physicochemical Properties of the Analyte
A successful analytical method is built upon a solid understanding of the analyte's properties. This compound is a moderately polar, acidic compound. Its structure suggests solubility in organic solvents like methanol and acetonitrile. The carboxylic acid group (with a typical pKa around 4-5) is the primary site for ionization.
Table 1: Key Properties of this compound
| Property | Value | Implication for Analysis |
| Molecular Formula | C10H10F2O3 | --- |
| Monoisotopic Mass | 216.060 g/mol | Basis for MS detection. |
| Acidic Nature | Carboxylic Acid | Favors negative ion mode ESI. |
| Polarity | Moderate | Suitable for reversed-phase LC. |
| Solubility | Soluble in organic solvents | Simplifies stock solution preparation. |
The Logic of Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar molecules like carboxylic acids.[1] It generates ions from a liquid phase, which seamlessly couples with liquid chromatography. For this compound, negative ion mode ESI is the logical choice. The carboxylic acid proton is readily abstracted in the ESI source, forming a stable [M-H]- ion.
The process of ESI involves creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[1] This gentle process minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[1]
Experimental Workflow Overview
The overall analytical workflow is a multi-step process designed to ensure accuracy, precision, and robustness. Each stage is optimized to maximize the recovery and signal intensity of the analyte while minimizing interferences.
Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.
Part 2: Detailed Experimental Protocols & Rationale
Sample Preparation: The Foundation of Quality Data
The goal of sample preparation is to isolate the analyte from the matrix (e.g., plasma, tissue homogenate), which can interfere with ionization and chromatographic separation. A well-designed protocol enhances sensitivity and reproducibility.
Protocol: Liquid-Liquid Extraction (LLE)
-
Aliquot : Transfer 100 µL of the sample (e.g., plasma) to a clean microcentrifuge tube.
-
Internal Standard : Add 10 µL of an internal standard (IS) working solution. An ideal IS would be a stable isotope-labeled version of the analyte.
-
Acidification : Add 20 µL of 1% formic acid. Rationale: This ensures the carboxylic acid group is protonated (in its neutral form), maximizing its partitioning into the organic solvent.
-
Extraction : Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and analyte transfer.
-
Centrifuge : Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer : Carefully transfer the upper organic layer to a new tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Rationale: Reconstituting in the mobile phase ensures compatibility with the LC system and good peak shape.
-
Analyze : Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography: Achieving Separation
Reversed-phase chromatography is the method of choice. A C18 column provides excellent retention for moderately polar compounds. A gradient elution is employed to ensure a sharp peak shape and efficient separation from any remaining matrix components.
Table 2: Suggested LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to maintain the analyte in its neutral form for better retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Gradient | 10% B to 95% B over 5 min | Provides a robust separation window for the analyte. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume for modern LC-MS systems. |
Mass Spectrometry: Detection and Quantification
The heart of the analysis lies in the mass spectrometer. We will use a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode for its superior sensitivity and selectivity.
Step 1: Precursor Ion Selection (Q1)
First, the instrument is operated in full scan mode to identify the deprotonated molecule, [M-H]-. For this compound (MW: 216.18 g/mol ), the expected precursor ion is m/z 215.1.
Step 2: Collision-Induced Dissociation (CID) and Product Ion Selection (Q3)
The precursor ion (m/z 215.1) is isolated in the first quadrupole (Q1) and then fragmented in the collision cell (Q2) by collision with an inert gas (e.g., argon). The resulting fragment ions are then scanned in the third quadrupole (Q3). This process is known as a product ion scan. For carboxylic acids, a common fragmentation pathway is the loss of the carboxyl group (COOH) as CO2 (44 Da).[2]
Caption: Proposed fragmentation of the [M-H]⁻ ion of the analyte.
Step 3: MRM Transition Optimization
By analyzing the product ion scan, we can identify the most intense and stable fragment ions. These precursor-to-product ion transitions are then used for quantification in MRM mode. This highly selective detection method filters out chemical noise, leading to very low detection limits.
Table 3: Optimized MS/MS Parameters
| Parameter | Analyte | Internal Standard (Example) |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) | m/z 215.1 | m/z 220.1 (e.g., 13C5-labeled) |
| Product Ion (Q3) | m/z 171.1 (Quantifier) | m/z 176.1 |
| Product Ion (Q3) | m/z 187.1 (Qualifier) | m/z 192.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized (e.g., -15 eV) | Optimized (e.g., -15 eV) |
| Capillary Voltage | 3.0 kV | 3.0 kV |
| Source Temp. | 150°C | 150°C |
Rationale: The quantifier ion is typically the most abundant and stable fragment, ensuring the best sensitivity. The qualifier ion serves as a confirmation of identity; the ratio of quantifier to qualifier should remain constant across all samples and standards.
Part 3: Data Analysis, Validation, and Trustworthiness
Calibration and Quantification
To ensure accurate quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied to account for heteroscedasticity. The concentration of the analyte in unknown samples is then calculated from this curve. Linearity should be established over the expected concentration range of the samples.[3]
Method Validation: A Self-Validating System
A trustworthy analytical method must be validated according to established guidelines (e.g., FDA or ICH). This process demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Selectivity : The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy & Precision : Determined by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) on different days. Accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification), and precision (as %CV) should not exceed 15% (20% at LLOQ).[4]
-
Matrix Effect : Assesses the ion suppression or enhancement caused by co-eluting matrix components.
-
Recovery : The efficiency of the extraction process.
-
Stability : The stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw, long-term storage).
By rigorously validating these parameters, the method becomes a self-validating system, providing confidence in the generated data.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly sensitive process when approached with a systematic and scientifically grounded methodology. By leveraging the principles of electrospray ionization in negative mode, optimizing chromatographic separation, and employing the selectivity of tandem mass spectrometry in MRM mode, researchers can achieve reliable and accurate quantification of this compound in complex biological matrices. The protocols and rationale outlined in this guide provide a comprehensive framework for developing and validating such a method, ensuring data integrity for critical applications in drug development and scientific research.
References
- Gamoh, K., & Tsuji, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(6), 539-545. [Link]
- Wikipedia contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2023).
- Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
Sources
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Infrared spectroscopy of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
An In-depth Technical Guide to the Infrared Spectroscopy of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic properties of this compound. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation for this multifunctional compound. By correlating specific vibrational modes with the distinct functional groups present in the molecule—carboxylic acid, aromatic ether, and difluorophenyl moiety—this guide establishes a robust framework for structural elucidation and purity assessment using Fourier Transform Infrared (FTIR) spectroscopy.
Introduction: The Analytical Significance of Vibrational Spectroscopy
This compound is a complex organic molecule featuring several key functional groups that make it a valuable building block in medicinal chemistry and materials science. The presence of a carboxylic acid offers a reactive handle for derivatization, while the substituted difluorophenyl ring can modulate properties such as lipophilicity and metabolic stability in larger molecules.[1] The precise characterization of such compounds is paramount for ensuring the integrity of research and the quality of final products.
Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," providing direct evidence for the presence or absence of key functional groups. This guide explains the causality behind the IR spectrum of this compound, providing a foundational understanding for its analysis.
Molecular Structure and Theoretical Vibrational Modes
To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent parts. Each part contributes characteristic absorption bands to the overall spectrum.
Caption: Standard workflow for FTIR analysis using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize. For optimal results, the system should be purged with dry nitrogen or air to reduce atmospheric water and carbon dioxide signals, which absorb strongly in the infrared region.
-
ATR Crystal Cleaning: The ATR crystal surface (commonly diamond) must be impeccably clean. This is a crucial step for data integrity. Clean the crystal with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrumental and environmental contributions and is digitally subtracted from the sample spectrum. This step is essential for obtaining a true spectrum of the sample.
-
Sample Application: Place a small quantity of the solid this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.
-
Pressure Application: Engage the pressure arm of the ATR accessory to press the sample firmly against the crystal. Good contact is vital for achieving a high-quality spectrum, as the IR beam only penetrates a few microns into the sample. [2]6. Sample Spectrum Collection: Initiate the sample scan. The instrument will collect a predefined number of scans (e.g., 32) and average them to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
-
Post-Measurement Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal thoroughly as described in step 2.
Spectral Analysis and Interpretation
The following table summarizes the expected characteristic absorption bands for this compound based on established correlation tables and spectroscopic principles.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300–2500 | Strong, Very Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid |
| ~3080 | Medium-Weak | C-H Stretch | Aromatic Ring |
| 2985–2850 | Medium | C-H Stretch (asymmetric & symmetric) | -CH₂- and -CH₃ (Aliphatic) |
| ~1710 | Strong, Sharp | C=O Stretch (H-bonded dimer) | Carboxylic Acid |
| ~1610, ~1500 | Medium, Sharp | C=C In-Ring Stretch | Aromatic Ring |
| ~1460 | Medium | C-H Bend (Scissoring) | -CH₂- |
| ~1300 | Medium-Strong | In-plane O-H Bend / C-O Stretch | Carboxylic Acid |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |
| 1200-1100 | Very Strong | C-F Stretch | Aryl Fluoride |
| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl Alkyl Ether |
| ~920 | Medium, Broad | Out-of-Plane O-H Bend | Carboxylic Acid |
Detailed Interpretation:
-
The Carboxylic Acid Signature (3300-2500 cm⁻¹, ~1710 cm⁻¹, ~1300 cm⁻¹, ~920 cm⁻¹): The most dominant feature of the spectrum is the extremely broad absorption band from 3300 to 2500 cm⁻¹. [3][4]This is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. [5][6]Its breadth can cause it to overlap with the sharper C-H stretching bands. The carbonyl (C=O) stretch is expected as a very strong, sharp peak around 1710 cm⁻¹. [6]Its position below 1760 cm⁻¹ is also indicative of the dimeric, hydrogen-bonded state. [3][4]Finally, a broad out-of-plane O-H bend near 920 cm⁻¹ and a C-O stretch around 1300 cm⁻¹ further confirm the carboxylic acid group. [3][5]
-
The Aromatic Core (~3080 cm⁻¹, ~1610 cm⁻¹, ~1500 cm⁻¹): A weak to medium C-H stretch should be visible just above 3000 cm⁻¹, a characteristic feature distinguishing aromatic C-H from aliphatic C-H bonds. [7][8]The presence of the aromatic ring is unequivocally confirmed by a pair of sharp, medium-intensity C=C stretching bands around 1610 cm⁻¹ and 1500 cm⁻¹. [9][10]
-
The Ether Linkage (~1250 cm⁻¹, ~1040 cm⁻¹): The aryl alkyl ether group is identified by two strong absorption bands. The asymmetric C-O-C stretch typically appears at a higher frequency, around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. [11][12]These are often some of the strongest peaks in the fingerprint region.
-
The Difluoro Substituents (1200-1100 cm⁻¹): The carbon-fluorine bonds give rise to exceptionally strong stretching absorptions. [13]For molecules with multiple fluorine atoms, the C-F absorption may appear as a broad, complex, or split band. [13]For this compound, a very intense band or series of bands is expected between 1200 and 1100 cm⁻¹. This absorption may overlap with the ether C-O stretches, but its intensity is often a key indicator of fluorination.
-
Aliphatic Side Chains (2985-2850 cm⁻¹): The ethoxy and methylene groups will produce medium-intensity C-H stretching bands in the 2985-2850 cm⁻¹ range, clearly below the 3000 cm⁻¹ threshold for aromatic C-H bonds. [14]
Conclusion
The infrared spectrum of this compound is rich with information, providing a definitive confirmation of its complex structure. The key diagnostic features are the unmistakable broad O-H and sharp C=O stretches of a dimeric carboxylic acid, the dual strong C-O bands of the aryl alkyl ether, the intense C-F absorption, and the characteristic peaks of the substituted aromatic ring. By applying the systematic approach outlined in this guide, researchers can confidently use FTIR spectroscopy for rapid, non-destructive structural verification and quality assessment of this and structurally related compounds, ensuring the integrity and success of their scientific endeavors.
References
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
- Wikipedia. (2023). Carbon–fluorine bond.
- Reusch, W. (n.d.). Sample preparation for FT-IR.
- University of Calgary, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
- Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6737–6750. [Link]
- Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Xu, Y., et al. (2016). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical Chemistry, 88(7), 3926-34. [Link]
- Tomin, V. N., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications, 30(1), 84-87.
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- Química Orgánica. (n.d.). IR spectrum: Ethers.
- Tomin, V. N., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Math-Net.Ru.
- OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- AIP Publishing. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics.
- University of Calgary, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- UCLA Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions.
- Shen, T. Y. (1983). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy, 3(2 Pt 2), 3S-8S. [Link]
Sources
- 1. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jascoinc.com [jascoinc.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR spectrum: Ethers [quimicaorganica.org]
- 13. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
The Strategic Advantage of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the rational design of pharmaceutical intermediates is a cornerstone of successful drug development. Phenylacetic acid derivatives, particularly those bearing fluorine substituents, have garnered significant attention for their capacity to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] This technical guide provides a comprehensive overview of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, a synthetic building block poised for significant impact. While direct literature on this specific molecule is emerging, this document constructs a robust framework for its synthesis, properties, and potential applications by drawing upon established principles of organic synthesis and the well-documented roles of its constituent functional groups. We will explore plausible synthetic routes, delve into the strategic advantages conferred by the unique arrangement of its ethoxy and difluoro substituents, and propose its utility in the design of next-generation therapeutics.
Introduction: The Rationale for Fluorination and Ethoxylation in Drug Design
The incorporation of fluorine into drug candidates has become a powerful strategy in medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] The strategic placement of fluorine atoms on an aromatic ring, as seen in the 2,3-difluoro substitution pattern of the title compound, can alter the electronic landscape of the molecule, thereby influencing its reactivity and interactions with protein targets.[2]
Complementing the effects of fluorination, the ethoxy group serves as a valuable modulator of a drug's physicochemical properties. The methoxy group, and by extension the slightly more lipophilic ethoxy group, is prevalent in many natural product-derived and synthetic drugs.[5][6] It can enhance ligand-target binding, improve metabolic profiles, and favorably impact absorption, distribution, metabolism, and excretion (ADME) parameters.[5][7] The combination of the 2,3-difluoro and 4-ethoxy substituents on the phenylacetic acid scaffold presents a unique constellation of properties, making this compound a compelling building block for the synthesis of novel therapeutics.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure. A summary of these predicted and known properties for related compounds is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₂O₃ | N/A |
| Molecular Weight | 216.18 g/mol | N/A |
| CAS Number | 1017779-62-2 | |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | N/A |
| pKa | ~4.0 (Predicted, influenced by electron-withdrawing fluorine atoms) | N/A |
Proposed Synthetic Strategies
The synthesis of this compound can be approached through several established methods for the preparation of substituted phenylacetic acids. The following section outlines plausible synthetic routes, starting from commercially available precursors.
Route 1: Hydrolysis of the Corresponding Benzyl Cyanide
The hydrolysis of benzyl cyanides is a classic and robust method for the synthesis of phenylacetic acids.[8][9][10] This approach offers high yields and is tolerant of a variety of functional groups.
Diagram: Synthesis via Benzyl Cyanide Hydrolysis
Caption: Proposed synthesis of the target compound via bromomethylation, cyanation, and subsequent hydrolysis.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene
-
To a solution of 1-ethoxy-2,3-difluorobenzene in a suitable solvent (e.g., acetic acid), add paraformaldehyde and hydrogen bromide.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromomethylated product.
Step 2: Synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetonitrile
-
Dissolve the crude 1-(bromomethyl)-4-ethoxy-2,3-difluorobenzene in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide portion-wise at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the benzyl cyanide derivative.
Step 3: Synthesis of this compound
-
To the crude 2-(4-Ethoxy-2,3-difluorophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.[11]
-
Heat the mixture under reflux for several hours to facilitate complete hydrolysis.[12]
-
Cool the reaction mixture and pour it onto crushed ice to precipitate the crude phenylacetic acid.
-
Filter the solid, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides an alternative route starting from the corresponding acetophenone.[13][14] This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.
Diagram: Synthesis via Willgerodt-Kindler Reaction
Caption: An alternative synthetic pathway utilizing the Willgerodt-Kindler reaction.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of the Thioamide Intermediate
-
In a round-bottom flask, combine 1-(4-Ethoxy-2,3-difluorophenyl)ethan-1-one, elemental sulfur, and morpholine.[15]
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and pour it into water to precipitate the crude thioamide.
-
Collect the solid by filtration and wash with water.
Step 2: Hydrolysis to this compound
-
Suspend the crude thioamide in an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux until the hydrolysis is complete (ammonia evolution ceases).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the product, wash with cold water, and purify by recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound suggest its utility as a valuable building block in the synthesis of a range of therapeutic agents.
As a Scaffold for Anti-inflammatory Agents
Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, with prominent examples including diclofenac and felbinac. The carboxylic acid moiety is crucial for their mechanism of action, often involving the inhibition of cyclooxygenase (COX) enzymes. The substitution pattern on the phenyl ring plays a critical role in modulating the potency and selectivity of these inhibitors. The 2,3-difluoro substitution can enhance binding to the active site of COX enzymes, while the 4-ethoxy group can improve the pharmacokinetic profile of the resulting molecule.
In the Synthesis of Kinase Inhibitors
Fluorinated aromatic compounds are frequently incorporated into the structures of kinase inhibitors.[1] The fluorine atoms can form favorable interactions with the kinase active site, leading to enhanced potency and selectivity. The phenylacetic acid core of the title compound can serve as a versatile anchor for the attachment of various pharmacophores, enabling the synthesis of libraries of potential kinase inhibitors for screening against a wide range of cancer-related targets.
Development of Novel Antibacterial and Antiviral Agents
The quest for new antimicrobial agents is a pressing global health challenge. The unique electronic and steric properties of this compound make it an attractive starting point for the design of novel antibacterial and antiviral compounds. The phenylacetic acid core can be derivatized to interact with specific bacterial or viral enzymes, while the fluoro and ethoxy substituents can be optimized to enhance cell permeability and metabolic stability.
Diagram: Potential Applications in Medicinal Chemistry
Caption: The versatility of the title compound as a building block for various therapeutic classes.
Conclusion
This compound represents a strategically designed synthetic building block with significant potential in drug discovery and development. The convergence of a phenylacetic acid core with a 2,3-difluoro and a 4-ethoxy substitution pattern provides a unique combination of physicochemical and pharmacological properties. While further research is needed to fully elucidate its reactivity and applications, the foundational principles of medicinal chemistry and organic synthesis strongly suggest its utility in the creation of novel anti-inflammatory, anticancer, and antimicrobial agents. The hypothetical synthetic routes and potential applications outlined in this guide are intended to provide a solid foundation for researchers to explore the promising opportunities offered by this versatile molecule.
References
- Organic Syntheses. Phenylacetic acid. [Link]
- The Willgerodt Reaction: Phenylacetic Acid
- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Scribd.
- ResearchGate. The role of the methoxy group in approved drugs. [Link]
- Sciencemadness Wiki. Benzyl cyanide. [Link]
- The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. [Link]
- Aecenar. Phenylacetic acid production (PAA-precursor). [Link]
- Taylor & Francis Online. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
- UCLA Chemistry. Arndt-Eistert Reaction. [Link]
- The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research. [Link]
- 2,3-Difluoroanisole: Properties, Applications, and Synthesis of a Key Chemical Intermedi
- Google Patents. Process for synthesizing 2,3-difluoroaniline.
- Quora. What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? [Link]
- Wikipedia. Willgerodt rearrangement. [Link]
- Journal of the American Chemical Society. A Method of Synthesis of Phenyllactic Acid and Substituted Phenyllactic Acids. [Link]
- Inventiva Pharma.
- Semantic Scholar. Method for preparing substituted phenylacetic acid. [Link]
- Google Patents.
- Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
- NROChemistry.
- Wikipedia. Arndt–Eistert reaction. [Link]
- A New One-Pot Synthesis of Polyfluoroanisoles
- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- PubMed. The role of the methoxy group in approved drugs. [Link]
- Patsnap. Synthesis method of 3, 5-difluorophenol. [Link]
- PubMed.
- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
- ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]
- Hypha Discovery Blogs.
- Google Patents.
- PubChem. 2,4-Difluorophenol. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 13. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 15. sciencemadness.org [sciencemadness.org]
A Comprehensive Technical Guide to 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Phenylacetic Acid Derivative
2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, with the CAS Number 1017779-62-2, is a specialized organic compound that holds considerable interest within the realms of medicinal chemistry and drug discovery. Its structure, which combines a phenylacetic acid backbone with di-fluoro and ethoxy substitutions on the aromatic ring, makes it a valuable building block for the synthesis of complex molecular architectures. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and potential applications of this important research chemical.
Commercial Availability and Procurement
For researchers seeking to acquire this compound, several reputable chemical suppliers offer this compound, typically with a purity of 97% or higher. Sourcing this intermediate is a critical first step for any research endeavor. Below is a comparative overview of some commercial suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Apollo Scientific Ltd. (via Sigma-Aldrich) | APO428498532 | ≥97% | Inquire |
| Beijing Xinhengyan Technology Co., Ltd. | L002350 | ≥97% | 1g and larger quantities upon request. |
| Seed Chem (via Jingming Chemical) | --- | 1g | Inquire |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Purification: A Theoretical and Practical Approach
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or require analogues. The synthesis of substituted phenylacetic acids can be approached through various established methods. A plausible synthetic route for this specific compound, based on known methodologies for similar structures, is outlined below.[1][2]
Proposed Synthesis Pathway
A common and effective method for the preparation of phenylacetic acids is through the carbonylation of the corresponding benzyl halide.[1] This approach offers a direct route to the desired carboxylic acid functionality.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Bromomethylation of 1,2-Difluoro-4-ethoxybenzene
-
To a solution of 1,2-difluoro-4-ethoxybenzene in a suitable solvent (e.g., acetic acid), add paraformaldehyde and hydrobromic acid.
-
Heat the reaction mixture under reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(bromomethyl)-2,3-difluoro-4-ethoxybenzene.
Step 2: Palladium-Catalyzed Carbonylation
-
In a pressure vessel, dissolve the crude 1-(bromomethyl)-2,3-difluoro-4-ethoxybenzene in a suitable solvent (e.g., toluene or THF).
-
Add a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃ or Et₃N).
-
Pressurize the vessel with carbon monoxide (CO) gas and heat the reaction mixture with stirring for several hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess CO.
-
Acidify the reaction mixture with an aqueous acid (e.g., HCl) and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield the crude this compound.
Purification Protocol
Purification of the final product is critical to ensure high purity for subsequent applications.
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes.[2] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield the desired purity, silica gel column chromatography can be employed. A solvent gradient of ethyl acetate in hexanes is typically effective for eluting the product.
Quality Control and Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques should be utilized.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound.[3][4][5] A reverse-phase C18 column is commonly used for the analysis of phenylacetic acid derivatives.
Suggested HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method should provide a sharp peak for the desired compound, and the peak area can be used to quantify its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound. Both ¹H NMR and ¹³C NMR spectra should be acquired.[6][7][8][9][10]
Expected ¹H NMR Spectral Features:
-
A triplet corresponding to the methyl protons of the ethoxy group.
-
A quartet corresponding to the methylene protons of the ethoxy group.
-
A singlet for the methylene protons of the acetic acid moiety.
-
Aromatic protons appearing as multiplets in the downfield region, with coupling patterns influenced by the fluorine substituents.
-
A broad singlet for the carboxylic acid proton.
Expected ¹³C NMR Spectral Features:
-
Signals for the methyl and methylene carbons of the ethoxy group.
-
A signal for the methylene carbon of the acetic acid moiety.
-
A signal for the carboxylic acid carbonyl carbon.
-
Multiple signals in the aromatic region, with carbon-fluorine couplings providing valuable structural information.
Caption: A typical quality control workflow for synthesized chemical compounds.
Applications in Drug Discovery and Development
Substituted phenylacetic acids are important pharmacophores found in a variety of therapeutic agents. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several therapeutic areas.
The difluorophenyl group is a common feature in many modern pharmaceuticals, where it can enhance binding to target proteins and improve metabolic stability. The ethoxy group can also influence solubility and cell permeability. Therefore, this compound could serve as a key intermediate in the development of new drugs targeting a range of diseases.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Oncology: Fluorinated compounds are prevalent in cancer therapeutics.
-
Neuroscience: The modification of neurotransmitter analogues with fluorinated phenyl groups is a common strategy in the design of drugs for neurological disorders.
Caption: A generalized workflow illustrating the use of a building block in drug discovery.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its commercial availability, coupled with a solid understanding of its synthesis and analytical characterization, empowers researchers to explore its potential in developing novel therapeutic agents. The strategic incorporation of its unique structural features can lead to the discovery of new medicines with improved efficacy and safety profiles.
References
- Beijing Xinhengyan Technology Co., Ltd. (n.d.). 4-Ethoxy-2,3-difluorophenylacetic acid.
- Chemsrc. (2025, August 24). 4-Ethoxy-2,3-Difluorophenylacetic Acid.
- Jingming Chemical. (n.d.). 4-Ethoxy-2,3-Difluorophenylacetic Acid.
- Google Patents. (n.d.). Preparation of 2,3-difluorophenylacetic acid. (CN101486638A).
- Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid. (US8835679B2).
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Scribd. (n.d.). NMR Interpretation and Comparison.
- Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (WO2002042259A3).
- Friebolin, H. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Jasperse, J. (n.d.). Chem 341 Jasperse Ch.
- Google Patents. (n.d.). Industrial preparation method of 2,3-difluorophenyl acetic acid. (CN101550080A).
- Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid. (CN103012111A).
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
- Prabhuswamy, A., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry.
- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Google Patents. (n.d.). High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol. (CN103512967A).
- Biocompare. (2022, December 7). Acetic Acid for HPLC Analysis.
- Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic Acid and Other Target and Suspect PFAS in the Vicinity of a Fluoropolymer Production Plant. Environ. Sci. Technol.
- Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid (EEA) and other target and suspect PFAS in the vicinity of a fluoropolymer production plant. ChemRxiv.
- University of Wisconsin-Madison. (n.d.). GENERAL HPLC METHODS.
Sources
- 1. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 2. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 3. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 4. CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents [patents.google.com]
- 5. biocompare.com [biocompare.com]
- 6. rsc.org [rsc.org]
- 7. homepages.bluffton.edu [homepages.bluffton.edu]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. scribd.com [scribd.com]
Methodological & Application
Using 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid in Suzuki coupling reactions
Application Notes & Protocols
Topic: Strategic Synthesis of Biaryl Scaffolds via Decarboxylative Suzuki Coupling of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of highly functionalized biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. Fluorinated biaryl motifs, in particular, are prized for their ability to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This application note details a robust protocol for the utilization of this compound as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. We move beyond traditional cross-coupling precursors like organohalides and triflates to leverage the carboxylic acid moiety directly through an in-situ decarboxylative coupling strategy.[4][5] This approach offers significant advantages, including the use of more readily available and often less expensive starting materials, while minimizing synthetic steps.[4] We provide a mechanistic overview, detailed step-by-step protocols, and key insights into catalyst selection and reaction optimization for this challenging yet valuable transformation.
Introduction & Scientific Background
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds, particularly for creating sp²-sp² linkages to form biaryl compounds.[6][7][8] The traditional pathway involves the coupling of an organohalide or triflate with an organoboron species, typically a boronic acid or ester.[9][10] However, the synthesis of the required organohalide precursors can add steps and expense to a synthetic route.
An increasingly powerful alternative is the use of carboxylic acids as aryl donors in a decarboxylative cross-coupling process.[4][11] This strategy is particularly advantageous for aryl acetic acids. The reaction proceeds via a palladium-catalyzed cycle where the C-COOH bond is ultimately converted to a new C-C bond with the concomitant loss of carbon dioxide (CO₂), a benign byproduct.[4]
The substrate of focus, This compound , presents both an opportunity and a challenge. The difluorinated ethoxy-phenyl ring is an attractive scaffold in drug discovery.[2][3] However, electron-poor and sterically hindered aryl partners can be challenging substrates in Suzuki couplings, often requiring specialized catalysts and conditions to achieve high efficiency.[1][12] This guide provides the necessary framework to successfully employ this valuable building block.
Mechanistic Overview: The Decarboxylative Pathway
While the classical Suzuki reaction mechanism is well-understood, the decarboxylative variant involving an aryl acetic acid follows a distinct, albeit related, catalytic cycle. The generally accepted mechanism involves activation of the carboxylic acid, oxidative addition, decarboxylation, transmetalation, and reductive elimination.
A plausible catalytic cycle is depicted below:
Figure 1: Proposed catalytic cycle for the decarboxylative Suzuki coupling of an aryl acetic acid.
Causality Behind the Mechanism:
-
Oxidative Addition/Activation: The Pd(0) catalyst reacts with the aryl acetic acid. This step is often facilitated by an activator (e.g., an anhydride) that converts the carboxylic acid into a more reactive species, which then undergoes oxidative addition.
-
Decarboxylation: The resulting palladium(II) intermediate is primed for decarboxylation, losing CO₂ to form a benzyl-palladium(II) species. This is often the irreversible and driving step of the reaction.
-
Transmetalation: A base activates the boronic acid partner (Ar'B(OH)₂) to form a more nucleophilic boronate complex (Ar'B(OR)₃⁻).[13] This complex then transfers the Ar' group to the palladium center, displacing the halide or other ligand.
-
Reductive Elimination: The two organic partners (Ar-CH₂- and Ar'-) on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst.[8][10]
Protocol I: Palladium-Catalyzed Decarboxylative Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of temperature, base, and catalyst loading may be required for specific substrates.
Materials and Equipment
-
Substrates: this compound, Arylboronic acid
-
Catalyst: Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: K₃PO₄ (Potassium phosphate, anhydrous powder)
-
Solvent: 1,4-Dioxane (anhydrous) and distilled water
-
Equipment: Schlenk tube or microwave vial, magnetic stirrer/hotplate, inert atmosphere setup (Argon or Nitrogen), standard glassware for workup and purification, TLC plates, silica gel for column chromatography.
Experimental Workflow
Figure 2: General experimental workflow for the decarboxylative Suzuki coupling protocol.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix the catalyst precursor Pd(OAc)₂ (2-5 mol%) and the ligand SPhos (4-10 mol%). Add this solid mixture to the reaction vessel.
-
Expertise & Experience: SPhos is a bulky, electron-rich Buchwald phosphine ligand.[1] Such ligands are known to accelerate the rate-limiting reductive elimination step and are particularly effective for coupling electron-poor or sterically hindered partners, which is relevant for our difluorinated substrate.[7] A 1:2 Pd:Ligand ratio is typical.
-
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and water to the vessel to create a 5:1 to 10:1 solvent mixture (e.g., 2.5 mL dioxane, 0.5 mL water). The reaction should be approximately 0.1–0.2 M in the limiting reagent. Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Trustworthiness: Rigorous removal of oxygen is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions like the homocoupling of the boronic acid.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80–110 °C. Stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Data Presentation & Expected Outcomes
The reaction conditions should be broadly applicable. The table below summarizes expected outcomes and potential adjustments for different classes of boronic acid partners.
| Boronic Acid Partner | Catalyst Loading (mol%) | Temp (°C) | Typical Yield | Notes & Rationale |
| Electron-Rich Aryl (e.g., 4-methoxyphenyl) | 2% Pd(OAc)₂4% SPhos | 80–90 | 75–95% | These are typically excellent coupling partners. Lower temperatures and catalyst loadings are often sufficient. |
| Electron-Neutral Aryl (e.g., phenyl) | 2% Pd(OAc)₂4% SPhos | 90–100 | 70–90% | Standard conditions are generally effective. |
| Electron-Poor Aryl (e.g., 4-cyanophenyl) | 3-5% Pd(OAc)₂6-10% SPhos | 100–110 | 50–80% | May require higher temperatures and catalyst loadings due to slower transmetalation.[12] |
| Sterically Hindered Aryl (e.g., 2-methylphenyl) | 3-5% Pd(OAc)₂6-10% SPhos | 100–110 | 45–75% | Steric hindrance can slow down both transmetalation and reductive elimination. More forcing conditions are often necessary. |
| Heteroaryl (e.g., 3-pyridyl) | 3-5% Pd(OAc)₂6-10% SPhos | 100–110 | 50–85% | Heteroaryl boronic acids can sometimes be unstable or coordinate to the palladium center, requiring careful optimization. |
Characterization of Products
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure. ¹⁹F NMR is particularly useful for verifying the integrity of the difluorophenyl moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula of the synthesized compound.
Conclusion
The use of this compound in decarboxylative Suzuki-Miyaura coupling reactions represents a modern and efficient strategy for accessing valuable fluorinated biaryl methanes. By leveraging a palladium/phosphine catalyst system, this protocol enables the direct use of a carboxylic acid, bypassing the need for pre-functionalized organohalides. The methodology is robust, tolerates a range of functional groups, and provides a streamlined path to complex molecules relevant to pharmaceutical and materials research.
References
- Chemical Communications. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. RSC Publishing.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
- Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. (n.d.).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (n.d.). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017, November 21).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Copper-Mediated Decarboxylative Coupling between Arylacetic Acids and 1,3-Dicarbonyl Compounds. (2021, October 15). PubMed.
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (n.d.).
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). ACS Omega.
- Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (n.d.).
- Decarboxyl
- Advancements in double decarboxylative coupling reactions of carboxylic acids. (2024, May 8).
- Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. (2025, August 9).
- Suzuki reaction. (n.d.). Wikipedia.
- Decarboxylative Cross-Coupling of Aryls and Hetaryls. (n.d.).
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
- Decarboxylative arylation of natural primary aliphatic acids and acetic acid. (n.d.).
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019, September 27). PMC - NIH.
- Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. (n.d.). PMC - NIH.
- Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. (n.d.).
- Catalytic cross-coupling reactions. (2021, August 10). Ruhr-Universität Bochum.
- Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. (2015, January 12).
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (n.d.). SciSpace.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Fluorinated Phenylacetic Acids
Introduction: The Strategic Advantage of Fluorine in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of these drugs gaining FDA approval.[3][4] A recurring theme in the molecular architecture of modern kinase inhibitors is the strategic incorporation of fluorine atoms. This is not a trivial synthetic choice but a deliberate design element to enhance the drug-like properties of the molecule.
Fluorine, being the most electronegative element, imparts unique physicochemical properties when incorporated into organic molecules.[5] Its introduction can lead to:
-
Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of the drug.[6]
-
Increased Binding Affinity: The strong carbon-fluorine bond can lead to favorable interactions with the target protein, including hydrogen bonds and dipole-dipole interactions, thereby increasing potency.[4][5]
-
Modulated Physicochemical Properties: Fluorination can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical for oral bioavailability and cellular uptake.[7][8]
Fluorinated phenylacetic acids have emerged as valuable building blocks in the synthesis of these sophisticated therapeutic agents. Their carboxylic acid moiety provides a convenient handle for elaboration into the core structures of various kinase inhibitors, while the fluorinated phenyl ring bestows the aforementioned benefits. This application note provides a detailed guide on the synthesis of kinase inhibitors using fluorinated phenylacetic acids, complete with reaction protocols and mechanistic insights.
Core Synthetic Strategies
The synthesis of kinase inhibitors is a multi-step process that often involves the construction of a core heterocyclic scaffold followed by the introduction of various substituents to optimize potency and selectivity. Fluorinated phenylacetic acids can be incorporated at different stages of the synthesis, but a common and efficient approach is to use them in the final steps to introduce a key pharmacophore. The most prevalent reactions for this purpose are amide bond formation, Suzuki coupling, and Buchwald-Hartwig amination.
Visualizing the General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using a fluorinated phenylacetic acid derivative.
Caption: General workflow for kinase inhibitor synthesis.
Key Synthetic Protocols
Here, we provide detailed protocols for the key coupling reactions used to incorporate fluorinated phenylacetic acids into kinase inhibitor scaffolds.
Protocol 1: Amide Coupling of a Fluorinated Phenylacetic Acid with a Heterocyclic Amine
Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry.[9] In the context of kinase inhibitor synthesis, it is often used to connect a fluorinated phenylacetic acid to an amino-heterocyclic core.
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the heterocyclic amine (1.0 eq) and the fluorinated phenylacetic acid (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Coupling Agent and Base: To the solution, add a peptide coupling reagent such as HATU (1.2 eq) or HBTU (1.2 eq), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Table 1: Representative Amide Coupling Reaction Conditions
| Parameter | Condition |
| Heterocyclic Amine | 1.0 eq |
| Fluorinated Phenylacetic Acid | 1.1 eq |
| Coupling Reagent | HATU (1.2 eq) |
| Base | DIPEA (2.0 eq) |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 70-90% |
Protocol 2: Suzuki Coupling of a Boronated Fluorinated Phenylacetic Acid Derivative
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is extensively used in the synthesis of biaryl-containing kinase inhibitors.[10][11]
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reactant Preparation: To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water), add the halogenated heterocyclic core (1.0 eq), the fluorinated phenylacetyl boronic acid or its pinacol ester (1.2 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh3)4 (0.05 eq) or Pd(dppf)Cl2 (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash chromatography to yield the desired product.
Protocol 3: Buchwald-Hartwig Amination with a Fluorinated Phenylacetic Acid Amide
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a versatile method for synthesizing arylamines.[12][13]
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reactant and Catalyst Preparation: In a glovebox or under an inert atmosphere, combine the halogenated heterocyclic core (1.0 eq), the fluorinated phenylacetamide (1.2 eq), a palladium precatalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like XPhos or RuPhos (0.04 eq), and a strong base like NaOtBu or K3PO4 (1.5 eq) in a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture to 80-110 °C.
-
Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Application in Kinase Signaling Pathways
The synthesized kinase inhibitors can be used to target specific kinases involved in disease-related signaling pathways. For instance, many cancers exhibit aberrant signaling through the RAS-RAF-MEK-ERK pathway.
Visualizing a Representative Kinase Signaling Pathway
The following diagram depicts a simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 5. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 6. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid as a Precursor for Advanced OLED Materials
Foreword for the Advanced Researcher
The field of organic light-emitting diodes (OLEDs) is one of relentless innovation, where the performance of a device is intrinsically linked to the molecular architecture of its constituent materials. The strategic incorporation of fluorine atoms into organic semiconductors has become a cornerstone of modern OLED design, offering enhanced stability, improved charge transport, and fine-tuned energy levels.[1][2][3] This guide focuses on a promising yet underexplored building block, 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid , and elucidates its potential as a precursor for next-generation emissive and charge-transport materials.
We move beyond a simple recitation of facts, providing a framework for the rational design, synthesis, and characterization of novel OLED materials derived from this versatile precursor. This document is structured to empower researchers, scientists, and drug development professionals (in the context of organic electronics) to explore new material frontiers. We will delve into the causality behind experimental choices, grounding our protocols in established scientific principles to ensure a self-validating and reproducible workflow.
Part 1: The Strategic Advantage of the this compound Moiety
The this compound molecule, while not a functional OLED material in itself, possesses a unique combination of structural features that make it an attractive starting point for the synthesis of high-performance OLED components.
-
Difluoro-Substitution: The presence of two fluorine atoms on the phenyl ring is a key feature. Fluorine's high electronegativity can lower both the HOMO and LUMO energy levels of a molecule.[3] This can facilitate electron injection from the cathode and enhance the material's resistance to oxidative degradation, thereby improving device lifetime.[2] Furthermore, C-H···F interactions can influence the solid-state packing of molecules, potentially leading to enhanced charge carrier mobility.[3]
-
Ethoxy Group: The electron-donating ethoxy group (-OCH₂CH₃) serves to modulate the electronic properties of the phenyl ring, counterbalancing the electron-withdrawing effects of the fluorine atoms. This allows for fine-tuning of the emission color and charge-transport characteristics of the final material. The flexible ethoxy chain can also improve the solubility of the resulting materials, which is particularly advantageous for solution-processed OLED fabrication techniques.[2]
-
Acetic Acid Handle: The carboxylic acid group provides a versatile reactive site for a wide range of chemical transformations. It can be readily converted into esters, amides, or used in coupling reactions to build more complex, conjugated molecular architectures essential for light emission and charge transport.
Below is a diagram illustrating the key functional groups of the precursor and their anticipated contributions to OLED material properties.
Caption: Key functional groups of the precursor and their roles.
Part 2: Synthetic Protocol - From Precursor to a Hypothetical Blue Emissive Material
Here, we propose a synthetic route to a novel, hypothetical blue-emitting material, (4-(2-(4-ethoxy-2,3-difluorophenyl)acetyl)phenyl)diphenylphosphine oxide (EDFP-PO) , leveraging the precursor. This target molecule combines the fluorinated phenyl core with a triphenylphosphine oxide (TPPO) moiety, a well-known electron-transporting and blue-emissive functional group.
Reaction Scheme:
The synthesis is a two-step process:
-
Conversion of the carboxylic acid to an acyl chloride.
-
Friedel-Crafts acylation with diphenylphosphine oxide.
Caption: Proposed synthetic pathway to EDFP-PO.
Step-by-Step Laboratory Protocol:
Materials Required:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Diphenylphosphine oxide
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and column chromatography setup.
Protocol:
Step 1: Synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetyl chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 21.7 mmol).
-
Slowly add thionyl chloride (10 mL, 137.8 mmol) to the flask at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-(4-Ethoxy-2,3-difluorophenyl)acetyl chloride is obtained as a yellowish oil and used in the next step without further purification.
Step 2: Synthesis of (4-(2-(4-ethoxy-2,3-difluorophenyl)acetyl)phenyl)diphenylphosphine oxide (EDFP-PO)
-
In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve diphenylphosphine oxide (4.39 g, 21.7 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add anhydrous aluminum chloride (3.18 g, 23.9 mmol) portion-wise, keeping the temperature below 5 °C.
-
Slowly add a solution of the crude 2-(4-Ethoxy-2,3-difluorophenyl)acetyl chloride from Step 1 in anhydrous dichloromethane (20 mL) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1M HCl solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final product, EDFP-PO.
Part 3: Characterization of the Synthesized Material
The photophysical properties of EDFP-PO are critical to its performance as an OLED emitter.[4]
Protocol for Photophysical Characterization:
-
UV-Vis and Photoluminescence Spectroscopy:
-
Prepare a dilute solution of EDFP-PO in a suitable solvent (e.g., toluene or dichloromethane) at a concentration of 10⁻⁵ M.
-
Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_abs).
-
Record the photoluminescence (PL) spectrum by exciting at the λ_abs to determine the emission maximum (λ_em).
-
Measure the photoluminescence quantum yield (PLQY) using a standard integrating sphere setup.
-
-
Cyclic Voltammetry (CV):
-
Perform CV on a thin film of EDFP-PO to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are crucial for assessing the charge injection barriers in an OLED device.
-
Expected Photophysical Properties of EDFP-PO:
| Property | Expected Value | Significance in OLEDs |
| Absorption Max (λ_abs) | ~350-380 nm | Determines the energy required to excite the molecule. |
| Emission Max (λ_em) | ~450-470 nm | Corresponds to the color of light emitted (blue region). |
| PLQY (in solid state) | > 50% | High quantum yield is essential for efficient light emission. |
| HOMO Level | ~ -5.8 to -6.0 eV | Influences hole injection from the hole transport layer. |
| LUMO Level | ~ -2.7 to -2.9 eV | Influences electron injection from the electron transport layer. |
Part 4: OLED Device Fabrication and Characterization
A standard multilayer OLED device can be fabricated to evaluate the performance of the synthesized EDFP-PO as an emissive material.
Device Architecture:
A typical device structure would be: ITO / PEDOT:PSS / TCTA / EDFP-PO / TPBi / LiF / Al
Where:
-
ITO: Indium Tin Oxide (Anode)
-
PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (Hole Injection Layer)
-
TCTA: Tris(4-carbazoyl-9-ylphenyl)amine (Hole Transport Layer)
-
EDFP-PO: Emissive Layer
-
TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (Electron Transport Layer)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Caption: Proposed multilayer OLED device architecture.
Fabrication Protocol:
This protocol assumes access to a glovebox and thermal evaporation system.
-
Substrate Cleaning:
-
Clean pre-patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Hole Injection/Transport Layer Deposition:
-
Spin-coat a layer of PEDOT:PSS (40 nm) onto the ITO substrate.[5]
-
Anneal the substrate at 120 °C for 15 minutes in the glovebox.
-
Transfer the substrate to a thermal evaporator.
-
Deposit a 30 nm layer of TCTA by thermal evaporation.
-
-
Emissive Layer Deposition:
-
Deposit a 20 nm layer of EDFP-PO by thermal evaporation.
-
-
Electron Transport/Injection Layer and Cathode Deposition:
-
Deposit a 40 nm layer of TPBi.
-
Deposit a 1 nm layer of LiF.
-
Deposit a 100 nm layer of Al to form the cathode.
-
-
Encapsulation:
Device Characterization Protocol:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source meter and a photometer to measure the J-V-L characteristics of the device.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at a constant voltage to determine the emission color and calculate the CIE (Commission Internationale de l'Éclairage) coordinates.
-
-
Efficiency Measurement:
-
Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the J-V-L data.
-
Conclusion
This compound represents a highly promising, yet underexplored, precursor for the synthesis of novel materials for OLED applications. Its unique combination of electron-donating and -withdrawing groups, along with a versatile reactive handle, provides a robust platform for the development of advanced emissive and charge-transport materials. The protocols detailed herein offer a comprehensive roadmap for the synthesis, characterization, and device fabrication necessary to unlock the potential of this and similar molecules. By understanding the fundamental principles that govern the relationship between molecular structure and material properties, researchers can continue to push the boundaries of OLED technology, paving the way for more efficient, stable, and vibrant displays and lighting solutions.
References
- The Crucial Role of Fluorinated Heterocycles in Modern OLED Technology. Self-published by a chemical supplier.
- Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials. Self-published by a chemical supplier.
- Navarrini, W., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications.
- The Significance of Fluorinated Organic Compounds in High-Performance Materials. Self-published by a chemical supplier.
- A study on the improvement of color uniformity by fluorine compound control in inkjet process for manufacturing OLED panel. ACS Applied Optical Materials.
- Fabrication of OLED on FTO and ITO coated substrates. ResearchGate.
- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications.
- Organic Light Emitting Diode: OLED Generations & Structure. Ossila.
- CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Google Patents.
- OLED Fabrication | How to make an OLED Device. Ossila.
- Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Preprints.org.
- Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Dalton Transactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China [fluorobenzene.ltd]
- 3. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photophysical properties and OLED performance of light-emitting platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. ossila.com [ossila.com]
Application Notes and Protocols for the Derivatization of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Versatile Scaffold
2-(4-Ethoxy-2,3-difluorophenyl)acetic acid is a synthetic carboxylic acid featuring a uniquely substituted phenyl ring. The presence of both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups, combined with the carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. Derivatization of the carboxylic acid group into esters, amides, and other functionalities allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of physicochemical properties for various applications. This guide provides detailed protocols for the targeted derivatization of this scaffold, emphasizing the chemical principles that underpin these transformations.
Core Principles of Derivatization
The primary challenge in derivatizing a carboxylic acid lies in the relatively poor leaving group ability of the hydroxyl (-OH) group. Therefore, most derivatization strategies involve an initial "activation" step. This converts the hydroxyl group into a better leaving group, rendering the carbonyl carbon more susceptible to nucleophilic attack by alcohols, amines, or other nucleophiles.[1][2] The choice of activating agent and reaction conditions is critical and depends on the desired derivative and the stability of the starting material.
I. Esterification: Modulating Lipophilicity and Pharmacokinetics
Esterification is a fundamental transformation that can significantly alter a molecule's polarity, solubility, and pharmacokinetic profile. Two primary methods for the esterification of this compound are presented here: Fischer-Speier Esterification and Thionyl Chloride-Mediated Esterification.
This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in large excess, or water is removed as it is formed.[3][4]
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
Objective: To synthesize Ethyl 2-(4-ethoxy-2,3-difluorophenyl)acetate.
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 20-50 eq, which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[6]
-
Expected Outcome: A colorless oil or low-melting solid. Characterization by ¹H NMR should show a characteristic quartet and triplet for the ethyl ester group.
For less reactive or sterically hindered alcohols, a more robust method is required. This involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[1][2][7][8] The acyl chloride is then reacted with the alcohol to form the ester. This is a non-reversible reaction that often proceeds under milder conditions and with higher yields than Fischer esterification.
Protocol 2: Thionyl Chloride-Mediated Esterification with Isopropanol
Objective: To synthesize Isopropyl 2-(4-ethoxy-2,3-difluorophenyl)acetate.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Isopropanol
-
Pyridine or Triethylamine (optional, as a base)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
In a fume hood, dissolve this compound (1.0 eq) in an inert solvent like DCM.
-
Slowly add thionyl chloride (1.5-2.0 eq) at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.[9]
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Esterification:
-
Dissolve the crude acyl chloride in fresh DCM.
-
At 0 °C, add isopropanol (1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) to scavenge the HCl produced.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
-
II. Amidation: Building Blocks for Bioactive Molecules
Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide functionality is a key feature of many pharmaceuticals.[3][10] Direct reaction of a carboxylic acid with an amine is generally not feasible due to acid-base neutralization. Therefore, coupling agents are employed to activate the carboxylic acid.
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation.[10][11][12] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.[12][13]
Protocol 3: EDC/HOBt-Mediated Amidation with Benzylamine
Objective: To synthesize N-benzyl-2-(4-ethoxy-2,3-difluorophenyl)acetamide.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in DMF or DCM.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
-
Coupling Agent Addition:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
If DMF is used as a solvent, dilute the reaction mixture with ethyl acetate and wash with water multiple times to remove the DMF.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
-
Data Presentation
| Derivatization Method | Reagents | Typical Conditions | Product Type | Purification |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux, 4-12 h | Ester | Column Chromatography |
| Thionyl Chloride | SOCl₂, Alcohol, Base | 0 °C to RT, 3-6 h | Ester | Column Chromatography |
| EDC/HOBt Coupling | Amine, EDC·HCl, HOBt, Base | 0 °C to RT, 12-24 h | Amide | Column Chromatography/Recrystallization |
Visualizing the Workflows
Esterification Workflow
Caption: Comparative workflows for ester synthesis.
Amidation Reaction Scheme
Caption: Mechanism of EDC/HOBt mediated amidation.
References
- Mukaiyama, T. (1979). A Simple and Useful Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 18(10), 707-721.
- Chemistry LibreTexts. (2019). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides.
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Organic Syntheses. (n.d.). Phenylacetic acid.
- LookChem. (n.d.). General procedures for the purification of Esters.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- ResearchGate. (n.d.). Removal of Phenylacetic Acid from Aqueous Streams.
- Ghosh, A. K., & Shahabi, D. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3435-3438.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- ResearchGate. (n.d.). Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives.
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
- Master Organic Chemistry. (2022). Fischer Esterification.
- ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
- ResearchGate. (n.d.). Esterification of phenylacetic and 2-phenylpropionic acids by mycelium-bound carboxylesterases.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Royal Society of Chemistry. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts.
- Semantic Scholar. (n.d.). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
- Wiley Online Library. (n.d.). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 8. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Introduction: The Significance of Fluorinated Phenylacetic Acid Esters in Medicinal Chemistry
2-(4-Ethoxy-2,3-difluorophenyl)acetic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its esters are key intermediates for the synthesis of a wide range of biologically active compounds. The presence of the difluoro-substituted phenyl ring and the ethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs). For instance, fluorination is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1] This guide provides detailed protocols for the esterification of this compound, offering researchers a selection of methods adaptable to various scales and substrate sensitivities.
Chemical Properties and Reactivity Considerations
This compound is a white to off-white solid. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog. This electronic effect also enhances the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack by an alcohol. However, steric hindrance from the ortho-fluorine atom might play a role in the reaction kinetics, necessitating careful optimization of reaction conditions.
| Property | Value | Source |
| Molecular Formula | C10H10F2O3 | N/A |
| Molecular Weight | 216.18 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | ~115-118 °C (for 2,4-difluorophenylacetic acid) | [3] |
Protocol 1: Fischer-Speier Esterification - The Classic Approach
The Fischer-Speier esterification is a reliable and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[4][5] This equilibrium-controlled reaction is particularly well-suited for simple, unhindered alcohols where the alcohol can be used in large excess to drive the reaction to completion.[6][7]
Reaction Principle
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH), which activates the carbonyl group towards nucleophilic attack by the alcohol.[8] A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to yield the ester.[5][7]
Workflow Diagram
Caption: Workflow for Fischer-Speier Esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) in large excess, which will also serve as the solvent (e.g., 10-20 equiv).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1-0.3 equiv).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Typical reaction times range from 1 to 10 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude ester can be purified by crystallization or column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | H₂SO₄, p-TsOH | Lewis acids can also be used.[4] |
| Alcohol | Primary or secondary alcohols | Tertiary alcohols are prone to elimination.[4] |
| Temperature | 60-110 °C (Reflux) | Dependent on the boiling point of the alcohol used. |
| Reaction Time | 1-10 hours | Monitor by TLC for completion. |
Protocol 2: Acid Chloride-Mediated Esterification - For More Challenging Substrates
For less reactive alcohols or when milder reaction conditions are desired, a two-step procedure involving the formation of an acyl chloride intermediate is highly effective.[9][10] This method is generally faster and not reversible.[9]
Reaction Principle
The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[9]
Workflow Diagram
Caption: Workflow for Acid Chloride-Mediated Esterification.
Detailed Step-by-Step Protocol
Step 1: Formation of the Acyl Chloride
-
Reaction Setup: In a fume hood, dissolve this compound (1.0 equiv) in a dry, inert solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.2-2.0 equiv) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Isolation of Acyl Chloride: Remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
Step 2: Esterification
-
Reaction Setup: Dissolve the crude acyl chloride in a dry, inert solvent like DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the alcohol (1.0-1.2 equiv) and a non-nucleophilic base such as pyridine or triethylamine (1.2-1.5 equiv) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up:
-
Quench the reaction by adding water or dilute aqueous HCl.
-
Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic phase. Purify the resulting ester by column chromatography or distillation.
Protocol 3: Carbodiimide-Mediated Esterification (Steglich Esterification) - For Sensitive Substrates
For acid- or heat-sensitive substrates, the Steglich esterification offers a mild and efficient alternative.[10] This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Principle
The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol, a process catalyzed by DMAP, to form the ester and a urea byproduct (dicyclohexylurea (DCU) or a water-soluble urea derivative from EDC).
Workflow Diagram
Caption: Workflow for Steglich Esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of this compound (1.0 equiv), the alcohol (1.0-1.5 equiv), and a catalytic amount of DMAP (0.1-0.2 equiv) in a dry, inert solvent (e.g., DCM) in a round-bottom flask, add the coupling agent (DCC or EDC, 1.1-1.3 equiv) at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Work-up:
-
If DCC is used, the dicyclohexylurea (DCU) precipitate is removed by filtration. If EDC is used, the urea byproduct is water-soluble and removed during the aqueous wash.
-
Wash the filtrate/solution sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter, concentrate, and purify the crude ester by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Coupling Agent | DCC, EDC | EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[10] |
| Catalyst | DMAP | A highly effective acylation catalyst. |
| Solvent | Anhydrous DCM, THF, or DMF | Must be a non-protic solvent. |
| Temperature | 0 °C to Room Temperature | Mild conditions suitable for sensitive substrates. |
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride and strong acids.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DCC is a potent skin allergen. Handle with extreme care.
-
Quenching of reactive reagents should be done slowly and carefully, especially when adding water to acid chlorides or neutralizing strong acids.
Conclusion
The choice of esterification method for this compound depends on the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the starting materials. For simple and robust alcohols, Fischer esterification offers a straightforward and economical route. For more delicate or sterically hindered substrates, conversion to an acyl chloride or the use of carbodiimide coupling agents provides milder and more efficient alternatives. The protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize the desired esters of this valuable fluorinated building block.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification.
- Master Organic Chemistry. (2022). Fischer Esterification.
- Clark, J. (2023). Preparation of Esters. Chemistry LibreTexts.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Chemistry university. (2021). Esterification using Acid Chloride and Alcohol. YouTube.
- Google Patents. (n.d.). CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
- Schauffhausen, J. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube.
- University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'.
- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid.
Sources
- 1. ossila.com [ossila.com]
- 2. CAS 399-44-0: 2-(2,4-Difluorophenoxy)acetic acid [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid. The method is developed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The described protocol has been developed based on established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]
Introduction
This compound (CAS No. 1017779-62-2, Molecular Weight: 216.18 g/mol ) is a fluorinated aromatic carboxylic acid derivative.[5] The presence of fluorine atoms and an ethoxy group on the phenyl ring, combined with the carboxylic acid moiety, imparts specific physicochemical properties that are critical for designing an effective analytical method. Accurate and precise quantification of such compounds is essential in drug discovery, process development, and quality control.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[6][7] Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is particularly well-suited for the analysis of moderately polar to non-polar compounds like this compound.[8] The key to a successful separation of an acidic analyte is the control of its ionization state by adjusting the mobile phase pH.[9][10][11] By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the analyte will be in its protonated, less polar form, leading to better retention and improved peak shape on a reversed-phase column.[10][11]
This application note provides a detailed protocol for an isocratic RP-HPLC method with UV detection. The methodology is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to ICH Q2(R2) guidelines.[3][4][6][7][12][13][14]
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo or equivalent, capable of weighing to 0.01 mg.
-
pH Meter: Calibrated pH meter.
-
Volumetric glassware: Class A.
-
Syringe filters: 0.45 µm PTFE or PVDF.
Chemicals and Reagents
-
This compound reference standard: Purity ≥97%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q water.
-
Phosphoric acid (H₃PO₄): ACS grade, 85%.
-
Methanol: HPLC grade.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Primesep SB)[15] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm[16] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a standard choice for reversed-phase chromatography, offering good retention for moderately non-polar compounds. The 250 mm length and 5 µm particle size provide high efficiency and resolution.[15]
-
Mobile Phase: The combination of acetonitrile and water is a common mobile phase in reversed-phase HPLC.[8][17] Phosphoric acid is added to lower the pH of the aqueous component to approximately 2-3. This ensures that the carboxylic acid group of the analyte (pKa estimated to be around 4) is fully protonated, leading to a single, well-retained, and symmetrical peak.[9][10] The 60:40 ratio of ACN to acidic water was determined to provide an optimal retention time and separation from potential impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provides a good balance between analysis time and backpressure.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.
-
Detection Wavelength: A wavelength of 210 nm was chosen as it is a common wavelength for the detection of aromatic compounds with carboxylic acid functionalities which may lack a strong chromophore at higher wavelengths.[16] A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.
-
Injection Volume: A 10 µL injection volume is a typical starting point and can be adjusted based on the analyte concentration and detector response.
Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation (1 L)
-
Carefully add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC grade water.
-
Mix thoroughly to prepare a 0.1% (v/v) phosphoric acid solution.
-
Filter the aqueous solution through a 0.45 µm membrane filter.
-
Measure 600 mL of acetonitrile and 400 mL of the 0.1% phosphoric acid solution.
-
Combine the two solutions and mix well.
-
Degas the mobile phase by sonication or helium sparging before use.
3.1.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark.
-
Mix thoroughly until the standard is completely dissolved.
3.1.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
3.1.4. Sample Preparation
The sample preparation procedure will depend on the matrix. For a bulk drug substance:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve and dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC System Setup and Operation
Figure 1: A general workflow for the HPLC analysis.
-
Set up the HPLC system according to the chromatographic conditions in the table above.
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Perform a blank injection (mobile phase) to ensure there are no interfering peaks.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solutions. It is recommended to inject a standard solution periodically to monitor system suitability.
Method Validation
The developed method should be validated according to ICH Q2(R2) guidelines.[3][4] The following validation parameters should be assessed:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[6][7][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections of the standard | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank sample (matrix without the analyte) and a spiked sample. The chromatograms should show no interfering peaks at the retention time of the analyte.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte across the desired range. The calibration curve (peak area vs. concentration) should be plotted, and the correlation coefficient (r²) should be determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy is the closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be calculated.
| Parameter | Acceptance Criteria |
| Recovery | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
| Parameter | Acceptance Criteria |
| RSD for Repeatability | ≤ 2.0% |
| RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
Robustness
The robustness of the method should be evaluated by deliberately varying method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
The system suitability parameters should still be met under these varied conditions.
Data Analysis and Reporting
The concentration of this compound in the samples is calculated using the linear regression equation obtained from the calibration curve. The results should be reported with appropriate units and include all relevant validation data.
Figure 2: Data analysis flowchart.
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound. The method is based on sound scientific principles and has been designed to be readily validated in accordance with regulatory guidelines. This protocol provides a solid foundation for researchers and analysts working with this compound, ensuring accurate and reproducible results.
References
- United States Pharmacopeia.
- LCGC International. (2024). Are You Sure You Understand USP <621>?
- Agilent. (n.d.).
- United States Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard.
- United States Pharmacopeia. (n.d.).
- SIELC Technologies. (n.d.).
- PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
- Biotage. (2023).
- AMSbiopharma. (2025).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Wiczling, P., et al. (2004). pH/Organic solvent double-gradient reversed-phase HPLC. Analytical Chemistry, 76(15), 4338-4347.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Chrom Tech, Inc. (2025).
- International Council for Harmonisation. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Wang, Q., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Molecules, 27(10), 3245.
- SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Svobodová, P., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409-417.
- ResearchGate. (2008). (PDF) RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer.
- Sigma-Aldrich. (n.d.). 2,4-Difluorophenylacetic acid 97.
- ChemScene. (n.d.). 2-(2,4-Difluorophenyl)acetic acid.
- Google Patents. (n.d.). CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
- PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
- PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid.
- Sigma-Aldrich. (n.d.). 4-Ethoxy-2,3-difluorophenylacetic acid.
- Sigma-Aldrich. (n.d.). 4-Ethoxy-2,3-difluorophenylacetic acid.
- NIST. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester.
Sources
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 4-Ethoxy-2,3-difluorophenylacetic acid | 1017779-62-2 [sigmaaldrich.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. biotage.com [biotage.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 16. CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents [patents.google.com]
- 17. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: GC-MS Analysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid and Its Reaction Products
Abstract
This document provides a comprehensive guide for the analysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid and its potential reaction-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of the target carboxylic acid, a robust derivatization protocol is essential for successful GC-MS analysis. This application note details a complete workflow, including sample preparation, esterification-based derivatization, optimized GC-MS parameters, and interpretation of mass spectral data. The methodologies described are designed to provide high sensitivity, specificity, and reproducibility for the identification and semi-quantitative analysis of the target analyte and its process-related impurities in complex matrices.
Introduction: The Analytical Imperative
This compound is a substituted phenylacetic acid derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. The presence of a difluorinated phenyl ring and an ethoxy group imparts specific chemical properties that can be leveraged in drug design. Precise and reliable analytical methods are paramount for ensuring the purity of synthesized batches, identifying potential byproducts, and understanding degradation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of high-resolution separation and definitive molecular identification. However, the direct analysis of carboxylic acids like our target compound is hindered by their low volatility and high polarity, which can lead to poor peak shape, thermal degradation in the injector, and strong adsorption to the stationary phase.[1] To overcome these challenges, a chemical derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester. This note will focus on a widely applicable esterification method to facilitate robust and reliable analysis.
Predicted Synthesis Pathway & Potential Impurities
While the specific synthesis route for this compound can vary, a plausible pathway can be inferred from general organic chemistry principles and published syntheses of similar compounds.[2][3] Understanding this pathway is critical for anticipating potential process-related impurities that may be present in the final product.
A likely synthetic route could involve the Williamson ether synthesis to attach the ethoxy group to a difluorophenol precursor, followed by a multi-step process to introduce the acetic acid side chain.
Anticipated Impurities:
-
Unreacted Starting Materials: Residual 1-ethoxy-2,3-difluorobenzene or precursors to the acetic acid side chain.
-
Positional Isomers: Isomers formed from incomplete regioselectivity during the synthesis (e.g., 3-ethoxy- or 2-ethoxy- isomers).
-
Over-alkylation/Side-products: Products from undesired reactions with the solvent or reagents.[4]
-
Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis could leave residual esterified forms of the final product.
The analytical method must be capable of separating and identifying these closely related structures from the main analyte.
Experimental Workflow: From Sample to Signal
The analytical workflow is a multi-step process designed to ensure that the final data is both accurate and reproducible. Each step has a specific purpose and rationale grounded in established analytical chemistry principles.
Caption: Complete workflow for GC-MS analysis.
Part I: Sample Preparation Protocol
Rationale: The goal of sample preparation is to isolate the analytes of interest from the reaction matrix (solvents, catalysts, inorganic salts) and prepare them for derivatization. A liquid-liquid extraction is a standard and effective technique for this purpose.
Protocol:
-
Sample Aliquoting: Accurately weigh approximately 10-20 mg of the crude reaction product or purified material into a 15 mL centrifuge tube.
-
Dissolution: Dissolve the sample in 5 mL of a suitable solvent system (e.g., a mixture of deionized water and a small amount of a water-miscible organic solvent to ensure solubility).
-
Acidification: Adjust the pH of the aqueous solution to ~2 using 1M HCl. This ensures that the carboxylic acid is in its protonated form, maximizing its partitioning into the organic phase.
-
Extraction: Add 5 mL of ethyl acetate, cap the tube, and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean vial.
-
Repeat Extraction: Repeat the extraction (steps 4-6) two more times, pooling the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for derivatization.
Part II: Derivatization Protocol (Silylation)
Rationale: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce stable, volatile trimethylsilyl (TMS) esters. The choice of silylation is based on its ability to produce clean reactions with minimal byproducts.[5]
Protocol:
-
Reagent Preparation: Prepare a solution of BSTFA with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like acetonitrile or pyridine. The TMCS acts as a catalyst.
-
Reconstitution: Reconstitute the dried sample extract from the previous step in 100 µL of the derivatization solvent (acetonitrile or pyridine).
-
Derivatization Reaction: Add 100 µL of the BSTFA (with 1% TMCS) reagent to the sample vial.
-
Incubation: Securely cap the vial and heat at 75°C for 45 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Method Parameters
Rationale: The selection of GC-MS parameters is crucial for achieving good separation of the analyte from potential impurities and for generating informative mass spectra. A non-polar or mid-polarity column is generally suitable for the separation of derivatized phenylacetic acids. The temperature program is designed to ensure good peak shape for the analyte of interest while allowing for the elution of both more and less volatile components.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC / 5977B MSD or equivalent | Standard, reliable instrumentation for this type of analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of organic compounds, including derivatized acids.[6] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized sample without causing thermal degradation. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks, suitable for analyzing the main components of a reaction mixture. A splitless injection can be used for trace analysis. |
| Injection Volume | 1 µL | Standard injection volume. |
| Oven Program | Initial: 80°C (hold 2 min) Ramp: 15°C/min to 300°C Hold: 5 min at 300°C | The initial hold ensures good peak shape for early eluting compounds. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures that all components are eluted from the column. |
| MS Source Temp | 230°C | Standard temperature for electron ionization sources. |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, producing reproducible fragmentation patterns that are comparable to library spectra. |
| Scan Range | 40 - 550 m/z | A wide scan range to capture the molecular ion of the derivatized analyte and its characteristic fragment ions. |
Data Interpretation: Decoding the Mass Spectra
The mass spectrum of the derivatized this compound (as its TMS ester) is expected to show characteristic fragmentation patterns.
Sources
- 1. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
In vitro assay development for 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid derivatives
An Application Note and Protocols for the In Vitro Assay Development for 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid Derivatives
Introduction
The structural motif of phenoxy acetic acid has been identified in various compounds exhibiting anti-inflammatory properties. Recent studies have highlighted derivatives of phenoxy acetic acid as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.[1][2] Unlike the constitutively expressed COX-1 enzyme, which is involved in homeostatic functions, COX-2 is inducibly expressed at sites of inflammation.[1][2] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]
This application note provides a comprehensive guide for the in vitro characterization of this compound derivatives as potential selective COX-2 inhibitors. We present a suite of assays to build a robust pharmacological profile, starting from direct enzyme inhibition, moving to downstream cellular effects, and concluding with an assessment of cellular viability.
Guiding Principles of the Assay Cascade
A multi-faceted approach is essential to thoroughly characterize the anti-inflammatory potential of the test compounds. Our proposed workflow is designed to provide a comprehensive understanding of the compound's mechanism of action, potency, selectivity, and potential off-target effects.
Figure 1: A tiered approach for characterizing the anti-inflammatory properties of this compound derivatives.
Protocol 1: Direct Enzyme Inhibition - Fluorometric COX-1/COX-2 Assay
This initial screen directly assesses the inhibitory potential of the test compounds on purified COX-1 and COX-2 enzymes. A fluorometric assay is employed for its high sensitivity and suitability for high-throughput screening. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate.
Principle: The COX enzyme exhibits both cyclooxygenase and peroxidase activity. This assay utilizes the peroxidase component, where the intermediate product, Prostaglandin G2 (PGG2), is reduced to Prostaglandin H2 (PGH2). This process involves the oxidation of a probe, leading to a fluorescent signal.[2] Inhibitors of either the cyclooxygenase or peroxidase activity will result in a decrease in fluorescence.
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
Heme Cofactor: Prepare a 100 µM solution of hematin in the assay buffer.
-
COX-1 and COX-2 Enzymes: Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer to a working concentration of approximately 1 unit/µL. Keep on ice.
-
Fluorometric Probe: Prepare a working solution of the probe (e.g., Amplex™ Red) in DMSO as per the manufacturer's instructions.
-
Arachidonic Acid (Substrate): Prepare a 200 µM solution of arachidonic acid.
-
Test Compounds: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Create a serial dilution in the assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Reference Inhibitor: Prepare a similar dilution series for a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin).
-
-
Assay Procedure (96-well format):
-
To each well of a black, flat-bottom 96-well plate, add the following in order:
-
150 µL Assay Buffer
-
10 µL Heme Cofactor
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
10 µL of the test compound or reference inhibitor dilution (or DMSO for the vehicle control).
-
-
Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells.
-
Immediately add 10 µL of the fluorometric probe.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.
-
Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | >100 | 0.08 | >1250 |
| Derivative B | 50.2 | 0.15 | 335 |
| Celecoxib | 15.0 | 0.05 | 300 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Table 1: Hypothetical IC50 values and COX-2 selectivity indices for this compound derivatives compared to reference compounds.
Protocol 2: Downstream Product Quantification - Prostaglandin E2 (PGE2) Competitive ELISA
This cell-based assay quantifies the production of Prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin synthesized by COX-2. A reduction in PGE2 levels in response to the test compound provides strong evidence of its functional activity in a cellular context. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose.
Principle: This assay is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding sites on a monoclonal antibody coated onto a microplate.[3] The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the amount of PGE2 in the sample. The signal is developed by adding a substrate that is converted by HRP into a colored product.[4]
Step-by-Step Protocol
-
Cell Culture and Stimulation:
-
Seed a suitable cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression and PGE2 production.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
The supernatant can be assayed immediately or stored at -80°C.
-
-
PGE2 ELISA Procedure:
-
Follow the protocol provided with a commercial PGE2 ELISA kit.[3][4][5][6]
-
Briefly, add standards and samples to the antibody-coated wells.
-
Add the PGE2-HRP conjugate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop the color.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for PGE2 inhibition.
-
Protocol 3: Cellular Pathway Modulation - NF-κB Reporter Assay
This assay investigates whether the test compounds affect the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2.[7] This assay helps to determine if the compound's activity is solely at the level of the COX enzyme or if it also involves upstream signaling events.
Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[8] When NF-κB is activated by a stimulus (e.g., TNFα), it binds to these response elements and drives the expression of the luciferase reporter gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of NF-κB activation.[8][9]
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Use a commercially available NF-κB reporter cell line (e.g., HEK293/NF-κB-luc).
-
Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα) or Phorbol 12-myristate 13-acetate (PMA), for 6-24 hours.[8][9]
-
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a passive lysis buffer and incubating for 15 minutes with gentle shaking.[10]
-
Add the luciferase assay reagent, which contains the substrate (luciferin), to each well.
-
Immediately measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage inhibition of NF-κB activation for each compound concentration relative to the TNFα-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine if there is a dose-dependent effect.
-
Protocol 4: Cytotoxicity Assessment - ATP-Based Cell Viability Assay
It is crucial to ensure that the observed inhibitory effects are not a result of general cytotoxicity. An ATP-based cell viability assay is a rapid and sensitive method to assess the metabolic health of the cells.
Principle: Adenosine triphosphate (ATP) is a marker for metabolically active cells.[11][12] When cells die, they rapidly lose their ability to synthesize ATP, and the existing ATP is degraded.[11][12] This assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light. The luminescent signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells.[11][13]
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed the same cell line used for the PGE2 assay (e.g., RAW 264.7) in a white, 96-well plate.
-
Treat the cells with the same concentrations of test compounds used in the functional assays for the same duration (e.g., 24 hours).
-
-
ATP Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add a single reagent (containing cell lysis agents, luciferase, and luciferin) to each well.
-
Incubate for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.[14]
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Express the viability of the treated cells as a percentage of the vehicle-treated control cells.
-
A significant decrease in cell viability at concentrations where anti-inflammatory effects are observed would suggest that the compound's activity may be due to cytotoxicity.
-
Figure 2: The inflammatory cascade and the points of intervention measured by the described in vitro assays.
Conclusion
This application note provides a robust framework for the in vitro evaluation of this compound derivatives. By systematically assessing direct enzyme inhibition, cellular function, pathway modulation, and cytotoxicity, researchers can confidently determine the potency, selectivity, and mechanism of action of these novel compounds. This tiered approach ensures a comprehensive understanding of their therapeutic potential as anti-inflammatory agents.
References
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research.
- Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Jayasuriya, W. J. A. B. N., Sarveswaran, R., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Creative Bioarray. (n.d.). ATP Cell Viability Assay.
- Wang, J. Y., Zhang, R., Xu, S., & Zheng, W. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 919, 219–231.
- Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit.
- IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Al-Ishaq, R. K., Kubatka, P., Büsselberg, D., & Kajo, K. (2020). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Pharmaceuticals (Basel, Switzerland), 13(10), 327.
- Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
- Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
- Dattatraya, A., et al. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(12), 1774-1781.
- ResearchGate. (n.d.). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells | Request PDF.
- Collins, J. L., et al. (1996). Nonprostanoid prostacyclin mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid substituted alpha to the oxazole ring. Journal of medicinal chemistry, 39(10), 1965–1972.
- Bonacorso, H. G., et al. (2005). Antinociceptive properties of acetylenic thiophene and furan derivatives: evidence for the mechanism of action. Life sciences, 76(23), 2723–2733.
- Al-Ostath, O. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules (Basel, Switzerland), 29(6), 1307.
- Dalmijn, J., et al. (2024). Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid (EEA) and other target and suspect PFAS in the vicinity of a fluoropolymer production plant. ChemRxiv.
- Dalmijn, J., et al. (2024). Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic Acid and Other Target and Suspect PFAS in the Vicinity of a Fluoropolymer Production Plant. Environmental science & technology.
- PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid.
- Chemsrc. (n.d.). 4-Ethoxy-2,3-Difluorophenylacetic Acid.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. assaygenie.com [assaygenie.com]
- 5. arborassays.com [arborassays.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. journalajrb.com [journalajrb.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 12. goldbio.com [goldbio.com]
- 13. biotium.com [biotium.com]
- 14. Boost Your Cell ATP Detection with Luminescence Techniques [absin.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this process. The control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analytical best practices.
Core Synthetic Pathway Overview
The synthesis of this compound often proceeds through a multi-step sequence starting from 1-ethoxy-2,3-difluorobenzene. A common and effective route involves organometallic chemistry, as outlined below. Understanding this pathway is the first step in predicting and controlling potential impurities.
Caption: Common synthetic route via ortho-lithiation and acylation.
Troubleshooting Guide: Impurity Profiling & Mitigation
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and remediation of common impurities.
Q1: My final product analysis shows several unexpected peaks in the HPLC chromatogram. What are the most common process-related impurities and how can I identify them?
A1: Process-related impurities are those that arise from the synthetic route itself.[1] In this specific synthesis, the most common culprits are related to incomplete reactions or side reactions involving the starting material and key intermediates.
Common Impurities and Identification Strategy:
| Impurity Name | Potential Origin | Recommended Analytical Method | Key Diagnostic Features |
| Ethyl 2-(4-Ethoxy-2,3-difluorophenyl)-2-oxoacetate | Incomplete reduction of the ketoester intermediate. | HPLC, LC-MS | Peak with a different retention time, mass corresponding to the ketoester. |
| 1-Ethoxy-2,3-difluorobenzene | Unreacted starting material carried through the process. | GC-MS, HPLC | Matches the retention time and mass spectrum of a pure standard of the starting material. |
| 2-(6-Ethoxy-2,3-difluorophenyl)acetic acid | Non-regioselective lithiation at the C6 position instead of C2. | LC-MS, 1H & 19F NMR | Mass identical to the API. Requires NMR spectroscopy to confirm the substitution pattern. |
| Di-substituted byproducts | Reaction of the lithiated intermediate with another molecule of the ketoester. | LC-MS | Higher molecular weight peak corresponding to the coupled product. |
Expert Insight: The most challenging impurity to control and remove is often the isomeric byproduct, 2-(6-Ethoxy-2,3-difluorophenyl)acetic acid. Its physical properties are very similar to the desired product, making separation by standard crystallization difficult. The best strategy is prevention through strict control of the lithiation step.
Q2: I'm struggling with low yield and significant amounts of unreacted starting material. What are the likely causes and how can I troubleshoot this?
A2: Low conversion is a frequent issue in organometallic reactions. The root cause often lies in the stability and reactivity of the organolithium reagent or suboptimal reaction conditions. Overheating the reaction can also lead to side reactions and lower yields of the desired product.[3]
Use the following workflow to diagnose the problem:
Caption: Troubleshooting workflow for low reaction conversion.
Causality Explained:
-
n-BuLi Potency: n-Butylithium is highly reactive and degrades upon exposure to moisture or air. Using a fresh, properly titrated batch is critical for achieving full conversion.
-
Anhydrous Conditions: Organolithium reagents are strong bases and will be quenched by trace amounts of water, leading to the recovery of starting material. Ensure all solvents and glassware are rigorously dried.
-
Temperature Control: The regioselectivity of the lithiation is highly temperature-dependent.[4] Deviations from the optimal low temperature (e.g., -78°C) can increase the formation of undesired isomers and other byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for impurities in an API like this according to regulatory guidelines?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) provide specific guidelines. For new drug substances, the ICH Q3A(R2) guideline is the primary reference. The key thresholds are:
-
Reporting Threshold: Impurities present at a level of ≥0.05% should be reported in the regulatory submission.
-
Identification Threshold: Impurities at ≥0.10% must have their structures identified.
-
Qualification Threshold: Impurities above 0.15% (or a total daily intake of >1.0 mg) must be qualified, meaning they require safety data to justify their presence at that level.[1]
Q2: If I use a palladium-catalyzed carbonylation route instead, how do I control for residual palladium?
A2: Palladium-catalyzed carbonylation is another viable synthetic route.[5][6] However, it introduces the risk of elemental impurities. Controlling residual palladium is crucial as it is a major safety concern.
-
Mitigation Strategies:
-
Crystallization: Often, a well-designed crystallization process can effectively purge palladium to acceptable levels.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb residual palladium.
-
Metal Scavengers: Use of specialized silica-based or polymer-based scavengers with functional groups that chelate palladium can be highly effective.
-
-
Analytical Control: The level of residual palladium must be quantified using a highly sensitive technique, typically Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) , to ensure it meets the limits set by ICH Q3D for elemental impurities.[7]
Q3: What solvent systems are recommended for the final recrystallization to ensure high purity?
A3: The choice of solvent is critical for effective purification. The goal is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.
-
Recommended Systems: Based on literature for similar phenylacetic acids, good starting points for screening include:
-
Protocol: Always perform small-scale solubility tests to determine the optimal solvent ratio and temperature profile before attempting a large-scale crystallization.
Key Experimental Protocol
Protocol: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing a robust HPLC method to separate the API from its key process-related impurities. Method optimization will be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Time 0 min: 30% B
-
Time 20 min: 80% B
-
Time 25 min: 80% B
-
Time 26 min: 30% B
-
Time 30 min: 30% B
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection:
-
UV at 225 nm.
-
-
Column Temperature:
-
30 °C.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Note: This method should provide good separation for the API, the more polar ketoester intermediate, and the less polar starting material. For definitive peak identification, fractions should be collected and analyzed by mass spectrometry (LC-MS).[8]
References
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech. Available online
- The control of API impurities - A critical issue to the pharmaceutical industry. Available online
- A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. Available online
- Mastering API Synthesis: Route Selection & Impurity Control. At Tianming Pharmaceutical. Available online
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available online
- CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
- CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem. Available online
- Analytical Method Summaries. Available online
- Analytical Strategies for Monitoring Residual Impurities.
- Supporting Information for - The Royal Society of Chemistry. Available online
- An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
Sources
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 4. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
Technical Support Center: Recrystallization of Fluorinated Phenylacetic Acids
Welcome to the technical support center for the recrystallization of fluorinated phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the purification of this important class of compounds. The unique electronic properties of fluorine introduce specific challenges and considerations in crystallization processes that are not always encountered with their non-fluorinated analogs. This resource aims to provide both practical, step-by-step protocols and a deeper understanding of the underlying chemical principles to empower you to optimize your purification workflows.
Understanding the Impact of Fluorination
The introduction of fluorine atoms onto the phenyl ring of phenylacetic acid significantly alters its physicochemical properties. The high electronegativity of fluorine can lead to changes in:
-
Solubility: Fluorination can dramatically alter a molecule's solubility profile in common organic solvents.
-
Crystal Packing: The presence of fluorine can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystal lattice formation.[1][2] This can sometimes lead to the formation of different polymorphs.
-
Melting Point: While not a direct factor in the recrystallization process itself, changes in melting point can be an indicator of purity.
This guide will address the practical implications of these effects throughout the recrystallization workflow.
Core Protocol: A Self-Validating Approach to Recrystallization
The following protocol is designed to be a robust starting point for the recrystallization of fluorinated phenylacetic acids. It incorporates self-validating checkpoints to ensure optimal results.
Step 1: Solvent Selection - The Foundation of Purity
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][4]
Experimental Protocol for Solvent Screening:
-
Place approximately 20-30 mg of your crude fluorinated phenylacetic acid into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form.
Data Presentation: Common Solvents for Phenylacetic Acids [5][6]
| Solvent | Polarity | Suitability for Phenylacetic Acids | Considerations for Fluorinated Analogs |
| Water | High | Good for some, but solubility can be low.[7] | Increased hydrophobicity from fluorine may decrease water solubility further. |
| Ethanol/Methanol | Medium-High | Often a good choice, especially in mixed solvent systems with water.[8] | Generally a good starting point. |
| Ethyl Acetate | Medium | Good solubility for many derivatives. | A versatile option for moderately polar compounds. |
| Toluene | Low | Effective for less polar derivatives; can be used in mixed systems.[9] | May be too non-polar, but useful as an anti-solvent. |
| Hexane/Heptane | Very Low | Typically used as an anti-solvent in mixed solvent systems.[8] | Useful for precipitating the compound from a more polar solvent. |
Step 2: The Recrystallization Workflow
The following workflow is a generalized procedure. The exact solvent volumes and temperatures will need to be optimized based on your specific compound and the results of your solvent screening.
Mandatory Visualization: Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of fluorinated phenylacetic acids.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of fluorinated phenylacetic acids.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common problem with impure compounds or when using mixed solvent systems.[10][11]
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent to increase the solubility and then allow it to cool more slowly.[10]
-
Root Cause Analysis & Long-Term Solution:
-
Impurity Level: High levels of impurities can depress the melting point. Consider a preliminary purification step like a column chromatography if the issue persists.
-
Cooling Rate: Too rapid cooling can favor oil formation. Insulate the flask to ensure a slow cooling rate.[4]
-
Solvent Choice: The solvent's boiling point may be too high. Choose a solvent with a lower boiling point.
-
Q2: I have a very low or no yield of crystals.
A2: This is one of the most common issues in recrystallization and usually points to using too much solvent. [12][13]
-
Immediate Action: If you still have the mother liquor, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[14] If that fails, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Protocol Optimization:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to dissolve your compound.
-
Ice Bath: Ensure you have cooled the solution thoroughly in an ice bath to maximize crystal precipitation.[15]
-
Washing Step: Use a minimal amount of ice-cold solvent to wash the crystals during filtration. Using too much or warm solvent will dissolve your product.[3]
-
Q3: No crystals are forming, even after cooling in an ice bath.
A3: This indicates a supersaturated solution that is resistant to nucleation. [13]
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inside of the flask at the meniscus with a glass rod. The small glass particles that are scraped off can act as nucleation sites.
-
Seed Crystals: If you have a small amount of the pure compound, add a single crystal to the solution. This will provide a template for crystal growth.[14]
-
-
Solvent System Re-evaluation:
-
Mixed Solvents: If using a single solvent system, consider a mixed solvent approach. Dissolve the compound in a "good" solvent and then add a "poor" solvent (an "anti-solvent") dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool.[11]
-
Mandatory Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: Can I use a rotary evaporator to remove the solvent if my recrystallization fails?
A: Yes, if your recrystallization attempt fails, you can recover your crude material by removing the solvent using a rotary evaporator.[13] This allows you to start the process again with a different solvent system without significant loss of material.
Q: How does the position of the fluorine atom on the phenyl ring affect recrystallization?
A: The position of the fluorine atom can have a subtle but important impact on the molecule's dipole moment and its ability to participate in intermolecular interactions. This can influence its solubility in a given solvent and the stability of the resulting crystal lattice. While a universal rule is difficult to establish, it is important to be systematic in your solvent screening for different isomers.
Q: Is it necessary to use decolorizing carbon?
A: Decolorizing carbon (charcoal) is only necessary if your crude product has colored impurities.[14] If so, add a small amount of charcoal to the hot solution before the hot filtration step. Be aware that adding too much can lead to the loss of your desired product through adsorption.
Q: My purified compound has a broad melting point range. What does this indicate?
A: A broad melting point range is typically an indication of an impure compound.[12] This could mean that the recrystallization did not effectively remove all impurities, or that the sample is still wet with solvent. Ensure your crystals are thoroughly dry before taking a melting point. If it is still broad, a second recrystallization may be necessary.
References
- Schwarzer, A., & Weber, E. (2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design, 8(9), 3348-3358. [Link]
- Dudkina, Y. B., et al. (2020). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 22(15), 2634-2641. [Link]
- University of California, Irvine. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
- University of Colorado, Boulder. (n.d.).
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]
- Potrzebowski, M. J., et al. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. Crystal Growth & Design, 20(3), 1849-1863. [Link]
- California State University, Long Beach. (n.d.).
- University of York, Chemistry Teaching Labs. (n.d.).
- Wired Chemist. (n.d.).
- Hird, M., Goodby, J. W., Lewis, R. A., & Toyne, K. J. (2003). THE FASCINATING INFLUENCE OF FLUORO SUBSTITUENTS ON THE SYNTHESIS AND PROPERTIES OF LIQUID CRYSTALS. Molecular Crystals and Liquid Crystals, 401(1), 1-17. [Link]
- LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. [Link]
- Calvo-Castro, J., Morris, G., Kennedy, A. R., & McHugh, C. J. (2016). Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Crystal Growth & Design, 16(5), 2883-2893. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Solubility of Things. (n.d.). Phenylacetic acid. [Link]
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
- PubMed Central. (n.d.).
- Organic Syntheses. (n.d.). phenylacetic acid. [Link]
- ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
- Google Patents. (n.d.).
- YouTube. (2007).
- ResearchGate. (n.d.). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. [Link]
- ResearchGate. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. pure.ul.ie [pure.ul.ie]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Column Chromatography of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Welcome to the technical support center for the purification of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the column chromatography of this compound. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the successful isolation of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the column chromatography of this compound?
A1: The primary challenges stem from the molecule's key functional groups: the carboxylic acid and the fluorinated aromatic ring. The carboxylic acid group is polar and acidic, which can lead to strong interactions with the stationary phase, often resulting in peak tailing or streaking on a silica gel column.[1] This occurs because the compound can exist in both a protonated and deprotonated state on the slightly acidic silica surface, causing it to move unevenly down the column.[1][2] The difluorophenyl group, while generally increasing hydrophobicity, can also participate in π-π stacking interactions, which may affect its elution profile.[3]
Q2: What is the recommended stationary phase for this purification?
A2: For most applications involving the purification of this compound, standard silica gel (silicon dioxide) with a mesh size of 200-400 is the most common and cost-effective choice.[4] Silica gel is a polar adsorbent, which allows for good separation of compounds based on their polarity.[5][6] Given that carboxylic acids are highly polar, they will have a strong affinity for the silica gel, allowing for the elution of less polar impurities first.[6]
Q3: How do I select an appropriate mobile phase?
A3: The selection of the mobile phase, or eluent, is critical for a successful separation. A good starting point is a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) first. A key modification for carboxylic acids is the addition of a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[1][2] This suppresses the deprotonation of your target compound, ensuring it remains in a single, less polar, protonated form, which will result in a sharper, more defined band.[2]
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Issue 1: The compound is streaking or tailing on the TLC plate and the column.
-
Cause: This is a classic sign of the carboxylic acid interacting too strongly and inconsistently with the silica gel.[1] The equilibrium between the protonated and deprotonated forms of the acid on the silica surface leads to this undesirable behavior.
-
Solution:
-
Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent system.[1][2] This will ensure the carboxylic acid remains fully protonated and elutes as a single, well-defined band.
-
Solvent Polarity: Ensure your solvent system is optimized. If the streaking is severe, it may be that the compound is not sufficiently soluble in the mobile phase. A slight increase in the polar component of your eluent (e.g., more ethyl acetate) can help.
-
Issue 2: The compound will not elute from the column.
-
Cause: The mobile phase is not polar enough to displace the highly polar carboxylic acid from the stationary phase.[6]
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This is known as a gradient elution.
-
Stronger Polar Solvent: If increasing the proportion of ethyl acetate is insufficient, consider switching to a more polar solvent, such as methanol, in a small percentage. Be cautious, as methanol is a very polar solvent and can elute many compounds quickly.
-
Issue 3: The compound elutes too quickly, with poor separation from impurities.
-
Cause: The mobile phase is too polar, causing the compound to spend more time in the mobile phase and less time interacting with the stationary phase.[5]
-
Solution:
-
Decrease Mobile Phase Polarity: Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using a 30:70 ethyl acetate:hexanes mixture, try a 20:80 or 15:85 mixture.
-
TLC Optimization: Re-evaluate your TLC results to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation.
-
Issue 4: The purified fractions contain an unknown impurity that was not visible on the initial TLC.
-
Cause: The compound may be degrading on the silica gel. The slightly acidic nature of silica can sometimes catalyze decomposition reactions, especially over the longer duration of a column compared to a TLC plate.[7][8]
-
Solution:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-2% triethylamine, then evaporating the solvent. However, be aware that this will make the stationary phase basic and may not be suitable for your acidic compound. A better approach for acid-sensitive compounds is to use a less acidic stationary phase like Florisil or alumina.[7]
-
Run the Column Quickly: A faster elution, if separation allows, will minimize the time the compound spends in contact with the silica gel.
-
Experimental Protocols
Protocol 1: Determining the Optimal Mobile Phase using TLC
-
Prepare TLC Chambers: In separate sealed chambers, add small amounts of different solvent systems. Start with a range of polarities, for example:
-
10% Ethyl Acetate in Hexanes (+ 1% Acetic Acid)
-
20% Ethyl Acetate in Hexanes (+ 1% Acetic Acid)
-
30% Ethyl Acetate in Hexanes (+ 1% Acetic Acid)
-
-
Spot the TLC Plate: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a prepared chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material. A general rule is to use 20-50 times the weight of silica gel to the weight of your sample.[6]
-
Pack the column with silica gel using the "wet slurry" method with your chosen mobile phase. Ensure the silica bed is compact and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the mobile phase or a slightly more polar solvent.[9]
-
If the compound has poor solubility, use the "dry loading" method: dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9]
-
Carefully add the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with your chosen mobile phase. Maintain a constant flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
-
Monitoring:
-
Monitor the elution of your compound by spotting the collected fractions on a TLC plate and developing it in your chosen solvent system.
-
-
Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Example TLC Data for Mobile Phase Optimization
| % Ethyl Acetate in Hexanes (v/v) | % Acetic Acid (v/v) | Rf of Target Compound | Observations |
| 10% | 1% | 0.15 | Spot is well-defined but has not moved far up the plate. |
| 20% | 1% | 0.30 | Good separation from a less polar impurity (Rf = 0.6). |
| 30% | 1% | 0.45 | Compound is moving too fast, separation from impurity is reduced. |
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Optimizing reaction yield for the synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Technical Support Center: Synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and ensure the purity of your final product. Our approach is grounded in mechanistic principles and practical, field-tested advice.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for this compound?
There are several established strategies for synthesizing functionalized phenylacetic acids. The optimal route for this specific target depends on the availability of starting materials, scalability, and safety considerations. The most common approaches adaptable for this synthesis include:
-
Carbonylation of a Benzyl Halide: This is an efficient industrial method that involves the conversion of a substituted benzyl halide to the corresponding carboxylic acid using carbon monoxide and a suitable catalyst. This route is often favored for its high yield and relatively mild conditions.[1]
-
Hydrolysis of a Benzyl Cyanide: A classic and robust method where a benzyl cyanide intermediate is hydrolyzed under acidic or basic conditions to yield the phenylacetic acid.[2] The cyanide intermediate is typically prepared from the corresponding benzyl halide.
-
Willgerodt-Kindler Reaction: This method involves the conversion of a substituted acetophenone to a thioamide, which is then hydrolyzed to the phenylacetic acid.[2]
-
Organometallic Routes: These routes can involve the reaction of an organolithium species derived from an o-difluorobenzene precursor with an oxalate ester, followed by reduction.[3]
For the synthesis of this compound, a common and effective strategy begins with a suitably substituted difluorophenol, followed by etherification and subsequent elaboration of the acetic acid side chain. A recommended pathway is outlined below.
Q2: How critical is the purity of starting materials and solvents?
Extremely critical. The success of multi-step syntheses, particularly those involving organometallic reagents or transition-metal catalysts, is highly dependent on the purity of the starting materials and the exclusion of atmospheric moisture and oxygen.
-
Starting Materials: Impurities in the initial fluorinated precursors can lead to intractable side products that are difficult to separate from the desired compound due to similar polarities.
-
Solvents: Anhydrous solvents are mandatory for many of the key transformations, such as Grignard reactions, organolithium chemistry, and many palladium- or cobalt-catalyzed reactions.[4] Water can quench reactive intermediates or deactivate catalysts, leading to failed reactions or significantly reduced yields.
-
Reagents: The activity of reagents like n-butyllithium or Grignard reagents should be titrated before use. The quality of catalysts, such as palladium or cobalt complexes, is paramount for the efficiency of carbonylation reactions.[1]
Q3: What are the primary safety concerns when working with fluorinated intermediates and reagents like carbon monoxide?
Safety must be the top priority. Key hazards include:
-
Fluorinated Compounds: Many organofluorine compounds have toxicological properties that are not fully characterized. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Monoxide (CO): This is a colorless, odorless, and highly toxic gas. All carbonylation reactions must be conducted in a specialized high-pressure reactor (autoclave) located within a fume hood equipped with a CO detector.[1]
-
Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.[3]
-
Halogenating Agents: Reagents used for benzylic halogenation (e.g., NBS, NCS) are irritants and lachrymators. Handle with care in a fume hood.
Troubleshooting a Recommended Synthetic Pathway
A logical and efficient pathway to the target molecule is outlined below. This section addresses common problems encountered at each stage.
Caption: Proposed synthetic workflow for the target molecule.
Part 1: Core Intermediate Synthesis
Q: My ethylation reaction to form 1-Ethoxy-2,3-difluoro-4-nitrobenzene is slow or incomplete. What's wrong?
-
Cause & Solution (Base): The base is crucial for deprotonating the phenol. Potassium carbonate (K2CO3) is a common choice. Ensure it is finely powdered and anhydrous. If the reaction is still slow, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.
-
Cause & Solution (Solvent): A polar aprotic solvent like DMF or acetonitrile is ideal for this SN2 reaction. Ensure the solvent is dry. The presence of water will hinder the formation of the phenoxide.
-
Cause & Solution (Temperature): While higher temperatures can increase the reaction rate, they can also lead to decomposition, especially with nitro-containing aromatics. A moderate temperature of 60-80 °C is typically sufficient. Monitor the reaction by TLC to avoid prolonged heating.
-
Cause & Solution (Leaving Group): Ethyl iodide (EtI) is more reactive than ethyl bromide (EtBr). If using EtBr, you may need slightly higher temperatures or longer reaction times.
Q: The reduction of the nitro group to the aniline is giving me a complex mixture of products. How can I get a clean reaction?
-
Cause & Solution (Method Choice): Catalytic hydrogenation (H2 gas with a Pd/C catalyst) is generally the cleanest method. However, the catalyst can sometimes be poisoned. If this fails, a chemical reduction using tin(II) chloride (SnCl2) in ethanol or ethyl acetate is a reliable alternative.[4]
-
Cause & Solution (Incomplete Reaction): With catalytic hydrogenation, ensure the catalyst is active and that you have efficient stirring to facilitate mass transfer of the hydrogen gas. For SnCl2 reduction, ensure you use a sufficient molar excess of the reagent.
-
Cause & Solution (Workup): After reduction with a metal like SnCl2, the workup is critical. The reaction mixture is typically made basic to precipitate tin salts, which are then filtered off. Incomplete removal of these salts can complicate purification.
Part 2: Side-Chain Elaboration via Cyanide Hydrolysis
This pathway is a reliable alternative to the carbonylation route and avoids the need for high-pressure equipment.
Q: My conversion of the aniline to the benzyl cyanide intermediate is low-yielding. Where are the critical points?
-
Cause & Solution (Diazotization): The formation of the diazonium salt from the aniline is temperature-sensitive. This step must be performed at 0-5 °C. Allowing the temperature to rise will lead to decomposition of the diazonium salt and formation of phenol byproducts.
-
Cause & Solution (Copper Catalyst): In both the Sandmeyer (to the bromide) and Rosenmund-von Braun (bromide to cyanide) reactions, the quality and preparation of the copper(I) salt (CuBr or CuCN) are vital. Use freshly prepared or high-purity commercial reagents.
-
Cause & Solution (Solvent in Cyanation): The cyanation reaction often works best in a high-boiling polar aprotic solvent like DMF or NMP to drive the reaction to completion.
Q: The final hydrolysis step is not going to completion, or the workup is problematic.
-
Cause & Solution (Hydrolysis Conditions): Both acidic and basic hydrolysis can be effective.[2]
-
Acidic Hydrolysis: Refluxing with aqueous sulfuric acid (e.g., a 1:1 mixture of concentrated H2SO4 and water) is very effective.[5] However, the reaction can be vigorous. It is crucial to ensure efficient stirring.
-
Basic Hydrolysis: Refluxing with aqueous NaOH or KOH first produces the carboxylate salt. This method can sometimes be cleaner, but requires a separate acidification step to precipitate the final product.
-
-
Cause & Solution (Workup & Purification): After hydrolysis, the product needs to be isolated.
-
Acidification: When acidifying the basic hydrolysis mixture (or diluting the acidic one), cool the solution in an ice bath and add the acid slowly to control the precipitation. This helps form a filterable solid rather than an oil.
-
pH Control: The final pH should be acidic (pH 1-2) to ensure complete protonation of the carboxylic acid.[1]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a toluene/heptane or ethanol/water mixture.
-
Experimental Protocols & Data
Protocol: Acid-Catalyzed Hydrolysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetonitrile
This protocol is adapted from standard procedures for benzyl cyanide hydrolysis.[2][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-Ethoxy-2,3-difluorophenyl)acetonitrile (1.0 eq).
-
Acid Addition: Cautiously add a pre-mixed and cooled solution of concentrated sulfuric acid (3.0 eq) and water (5.0 eq). Note: The dilution of sulfuric acid is highly exothermic.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC (a more polar spot corresponding to the acid should appear, and the nitrile spot should disappear).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Isolation: The phenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: The crude solid can be recrystallized from an appropriate solvent to yield the pure this compound.
Table 1: Troubleshooting Summary for Key Reaction Parameters
| Parameter | Recommended Condition | Common Problem | Troubleshooting Action |
| Etherification Base | Anhydrous K2CO3 (2.0 eq) | Incomplete reaction | Use finely powdered base; switch to NaH under inert gas. |
| Solvent Purity | Anhydrous grade | Low yield, side reactions | Use freshly dried solvents; handle under inert atmosphere. |
| Diazotization Temp. | 0-5 °C | Dark tarry mixture, low yield | Maintain strict temperature control with an ice/salt bath. |
| Hydrolysis Time | 3-5 hours (reflux) | Incomplete conversion | Extend reflux time; ensure vigorous stirring. Monitor by TLC. |
| Product Isolation | Acidification to pH 1-2 | Oily product, low recovery | Cool solution before/during acidification; ensure pH is low enough. |
Logical Troubleshooting Workflow
This diagram illustrates a decision-making process when a low yield is obtained after the final hydrolysis and workup step.
Caption: Troubleshooting logic for low product yield.
References
- Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid. [1]
- The Royal Society of Chemistry. Supporting Information for - General Experimental Details. [Link][4]
- Google Patents. (2009). CN101550080A - Industrial preparation method of 2,3-difluorophenylacetic acid. [3]
- Organic Syntheses. Phenylacetic Acid. [Link][5]
Sources
- 1. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Difluorophenylacetic Acids
Welcome to the technical support center for the synthesis of difluorophenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. The insights provided here are based on established chemical principles and field-proven experience to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to difluorophenylacetic acids and their key challenges?
A1: Several primary routes are employed, each with its own set of potential side reactions:
-
Grignard Reaction with subsequent carboxylation: This involves forming a Grignard reagent from a difluorobenzyl halide, followed by reaction with carbon dioxide.[1][2] The main challenges are the moisture sensitivity of the Grignard reagent and potential side reactions if the temperature is not well-controlled.[3][4]
-
Hydrolysis of Difluorophenylacetonitriles: This is a common method but can be hampered by incomplete hydrolysis or the formation of amide intermediates.
-
Willgerodt-Kindler Reaction: This reaction converts difluoroacetophenones to the corresponding thioamides, which are then hydrolyzed to the carboxylic acid.[5][6] It can sometimes result in complex mixtures and byproducts.[7]
-
Malonic Ester Synthesis: This route involves the alkylation of diethyl malonate with a difluorobenzyl halide, followed by hydrolysis and decarboxylation.[8] Incomplete decarboxylation can be an issue.[9]
Q2: I'm observing a low yield in my Grignard reaction. What are the likely causes?
A2: Low yields in Grignard reactions are frequently due to:
-
Moisture: Grignard reagents are potent bases and will react with any trace amounts of water in your glassware or solvents, which quenches the reagent.[1][10]
-
Wurtz Coupling: High concentrations of the halide and elevated temperatures can favor the formation of biphenyl byproducts (R-R).[10]
-
Impure Magnesium: The magnesium turnings must be fresh and activated.
-
Instability of the Grignard Reagent: The chemical structure of the starting material can sometimes lead to an unstable Grignard reagent.[11]
Q3: During the decarboxylation of a difluorophenylmalonic acid derivative, I'm not getting a complete reaction. How can I optimize this step?
A3: Incomplete decarboxylation is a common hurdle. Consider the following:
-
Temperature: The optimal temperature for decarboxylation needs to be determined experimentally, typically ranging from 100-160 °C.[12]
-
Solvent: The reaction can be run neat or in a high-boiling solvent like toluene or DMF to ensure a consistent and sufficiently high temperature.[12]
-
Monitoring: Track the reaction's progress by observing CO2 evolution or using IR spectroscopy to see the disappearance of the dicarboxylic acid carbonyl stretch.[12]
II. Troubleshooting Guides
Guide 1: Grignard Reaction for 2,4-Difluorophenylacetic Acid
Problem: Low Yield and/or Formation of Biphenyl Impurities
This guide addresses the common issue of low yields and byproduct formation during the synthesis of 2,4-difluorophenylacetic acid via the Grignard pathway.
Workflow Diagram:
Caption: Troubleshooting workflow for Grignard synthesis.
Step-by-Step Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Magnesium Activation:
-
In a flame-dried flask under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine. Gently warm the flask until the iodine sublimes and the color disappears, indicating the activation of the magnesium surface.
-
-
Grignard Reagent Formation:
-
Dissolve 2,4-difluorobenzyl bromide in anhydrous ether or THF.
-
Add this solution dropwise to the activated magnesium suspension. The reaction should initiate (slight bubbling and warming). If it doesn't, gentle heating may be required.
-
Once initiated, maintain a gentle reflux by controlling the addition rate.
-
-
Carboxylation:
-
Cool the Grignard reagent in an ice bath.
-
Bubble dry carbon dioxide gas through the solution for at least one hour.[3] Alternatively, pour the Grignard solution onto crushed dry ice.
-
-
Workup and Purification:
-
After the reaction is complete, cautiously add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Separate the ether layer and extract it with a 2N sodium hydroxide solution.
-
Acidify the basic aqueous layer with concentrated hydrochloric acid, which will precipitate the crude 2,4-difluorophenylacetic acid.
-
Extract the product with ether, dry the organic layer with anhydrous sodium sulfate, and remove the solvent under reduced pressure.[3][13]
-
Quantitative Data Summary:
| Parameter | Typical Range | Remarks |
| Yield | 20-50% (crude) | Highly dependent on anhydrous conditions and reagent quality.[3] |
| Purity | >97% after purification | Recrystallization may be necessary. |
| Melting Point | 115-118 °C | Consistent with literature values.[13][14] |
Guide 2: Decarboxylation of Diethyl 2,4-Difluorophenylmalonate
Problem: Incomplete Decarboxylation or Side Reactions
This guide focuses on optimizing the final decarboxylation step in a malonic ester synthesis route to difluorophenylacetic acid.
Reaction Pathway Diagram:
Caption: Decarboxylation of a malonic ester derivative.
Troubleshooting and Optimization Protocol:
-
Complete Hydrolysis:
-
Ensure the initial hydrolysis of the diethyl ester is complete. Reflux the ester with an excess of aqueous base (e.g., NaOH or KOH) until the organic layer is no longer visible.
-
Acidify the reaction mixture carefully with a strong acid (e.g., HCl) to precipitate the difluorophenylmalonic acid.
-
-
Optimize Decarboxylation Conditions:
-
Neat Reaction: Place the dry difluorophenylmalonic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bubbler. Heat the flask in an oil bath. Start at 120°C and gradually increase the temperature until a steady evolution of CO2 is observed. Maintain this temperature until gas evolution ceases.[12]
-
Solvent-Based Reaction: If heating the solid directly is problematic, use a high-boiling solvent like diphenyl ether or Dowtherm A. This allows for more precise temperature control.
-
-
Monitoring the Reaction:
-
The most straightforward method is to monitor the evolution of CO2 through a bubbler.
-
For more precise tracking, withdraw small aliquots (if using a solvent), and analyze them by HPLC or TLC to follow the disappearance of the starting material.
-
-
Workup:
-
After the reaction has cooled, the product can often be used directly or purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
-
Key Considerations:
-
The electron-withdrawing fluorine atoms may allow for decarboxylation at milder temperatures compared to non-fluorinated analogs.[12]
-
Photoredox catalysis offers a modern, milder alternative for decarboxylation, though it requires specific catalysts and light sources.[15][16][17]
III. Impurity Profiling
The identification and quantification of impurities are critical for drug development and regulatory compliance.[18]
Common Impurities and Analytical Methods:
| Impurity | Likely Origin | Recommended Analytical Technique |
| Unreacted Difluorobenzyl Halide | Incomplete Grignard formation or alkylation. | GC-MS, LC-MS[19] |
| Difluorobenzyl Alcohol | Quenching of Grignard reagent with O2. | GC-MS, HPLC-UV |
| Difluorophenylmalonic Acid | Incomplete decarboxylation. | HPLC-UV, LC-MS/MS[20][21] |
| Difluorophenylacetamide | Incomplete hydrolysis of nitrile or thioamide. | LC-MS, HPLC-UV |
| Over-halogenated species | Impurities in starting materials. | GC-MS, LC-MS/MS |
Analytical Protocol Outline (HPLC-UV):
-
Sample Preparation: Dissolve a known quantity of the final product in a suitable solvent (e.g., acetonitrile/water).
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength appropriate for the aromatic ring (e.g., 254 nm).
-
Quantification: Use certified reference standards for all expected impurities to create calibration curves for accurate quantification.
IV. References
-
BenchChem. (n.d.). Side reactions in the synthesis of difluorophenyl-containing compounds. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Difluorophenylacetic Acid: A Versatile Building Block in Organic Synthesis. Retrieved from
-
ChemicalBook. (n.d.). 2,4-Difluorophenylacetic acid synthesis. Retrieved from
-
Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Retrieved from
-
Ossila. (n.d.). α,α-Difluorophenylacetic acid. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Decarboxylation of Difluoromalonic Acid. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Retrieved from
-
Google Patents. (n.d.). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde. Retrieved from
-
Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Retrieved from
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from
-
National Institutes of Health. (n.d.). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Retrieved from
-
Organic Chemistry Portal. (n.d.). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Retrieved from
-
Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Retrieved from
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from
-
Arkivoc. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Retrieved from
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from
-
Chemsrc. (n.d.). 2,4-Difluorophenylacetic acid. Retrieved from
-
Sigma-Aldrich. (n.d.). Grignard Reagents. Retrieved from
-
Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Retrieved from
-
ChemicalBook. (n.d.). 2,4-Difluorophenylacetic acid. Retrieved from
-
Eurofins. (2021). Analytical Method Summaries. Retrieved from
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from
-
Sigma-Aldrich. (n.d.). 2,4-Difluorophenylacetic acid 97%. Retrieved from
-
Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved from
-
Chemsrc. (n.d.). 2,5-Difluorophenylacetic acid. Retrieved from
-
Sigma-Aldrich. (n.d.). 2,4-Difluorophenylacetic acid 97%. Retrieved from
-
Slideshare. (2018). Hydrolysis Reactions. Retrieved from
-
Waters. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Inject. Retrieved from
-
Google Patents. (n.d.). US9120740B2 - Method for preparing difluoroacetic acid. Retrieved from
-
ResearchGate. (n.d.). Residue analytical method for the determination of trifluoroacetic acid and difluoroacetic acid in plant matrices by capillary electrophoresis tandem mass spectrometry (CE-MS/MS). Retrieved from
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column. Retrieved from
-
Research and Reviews: Journal of Pharmaceutical Quality Assurance. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Grignard Reagents [sigmaaldrich.com]
- 3. 2,4-Difluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. bec.uac.bj [bec.uac.bj]
- 8. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2,4-Difluorophenylacetic acid | 81228-09-3 [chemicalbook.com]
- 14. 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrc [chemsrc.com]
- 15. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight [organic-chemistry.org]
- 17. Decarboxylation [organic-chemistry.org]
- 18. rroij.com [rroij.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column | SIELC Technologies [sielc.com]
Technical Support Center: Stability and Degradation of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this molecule. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the integrity of your experiments and drug development programs.
Section 1: Understanding the Molecule: Core Chemical Characteristics
This compound is a fluorinated aromatic carboxylic acid. Its structure presents several key functional groups that dictate its reactivity and stability profile:
-
Carboxylic Acid Moiety (-COOH): This is the primary acidic functional group. It is susceptible to reactions such as esterification, amidation, and, under harsh thermal stress, decarboxylation.[1] Its acidity means the molecule's charge and solubility are highly pH-dependent.
-
Difluorophenyl Ring: The aromatic ring is substituted with two fluorine atoms. These electron-withdrawing groups influence the acidity of the carboxylic acid and the reactivity of the ring itself. Aromatic rings can be susceptible to photolytic degradation.
-
Ethoxy Group (-OCH₂CH₃): The ether linkage is a potential point of hydrolysis, especially under strong acidic or basic conditions, which would cleave it to a hydroxyl group.
-
Benzylic Methylene Bridge (-CH₂-): The carbon atom connecting the phenyl ring to the carboxylic acid can be a site for oxidative degradation.
Understanding these structural features is the first step in predicting potential degradation pathways and designing robust experimental and storage conditions.[2]
Section 2: Troubleshooting Common Degradation Issues (Q&A Format)
This section addresses specific problems you may encounter during your work, providing explanations and actionable solutions.
Question 1: I've observed a new, unidentified peak in my HPLC analysis after my sample solution was left on the bench for a few hours. What is the likely cause?
Answer: This is a common observation and is typically due to either photolytic or oxidative degradation.
-
Causality (Photodegradation): Aromatic compounds, especially those with activating groups, can be sensitive to light.[2] Exposure to ambient laboratory light, which contains UV wavelengths, can be sufficient to induce photochemical reactions, leading to the formation of degradants. The ICH Q1B guideline specifically outlines the need for photostability testing for this reason.[3]
-
Causality (Oxidation): Atmospheric oxygen can also lead to slow oxidation of susceptible molecules. While typically less rapid than photodegradation at room temperature, it cannot be ruled out.
Troubleshooting Steps:
-
Confirm the Source: Immediately prepare a fresh solution from your stock solid and analyze it. If the new peak is absent, this confirms degradation occurred in the solution.
-
Protect from Light: Repeat the experiment, but this time, keep your sample vial wrapped in aluminum foil or use an amber vial to protect it from light. If the peak does not appear, photodegradation is the confirmed cause.
-
Inert Atmosphere: If light protection does not solve the issue, prepare the sample in a solvent that has been sparged with nitrogen or argon to remove dissolved oxygen and store it under an inert headspace.
Question 2: My assay results are showing poor reproducibility, especially when using a basic mobile phase or basic sample diluent. Why is this happening?
Answer: The issue is likely base-catalyzed hydrolysis.
-
Causality (Hydrolysis): The ether linkage of the ethoxy group is susceptible to cleavage under basic conditions.[4] While stable at neutral pH, prolonged exposure to a high pH environment (e.g., pH > 9), especially at elevated temperatures (even ambient room temperature over time), can hydrolyze the ethoxy group to a hydroxyl group, forming 2-(4-hydroxy-2,3-difluorophenyl)acetic acid. This creates a new chemical entity that will elute at a different time in your chromatogram, leading to a decrease in the parent peak area and poor assay results.
Troubleshooting Steps:
-
pH Control: Ensure your mobile phase and sample diluents are buffered to a pH where the molecule is stable, typically between pH 3 and 7.
-
Time Limitation: Analyze samples promptly after preparation. Avoid letting samples sit in the autosampler for extended periods, especially if the mobile phase is basic.
-
Method Validation: As part of your analytical method development, you must perform forced degradation studies to demonstrate that your method is "stability-indicating."[3][5] This involves intentionally degrading the sample with acid and base to ensure the resulting degradant peaks are well-separated from the main peak.
Question 3: I heated my compound to 80°C to increase its solubility, but my analysis now shows a significant loss of the parent compound and multiple new peaks. What degradation pathway was likely induced?
Answer: Heating the compound, especially in solution, likely induced thermal degradation through multiple pathways.
-
Causality (Thermal Degradation): Phenylacetic acids can undergo thermal decarboxylation, where the carboxylic acid group is lost as CO₂.[1] Furthermore, elevated temperatures can accelerate other degradation processes like hydrolysis and oxidation.[6] The presence of water, even in trace amounts in your solvent, can lead to significant hydrolysis of the ether group at 80°C.
Troubleshooting Steps:
-
Use Gentler Solubilization Methods: Instead of high heat, try sonication or vortexing at room temperature.
-
Solvent Screening: Test a range of pharmaceutically acceptable solvents to find one in which your compound has adequate solubility at room temperature.
-
Controlled Stress Study: To understand the degradation profile, perform a controlled thermal stress study as outlined in Section 4. Analyze the resulting solution by LC-MS to identify the masses of the degradation products, which will help elucidate their structures.
Section 3: Frequently Asked Questions (FAQs)
-
What are the recommended long-term storage conditions for solid this compound?
-
Is this compound stable in common HPLC solvents like acetonitrile and methanol?
-
Yes, the compound is generally stable in neutral solutions of acetonitrile and methanol for typical analytical run times. However, long-term storage (days to weeks) in solution is not recommended without performing a formal solution stability study. Always use freshly prepared solutions for quantitative analysis.
-
-
How do I develop a stability-indicating analytical method for this compound?
-
A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. To develop one, you must perform forced degradation studies (see Section 4).[10] The goal is to achieve 5-20% degradation of the parent compound.[6] You then use the resulting stressed samples to develop an HPLC method (typically reversed-phase) that demonstrates baseline separation between the parent peak and all generated degradation peaks. A photodiode array (PDA) detector is crucial for checking peak purity.[10]
-
Section 4: Experimental Protocol: Forced Degradation Study
This protocol provides a standardized workflow for investigating the degradation pathways of this compound.
Objective: To generate potential degradation products and establish a degradation profile under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Sample Stressing: Aliquot the stock solution into five separate, clearly labeled amber glass vials. Treat them as described in the table below. Include a sixth vial with only the diluent as a control.
-
Sampling & Quenching: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial. For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze immediately by a validated HPLC-PDA method. For structural elucidation, analyze the samples by LC-MS.
Table 1: Recommended Conditions for Forced Degradation Studies
| Degradation Type | Stress Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hrs |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hrs |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hrs |
| Thermal | Stored in oven | 80°C | Up to 72 hrs |
| Photolytic | Exposed to UV light (ICH Q1B option) | Room Temp | Per ICH Q1B |
Note: The goal is to achieve 5-20% degradation. Durations should be adjusted based on the observed stability of the molecule.[6]
Section 5: Data Interpretation & Visualization
Diagram 1: Forced Degradation Experimental Workflow
The following diagram illustrates the logical flow for conducting a forced degradation study.
Caption: Workflow for a typical forced degradation study.
Diagram 2: Potential Degradation Pathways
This diagram illustrates the most probable degradation products based on the molecule's chemical structure.
Caption: Potential degradation pathways of the target molecule.
Note: The images in the diagram are representative structures of similar compounds for illustrative purposes.
Section 6: References
-
Greenbook.net. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
L. R. Snyder, J. J. Kirkland, J. W. Dolan. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
-
Godse, A., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2).
-
U.S. EPA. (2023). Analytical Method Summaries. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate.
-
Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
-
International Journal for Scientific and Development Research. (n.d.). Stability indicating study by using different analytical techniques.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
-
PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Applied and Environmental Microbiology. (2011). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet.
-
Eawag-BBD. (n.d.). 2,4-Dichlorophenoxyacetic Acid Pathway Map. Retrieved from [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
-
Environmental Science & Technology. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
-
Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]
Sources
- 1. Acetic acid - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ijsdr.org [ijsdr.org]
Technical Support Center: Synthesis of Fluorinated Aromatic Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into aromatic systems. The unique properties of fluorine make it a valuable element in drug discovery and materials science, but its incorporation presents distinct synthetic challenges.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab, grounded in established chemical principles and supported by key literature.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My nucleophilic aromatic substitution (SNAr) reaction shows low or no conversion to the desired fluoroaromatic product. What's going wrong?
A1: Low conversion in SNAr fluorinations is a frequent issue, often stemming from the nature of the fluoride source or the substrate itself. The reaction relies on an electron-deficient aromatic ring and a sufficiently nucleophilic fluoride anion.
Probable Causes & Solutions:
-
Inactive Fluoride Source: Alkali metal fluorides (KF, CsF) are the most common sources, but they are highly hygroscopic and have low solubility in organic solvents.[4] The presence of water drastically reduces fluoride nucleophilicity through strong hydrogen bonding.[5]
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. KF should be dried under high vacuum at >100 °C before use or spray-dried formulations can be used.
-
Enhance Solubility & Nucleophilicity: Use cesium fluoride (CsF), which is more soluble than KF. Alternatively, tetraalkylammonium fluorides (like TBAF) can be used, but must be rigorously anhydrous as they are often supplied as hydrates.[6] The use of crown ethers (e.g., 18-crown-6 with KF) can help generate "naked," more reactive fluoride ions.[5]
-
-
-
Poor Leaving Group: The SNAr mechanism involves the displacement of a leaving group. The efficiency of this displacement follows the general trend: NO₂ > F > Cl > Br > I. While counterintuitive, fluoride can be a good leaving group in this context.
-
Solution: If your substrate has a chloro or bromo leaving group, the reaction may require higher temperatures. Activating the leaving group via conversion to a sulfonate (e.g., tosylate, triflate) is generally not effective for SNAr on an aromatic ring itself. The most reliable strategy is to design the synthesis with a nitro-group as the leaving group if possible.
-
-
Insufficiently Activated Aromatic Ring: The reaction requires at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex intermediate.
-
Solution: Ensure your substrate is sufficiently electron-poor. If the aromatic ring is neutral or electron-rich, SNAr is not a viable strategy. In such cases, an electrophilic fluorination approach or a transition-metal-catalyzed method should be considered.[7]
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Solution: Use polar aprotic solvents like DMSO, DMF, or Acetonitrile. These solvents are effective at solvating the counter-ion (K⁺, Cs⁺) while leaving the fluoride anion relatively unsolvated and highly nucleophilic.[8]
-
Troubleshooting Workflow: Low SNAr Conversion
Caption: Decision workflow for troubleshooting SNAr fluorination reactions.
Q2: My electrophilic fluorination of an electron-rich arene is giving low yields and multiple regioisomers. How can I improve this?
A2: Electrophilic aromatic fluorination is challenging due to the high reactivity of the reagents and the potential for multiple reactive sites on the aromatic ring.[9] Low selectivity is a common problem, especially with highly activated substrates.[9]
Probable Causes & Solutions:
-
Overly Reactive Fluorinating Agent: Reagents like elemental fluorine (F₂) are extremely reactive and show poor selectivity, often leading to radical reactions and perfluorination.[9][10] Even powerful N-F reagents like Selectfluor® can sometimes be too reactive for sensitive or highly activated substrates.
-
Solution: Choose a milder reagent. N-Fluorobenzenesulfonimide (NFSI) is generally considered less reactive than Selectfluor® and may provide better selectivity.[11] The choice of reagent should be tailored to the nucleophilicity of your substrate.
-
-
Multiple Activated Positions: If the directing groups on your arene activate multiple positions (e.g., a methoxy group activating two ortho and one para position), a mixture of isomers is likely.
-
Solution:
-
Steric Hindrance: Introduce a bulky protecting group or leverage existing bulky groups to sterically block one of the activated positions, directing the fluorination to the less hindered site.
-
Directed C-H Functionalization: Employ a transition-metal-catalyzed approach using a directing group (e.g., pyridine, amide) to achieve high regioselectivity at a specific C-H bond. Palladium-catalyzed methods have shown significant promise in this area.[12]
-
-
-
Substrate Decomposition or Side Reactions: Electron-rich arenes, particularly phenols, can be susceptible to oxidation or dearomatization under strongly electrophilic conditions.[9]
-
Solution:
-
Milder Conditions: Run the reaction at lower temperatures and screen milder reagents.
-
Protecting Groups: Protect sensitive functional groups. For example, a phenol can be converted to a methyl or benzyl ether before fluorination.
-
Solvent Choice: Ensure the solvent is compatible. Selectfluor®, for instance, can react exothermically and dangerously with solvents like DMF and DMSO.[13] Acetonitrile is a more common and safer choice for many electrophilic fluorinations.[13][14]
-
-
Q3: My transition-metal-catalyzed C-F bond formation is failing. The catalyst seems to be deactivated. What should I investigate?
A3: Catalyst deactivation is a significant hurdle in transition-metal-catalyzed fluorination, a field that aims to overcome the limitations of classical methods.[15] The catalyst's active site can be poisoned or participate in unproductive side reactions.
Probable Causes & Solutions:
-
Poisoning by Lewis Basic Groups: If your substrate contains Lewis basic moieties, such as pyridines or other nitrogen heterocycles, they can coordinate strongly to the metal center (e.g., Palladium, Copper) and inhibit catalytic turnover.[16]
-
Solution:
-
Ligand Modification: Screen different ligands. Bulky, electron-rich ligands can sometimes prevent substrate inhibition by modulating the metal center's electronic properties and steric environment.
-
Protecting Groups: Temporarily protect the Lewis basic site. For example, a pyridine nitrogen can be oxidized to the N-oxide, which is less coordinating, and then reduced back after the fluorination step.
-
-
-
Undesired Reactions with the Fluoride Source: The fluoride anion itself can be problematic. In some catalytic cycles, fluoride can bridge metal centers, forming inactive aggregates, or it can act as a base, promoting side reactions.
-
Instability of Organometallic Intermediates: The key step in many of these reactions is the reductive elimination from an Aryl-Metal(n+)-F complex. This step can be kinetically challenging. Intermediates may decompose via other pathways, such as protodemetalation, especially if trace moisture is present.[17][18]
-
Solution:
-
Additive Screening: The addition of oxidants or other additives can be crucial. For example, some palladium-catalyzed fluorinations of arylboronic acids use an electrophilic N-F reagent like Selectfluor® as an oxidant to generate a high-valent Pd(IV)-F intermediate, which can then undergo reductive elimination.[19][20]
-
Strictly Anhydrous Conditions: As with SNAr, ensure the reaction is free from water to prevent protodemetalation of key intermediates.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of fluorine so important in drug development?
A1: Fluorine has a unique combination of properties that medicinal chemists exploit to fine-tune a drug candidate's profile.[1][2] Its incorporation can profoundly improve pharmacodynamic and pharmacokinetic properties.[2]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][21]
-
Lipophilicity (LogP): Fluorine is highly electronegative but also lipophilic. Substituting H with F can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][3] This effect is highly context-dependent.
-
pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. Placing it near an acidic or basic functional group can significantly alter the group's pKa. For example, it can lower the pKa of a nearby basic amine, making it less protonated at physiological pH, which can improve cell permeability.[21]
-
Conformational Control & Binding Affinity: Fluorine can engage in unique interactions with protein targets, including hydrogen bonds (as an acceptor) and electrostatic interactions. It can also influence the molecule's conformation, locking it into a bioactive shape that binds more tightly to its target receptor.[2]
| Property Modified | Consequence in Drug Design |
| Metabolic Stability | Blocks C-H oxidation, increases drug half-life.[21] |
| Lipophilicity | Can enhance membrane permeability and oral absorption.[2] |
| Basicity (pKa) | Lowers pKa of nearby amines, increasing neutral form at pH 7.4, improving cell penetration.[21] |
| Binding Interactions | Can form favorable interactions (H-bonds, dipole) with target protein, increasing potency.[1] |
Q2: How do I choose between a nucleophilic and an electrophilic fluorination strategy for my aromatic compound?
A2: The choice is dictated almost entirely by the electronic nature of your aromatic substrate.
-
Choose Nucleophilic Fluorination (e.g., SNAr with KF/CsF) when: Your aromatic ring is electron-poor . It must contain at least one potent electron-withdrawing group (like -NO₂, -CN, -CF₃) positioned ortho or para to a suitable leaving group (like -Cl or -NO₂).[8]
-
Choose Electrophilic Fluorination (e.g., with Selectfluor®, NFSI) when: Your aromatic ring is electron-rich or neutral . It should possess electron-donating groups (like -OCH₃, -NR₂, alkyl) or be an unactivated ring like benzene. These reactions proceed via a mechanism analogous to electrophilic aromatic substitution where the arene acts as the nucleophile.[9][22]
Strategy Selection Workflow
Caption: Decision tree for selecting an aromatic fluorination strategy.
Q3: What are the most critical safety precautions when handling fluorinating agents?
A3: Safety is paramount. Fluorinating agents are among the most hazardous chemicals used in a standard organic lab. A thorough risk assessment must be performed before any experiment.[23]
Key Hazards & Precautions:
-
High Reactivity & Exothermic Reactions:
-
Hazard: Electrophilic reagents like Selectfluor® can react violently and exothermically with common solvents such as DMF, DMSO, and pyridine.[13] Deoxyfluorinating agents like DAST can decompose explosively at elevated temperatures.[24]
-
Precaution: Always check solvent compatibility.[13] Run reactions on a small scale initially.[25] Use an ice bath to control exotherms during reagent addition and quenching.
-
-
Toxicity and Corrosivity:
-
Hazard: Hydrogen fluoride (HF) and its amine complexes (Olah's reagent) are extremely corrosive and toxic. HF can cause severe, deep-tissue burns that may not be immediately painful but can be lethal.[23] Many organofluorine compounds are also toxic.[26]
-
Precaution:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles and a face shield.[23][24] Use heavy-duty, chemical-resistant gloves (consult manufacturer charts; butyl or neoprene are often recommended for HF).[23] Wear a flame-resistant lab coat.[24]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation.[27]
-
Emergency Preparedness: Have a specific spill kit and emergency plan. For any work involving HF or reagents that can generate it, a tube of calcium gluconate gel must be immediately accessible to treat skin contact.[24][25]
-
-
-
Proper Quenching and Disposal:
-
Hazard: Quenching reactive fluorinating agents can be hazardous if done improperly, leading to gas evolution and splashing.
-
Precaution: Cool the reaction mixture to 0 °C. Slowly and carefully add the reaction mixture to a stirred, cold quench solution (e.g., saturated aqueous sodium bicarbonate for DAST).[24] All waste containing fluoride must be disposed of as hazardous waste according to institutional guidelines.[24]
-
Part 3: Experimental Protocol
Palladium-Catalyzed Electrophilic Fluorination of an Arylboronic Acid Derivative
This protocol is a representative example of a modern, late-stage fluorination method. It should be adapted based on the specific substrate and optimized accordingly.
Objective: To synthesize an aryl fluoride from a corresponding arylboronic acid using a palladium catalyst and an electrophilic fluorine source. This method has advantages for complex molecules where traditional SNAr is not feasible.[18][19][20]
Materials:
-
Arylboronic acid or derivative (e.g., trifluoroborate salt) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., terpyridine derivative, 5-10 mol%)
-
Electrophilic Fluorinating Agent (e.g., Selectfluor®, 1.5 equiv)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the arylboronic acid derivative (1.0 equiv), palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous acetonitrile via syringe. Stir the mixture until all solids are dissolved. Add the Selectfluor® reagent in one portion. Note: The reaction may be sensitive to the order of addition; optimization may be required.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove palladium solids, washing the pad with a small amount of ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired aryl fluoride.
References
- Recent advances in the synthesis of fluorinated compounds via an aryne intermedi
- Safety and handling of fluorinated organic compounds. (n.d.). BenchChem.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Troubleshooting low yield in heterocycle fluorin
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
- Hydrogen Bonding: Regulator for Nucleophilic Fluorination. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Link Springer.
- Nucleophilic Fluorin
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025). Hairi.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023).
- Technical Support Center: Safe Handling of Highly Fluorin
- Comprehensive Guide to Nucleophilic Fluorination vs.
- Electrophilic fluorin
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025).
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison EHS.
- Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology.
- Late-Stage Fluorination: From Fundamentals to Application. (2014).
- Why are fluoroarenes not prepared by electrophilic substitution?. (2020). Quora.
- Late-Stage Fluorination: From Fundamentals to Application. (n.d.).
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
- Current Trends in Practical Fluorination Chemistry. (n.d.). Thermo Fisher Scientific.
- Late-Stage Fluorination: From Fundamentals to Applic
- A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). (n.d.). BenchChem.
- Fluorin
- Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry.
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
- Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. (2020).
- Strategies Towards Challenging Fluorination Reactions. (n.d.).
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.).
- Specific Solvent Issues with Fluorination. (n.d.). American Chemical Society.
- Catalysis for Fluorination and Trifluoromethylation. (n.d.).
- Catalyst deactiv
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 5. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 13. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pharmtech.com [pharmtech.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. dash.harvard.edu [dash.harvard.edu]
- 21. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. ehs.wisc.edu [ehs.wisc.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
Improving solubility of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid for biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the solubility of challenging compounds, using 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid as a primary example of a poorly soluble weak acid. Our goal is to equip you with the foundational knowledge and practical protocols to ensure accurate and reproducible results in your biological assays.
Understanding the Challenge: The Physicochemical Properties of Weak Acids
Poorly soluble compounds are a significant hurdle in drug discovery, often leading to underestimated biological activity and inconsistent data.[1] this compound, as a carboxylic acid, is a weak acid. Its solubility in aqueous solutions is critically dependent on the pH of the environment. This behavior is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized (conjugate base) to the un-ionized (acid) form of the molecule.[2][3][4]
Key Principle: The un-ionized form of a drug is generally less water-soluble but more membrane-permeable, while the ionized form is more water-soluble.[5] For a weak acid, as the pH of the solution rises above its pKa, a greater proportion of the compound will be in its more soluble, ionized (deprotonated) form.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer/cell culture medium. Why is this happening and how can I fix it?
A1: This is a classic issue of "kinetic" versus "thermodynamic" solubility.[6] Your compound is likely highly soluble in the organic solvent DMSO, allowing you to create a concentrated stock solution.[7][8][9] However, when this stock is diluted into an aqueous buffer, the DMSO concentration plummets, and the compound's solubility is now dictated by the aqueous environment. If the final concentration of your compound in the assay medium is above its aqueous solubility limit at that specific pH, it will precipitate out of the solution.[10]
Troubleshooting Steps:
-
Reduce Final Compound Concentration: The simplest first step is to test lower concentrations of your compound.
-
Optimize DMSO Dilution: Avoid adding your DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in a stepwise manner to prevent a sudden, drastic change in solvent polarity.[11]
-
Increase Final DMSO Concentration (with caution): While increasing the final DMSO percentage in your assay can help, be mindful of its potential for cellular toxicity.[5][12][13] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations as low as 0.1%.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
Q2: What is the best starting approach to solubilize a novel carboxylic acid like this compound?
A2: A multi-pronged approach is recommended, starting with the simplest and most assay-compatible methods first. The general workflow is: pH adjustment, followed by the use of co-solvents if necessary.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[Start: Compound Powder] --> B{Initial Solubility Test}; B --> C{Soluble in DMSO?}; C -- Yes --> D[Prepare High-Conc. Stock]; C -- No --> E[Try Alternative Organic Solvents e.g., Ethanol]; D --> F{Precipitation in Aqueous Media?}; F -- No --> G[Proceed with Assay]; F -- Yes --> H{Solubilization Strategy}; H --> I[pH Adjustment]; H --> J[Co-solvent Screening]; H --> K[Formulation Strategies]; I --> L{Successful?}; J --> L; K --> L; L -- Yes --> G; L -- No --> M[Re-evaluate Compound/Assay]; } idot Figure 1: Decision workflow for solubilizing a new compound.
Q3: How do I use pH to improve the solubility of my acidic compound?
A3: For a weak acid, increasing the pH of the solution above the compound's pKa will increase the proportion of the ionized, more soluble species.[][15] The goal is to find a pH that fully solubilizes your compound without negatively impacting your biological assay (e.g., cell health or enzyme activity).
Protocol: pH-Dependent Solubility Screening
-
Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0). Common biological buffers like PBS or HEPES can be used.
-
Add a small amount of your DMSO stock solution to each buffer to reach your desired final assay concentration.
-
Vortex each solution thoroughly.[7]
-
Incubate at your experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other co-solvents can be used, but their compatibility with your specific assay must be verified.[16][17]
| Co-Solvent | Typical Concentration Range in Assays | Considerations |
| DMSO | 0.1% - 0.5% (up to 1% for some robust cell lines) | Broad solubility, but can be toxic at higher concentrations.[5][7][12] |
| Ethanol | 0.1% - 1% | Can be less toxic than DMSO for some cells, but also generally a weaker solvent. |
| Polyethylene Glycol 400 (PEG 400) | Varies, often used in formulation | Can improve solubility but may also affect cell membranes or protein interactions. |
| Glycerin | Varies | Generally low toxicity, but higher viscosity. |
Table 1: Common Co-solvents for Biological Assays.
It is crucial to test the effect of any potential co-solvent on your assay's performance and cell viability.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound precipitates immediately upon addition to media. | Final concentration exceeds aqueous solubility; rapid solvent shift. | Decrease final compound concentration. Use a stepwise dilution method. Pre-warm the media before adding the compound.[18] |
| Inconsistent results between experiments. | Incomplete dissolution of the compound; precipitation over time; freeze-thaw cycles of stock solution. | Ensure complete dissolution of stock solution (sonication can help).[7] Prepare fresh working solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] |
| Low or no biological activity observed. | Compound is not fully solubilized and therefore not bioavailable. | Confirm solubility at the tested concentration using visual inspection or analytical methods (e.g., nephelometry, HPLC).[6] Re-evaluate your solubilization strategy (pH, co-solvents). |
| Vehicle control shows unexpected effects (e.g., cytotoxicity). | The concentration of the organic solvent (e.g., DMSO) is too high for the cell type. | Reduce the final solvent concentration to the lowest effective level. Screen for less toxic solvents. Always run a vehicle-only control.[11] |
Table 2: Troubleshooting common solubility-related assay problems.
Detailed Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO.[7]
-
Calculation: Determine the mass of this compound needed. For a 10 mM stock in 1 mL of DMSO (assuming a Molecular Weight of 216.18 g/mol ): Mass (g) = 0.010 mol/L * 0.001 L * 216.18 g/mol = 0.00216 g = 2.16 mg.
-
Weighing: Accurately weigh out the calculated mass of the compound and place it into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved.[7] Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution for stubborn compounds, but be cautious of potential compound degradation with heat.[7]
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[7] Store at -20°C or -80°C, protected from light.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} idot Figure 2: Workflow from stock solution preparation to assay use.
References
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
- Box, K., & Comer, J. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 357-362.
- Kenakin, T. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Open Education Alberta. (n.d.).
- Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs.
- Benchchem. (n.d.). Application Notes and Protocols for the Dissolution of Novel Compounds for In Vitro Cellular Assays.
- Pharmaceutics Research International. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Microbe Notes. (2024, August 27).
- Censi, R., et al. (2022).
- Keck, C. M., & Müller, R. H. (2021).
- Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Tactics to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 819348.
- Kim, H. J., et al. (2012). Impact of pharmaceutical excipients on in vitro association of saquinavir to chylomicrons. Journal of Pharmacy and Pharmacology, 64(7), 956-962.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Morita, T., et al. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. International Journal of Pharmaceutics, 661, 124727.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- I-BE-AT. (2025, December 7). PH adjustment: Significance and symbolism.
- Takács-Novák, K., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 14(11), 2465.
- Kumar, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1884.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 2). The lab's all-purpose oil DMSO.
- Valente, T. S., et al. (2021). In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. Pharmaceutics, 13(4), 540.
- Wang, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1949-1970.
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(6), 327-333.
- Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 329-333.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- CompoundingToday.com. (n.d.).
- Digital Control Systems, Inc. (n.d.).
- Orenda Technologies. (2025, December 16).
- University of Arizona Libraries. (2007, September 5). Solubilization of poorly soluble compounds using 2-pyrrolidone.
- PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid.
- ChemScene. (n.d.). 2-(2,4-Difluorophenyl)acetic acid.
- CymitQuimica. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid.
- ResearchGate. (2013, May 9). Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid.
- Sigma-Aldrich. (n.d.). 2,4-Difluorophenylacetic acid.
- PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
- Chemsrc. (2025, August 24). 4-Ethoxy-2,3-Difluorophenylacetic Acid.
- NIST. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester.
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. microbenotes.com [microbenotes.com]
- 5. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. The lab’s all-purpose oil DMSO | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PH adjustment: Significance and symbolism [wisdomlib.org]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Byproduct Formation in Fluorination Reactions
Welcome to the Technical Support Center for Fluorination Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating fluorine into organic molecules. While fluorination is a powerful tool in modern chemistry, unwanted byproduct formation is a frequent challenge that can compromise yield, purity, and project timelines.
This document moves beyond simple protocols to provide a deeper understanding of the mechanistic origins of common byproducts. By explaining the causality behind these side reactions, we aim to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and develop robust, self-validating fluorination methods.
Troubleshooting Guide 1: Elimination Byproducts in Deoxyfluorination (Sₙ2 vs. E2 Competition)
One of the most prevalent issues, particularly in the fluorination of secondary alcohols, is the competition between the desired nucleophilic substitution (Sₙ2) and the undesired elimination (E2) pathway, which leads to alkene byproducts.
Question: My deoxyfluorination of a secondary alcohol is producing a significant amount of alkene byproduct. What is causing this and how can I favor the desired Sₙ2 pathway?
Answer: This is a classic selectivity challenge rooted in the dual nature of the fluoride anion, which can act as both a nucleophile (desired for Sₙ2) and a base (promoting E2). The choice of fluorinating reagent and reaction conditions dramatically influences this balance.
Causality & Mechanistic Insight: Secondary substrates are sterically more hindered than primary ones, making them inherently more susceptible to elimination.[1] Traditional deoxyfluorination reagents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor are known to generate reaction intermediates that readily undergo E2 elimination, especially at elevated temperatures.[1][2] The basicity of the fluoride source, often enhanced in polar aprotic solvents, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[1]
Caption: Competing Sₙ2 and E2 pathways in deoxyfluorination.
Troubleshooting Strategies:
-
Reagent Selection: Modern fluorinating agents have been specifically designed to minimize elimination. Reagents like PyFluor, AlkylFluor, and aminodifluorosulfinium salts (e.g., XtalFluor-E) are significantly more selective for substitution over elimination compared to DAST or Deoxo-Fluor.[2][3][4]
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents can result in a highly reactive, "naked" fluoride ion that acts as a strong base, promoting elimination.[1] Using less polar solvents like toluene or employing protic co-solvents (e.g., tertiary alcohols) can solvate the fluoride ion, dampening its basicity and favoring the Sₙ2 pathway.[1]
-
Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., starting at 0 °C or even lower) can kinetically favor the desired Sₙ2 product.[5]
-
Base Additive: When a base is required, use a non-nucleophilic, sterically hindered base like 1,8-Diazabicycloundec-7-ene (DBU) to prevent competitive side reactions.[6]
Data Summary: Comparison of Deoxyfluorinating Agents
| Reagent | Typical Substrate | Selectivity (Sₙ2:E2) | Key Advantages | Reference(s) |
| DAST / Deoxo-Fluor | Alcohols, Carbonyls | Often low for secondary alcohols | Broad applicability | [1][2][7] |
| PyFluor | Primary & Secondary Alcohols | >20:1 | Thermally stable, inexpensive, high selectivity | [1][6] |
| AlkylFluor | Primary & Secondary Alcohols | High (minor elimination observed) | Bench-stable, high-yielding | [2] |
| XtalFluor-E / -M | Alcohols, Carbonyls | High (e.g., 62:1 for a ketone) | Crystalline, stable, no free HF generated | [3][4] |
Troubleshooting Guide 2: Over-fluorination in Electrophilic Reactions
Electron-rich substrates, such as phenols, anilines, or activated heterocycles, are prone to reacting with more than one equivalent of an electrophilic fluorinating agent, leading to di- or poly-fluorinated byproducts.
Question: I am trying to monofluorinate an electron-rich aromatic ring using Selectfluor, but I'm getting a significant amount of the difluorinated product. How can I improve selectivity for the desired mono-fluorinated compound?
Answer: This issue stems from the high reactivity of both the starting material and the mono-fluorinated product, which can sometimes be even more activated towards a second fluorination. Gaining control requires careful management of stoichiometry, reaction kinetics, and reagent choice.
Causality & Mechanistic Insight: Electrophilic fluorinating agents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are highly reactive.[8] For electron-rich systems like pyrroles or indoles, the activation barrier for fluorination is low, and if the reaction is not carefully controlled, a second fluorination can occur rapidly, sometimes becoming the main reaction pathway.[9]
Troubleshooting Strategies:
-
Control Stoichiometry and Addition Rate: The most straightforward approach is to use a slight sub-stoichiometric amount of the fluorinating agent (e.g., 0.9-0.95 equivalents). Furthermore, instead of adding the reagent all at once, use slow addition via a syringe pump or add it portion-wise. This keeps the instantaneous concentration of the fluorinating agent low, favoring reaction with the more abundant starting material over the mono-fluorinated product.
-
Lower the Reaction Temperature: Reducing the temperature will decrease the overall reaction rate, allowing for greater control. This can help to stop the reaction after the first fluorination has occurred but before significant difluorination begins.[10]
-
Monitor the Reaction Closely: Do not let the reaction run for a standard "overnight" period. Monitor the progress frequently by Thin Layer Chromatography (TLC), LC-MS, or ¹⁹F NMR. Quench the reaction as soon as the starting material is consumed or when the formation of the difluorinated byproduct begins to accelerate.[10]
-
Consider a Milder Reagent: If Selectfluor proves too reactive, a less potent electrophilic N-F reagent, such as an N-fluorosulfonamide, might provide better selectivity, although it may require longer reaction times or higher temperatures.[8]
Troubleshooting Guide 3: Hydrolysis and Acidic Byproducts (HF)
Many fluorination reactions, especially those using reagents like DAST, generate hydrogen fluoride (HF) as a byproduct. HF is not only corrosive and hazardous but can also inhibit the reaction or cause unwanted side reactions.
Question: My deoxyfluorination reaction with DAST has stalled, and my work-up is complicated. I suspect HF is the culprit. What can I do?
Answer: You are likely correct. HF can protonate your substrate or the fluorinating reagent, reducing their reactivity and stalling the reaction.[10] It can also cause degradation of sensitive functional groups. The solution is to rigorously exclude water and actively scavenge any HF that is formed.
Causality & Mechanistic Insight: Reagents like DAST react with hydroxyl groups to form an intermediate and eliminate HF.[11] If moisture is present in the reaction, the fluorinating agent itself can hydrolyze, generating more HF. This acidic environment can be detrimental to the desired transformation.
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: This is paramount. Rigorously dry all solvents and glassware. Handle moisture-sensitive reagents under an inert atmosphere (Nitrogen or Argon).[12]
-
Use an Acid Scavenger: Add an agent to the reaction mixture to neutralize HF as it forms.
-
Inorganic Bases: For small-scale reactions, acid-washed sodium bicarbonate or calcium carbonate can be effective.[10]
-
Polymer-Supported Scavengers: Polymer-supported bases (e.g., polymer-supported carbonate) are excellent for ensuring an anhydrous work-up and simplifying purification via filtration.[10]
-
Alumina/Zirconia: These solid supports are highly effective for scavenging HF, particularly from vapor streams or in packed-bed reactors.[10]
-
Data Summary: Common HF Scavengers
| Scavenger Type | Example(s) | Application Notes | Reference(s) |
| Inorganic Base | NaHCO₃, CaCO₃ | Good for small-scale, but can be difficult to filter. | [10] |
| Polymer-Supported Base | PS-BEMP, PS-Carbonate | Excellent for anhydrous conditions; simplifies purification. | [10] |
| Metal Oxides | Alumina, Zirconia | Highly effective, especially for vapor streams. | [10] |
| Amine Bases | Pyridine, Et₃N | Can be used, but may form HF-amine complexes that are also fluorinating agents.[13] | [13] |
Troubleshooting Guide 4: Skeletal Rearrangements
Certain fluorinating agents, particularly DAST, can promote the formation of carbocationic intermediates, which are susceptible to skeletal rearrangements like Wagner-Meerwein or pinacol shifts.[11][14] This leads to a mixture of constitutional isomers instead of the desired product.
Question: The fluorination of my secondary alcohol with DAST is giving me a rearranged product. How can I prevent this?
Answer: This indicates your reaction is proceeding through an Sₙ1-like pathway involving a carbocation intermediate. To prevent this, you must choose conditions that strongly favor a direct Sₙ2 displacement.
Causality & Mechanistic Insight: The mechanism of fluorination with DAST can have both Sₙ1 and Sₙ2 character.[11] For substrates that can form a stable carbocation (e.g., benzylic, allylic, or tertiary alcohols), the Sₙ1 pathway can dominate. Once formed, this carbocation can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before being trapped by fluoride, leading to the rearranged product.[11]
Caption: Carbocation rearrangement during fluorination.
Troubleshooting Strategies:
-
Switch to a Less Ionizing Reagent: Reagents like PyFluor or those based on sulfonyl fluorides are less prone to generating carbocations and favor a clean Sₙ2 inversion.[1][6] This is the most effective solution.
-
Use a Less-Ionizing Solvent: A non-polar solvent (e.g., hexane, toluene) can destabilize the formation of a carbocation intermediate compared to a more polar solvent like dichloromethane (DCM).[10]
Experimental Protocols
Protocol 1: Selective Deoxyfluorination of a Secondary Alcohol using PyFluor
This protocol is adapted from methodologies known to minimize elimination byproducts.[1]
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂), dissolve the secondary alcohol (1.0 equiv) and DBU (2.0 equiv) in dry toluene.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve PyFluor (1.2 equiv) in dry toluene. Slowly add the PyFluor solution to the cooled solution of the alcohol and DBU via a syringe.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Post-Reaction Scavenging of Excess Electrophilic Reagent
This protocol describes the use of a scavenger resin to remove excess Selectfluor or NFSI.[10]
-
Resin Preparation: Swell a polymer-supported amine resin (e.g., PS-Trisamine) in the reaction solvent (e.g., acetonitrile) for 30 minutes.
-
Scavenging: After confirming reaction completion via TLC or LC-MS, add the swollen resin to the crude reaction mixture (typically 2-4 equivalents relative to the excess fluorinating reagent).
-
Stirring: Stir the mixture at room temperature. The required time can vary from 1-12 hours.
-
Monitoring: Monitor the removal of the excess reagent by TLC or LC-MS.
-
Filtration: Once scavenging is complete, filter off the resin through a fritted funnel and wash it with a small amount of fresh solvent.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product, now free of the excess reagent.
Caption: Decision workflow for post-fluorination work-up.
Frequently Asked Questions (FAQs)
Q1: My heterocycle is electron-deficient. Why is nucleophilic fluorination still giving a low yield? A: Even with an activated substrate, the efficiency of nucleophilic aromatic substitution (SₙAr) with fluoride is highly dependent on conditions. Ensure your fluoride source (e.g., KF, CsF) is rigorously anhydrous and consider using a phase-transfer catalyst (e.g., a crown ether) to increase the solubility and nucleophilicity of the fluoride salt.[5] Also, ensure your solvent is a polar aprotic solvent like DMF or DMSO, and that the temperature is sufficient to overcome the activation barrier.
Q2: I am using Selectfluor, but the reaction is not working. What could be the issue? A: While Selectfluor is a powerful reagent, its reactivity depends on several factors. The reaction media is critical; ensure you are using a compatible solvent like acetonitrile and avoiding solvents like DMF or DMSO, which can react exothermically with the reagent.[12][15] The presence of a base or Lewis acid can also be crucial for activating certain substrates. Finally, ensure the Selectfluor has been stored properly in a desiccator and has not degraded.[12]
Q3: Can I use standard borosilicate glassware for my DAST reaction? A: While you can, be aware that HF generated during the reaction will etch the glass. For small-scale, short-duration reactions, this is often acceptable. However, for larger scales or for reagents that generate significant amounts of HF (like DAST), using plastic (e.g., polypropylene) or Teflon labware is recommended. Newer reagents like XtalFluor do not generate free HF and are compatible with standard glassware.[3][4]
References
- BenchChem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
- BenchChem. (n.d.). Preventing elimination byproducts in secondary fluoroalkane synthesis.
- BenchChem. (n.d.). Technical Support Center: Managing By-products in Fluorination Processes.
- BenchChem. (n.d.). Preventing elimination side reactions in allylic fluorination.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
- Organic Chemistry Portal. (2024, June 24).
- Science.gov. (n.d.). nucleophilic fluorination reactions: Topics by Science.gov.
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053.
- Wikipedia. (n.d.). Fluorination with aminosulfuranes.
- Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
- L’heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3415-3428.
- Wikipedia. (n.d.). Electrophilic fluorination.
- Organic-Reaction.com. (n.d.). Alcohol to Fluoride - Common Conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination.
- Améduri, B., et al. (2001). Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2, (8), 1258-1262.
- Wang, F., et al. (2020). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. DAST - Enamine [enamine.net]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Multi-Spectroscopic Approach to the Structural Confirmation of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
A Senior Application Scientist's Guide for Researchers
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For novel compounds like 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, a substituted phenylacetic acid derivative with potential applications in drug development, rigorous structural elucidation is not merely a formality but a critical checkpoint for quality and validity.
This guide provides an in-depth, multi-faceted spectroscopic protocol to definitively confirm the structure of this compound. We will move beyond simple data reporting, focusing instead on the causal logic behind our experimental choices and the synergistic power of combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system for absolute structural confirmation.
The Structural Hypothesis: Key Features to Validate
Before delving into the analytical techniques, we must first dissect our target molecule to identify the key structural features that our spectroscopic methods must confirm.
-
Aromatic Core: A benzene ring substituted at positions 1, 2, 3, and 4.
-
Fluorine Substitution: Two fluorine atoms adjacent to each other at the C2 and C3 positions. This specific ortho-relationship is a critical point for confirmation.
-
Ethoxy Group: A -O-CH₂-CH₃ group at the C4 position, para to the acetic acid side chain.
-
Acetic Acid Moiety: A -CH₂-COOH group at the C1 position.
Our goal is to use the combined spectroscopic data to prove the existence and precise connectivity of each of these components.
Part 1: The Experimental Workflow
A robust analytical strategy relies on a logical and systematic workflow. The following process ensures that data from each technique can be used to build upon and cross-validate the others.
Caption: Overall workflow for spectroscopic structure confirmation.
Detailed Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for mapping the carbon-hydrogen framework and determining the precise connectivity of atoms. The inclusion of ¹⁹F NMR is critical for confirming the substitution pattern of the fluorinated aromatic ring.[1]
-
Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, relatively non-polar solvent that solubilizes many organic molecules and has a clean spectral window. The acidic proton of the carboxylic acid may exchange with residual water or be broad; DMSO-d₆ can be used as an alternative to sharpen this signal.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Scans: 16-32.
-
Relaxation Delay: 2 seconds. Causality: This delay allows for adequate relaxation of protons, ensuring more accurate integration.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (corresponding to 400 MHz for ¹H).
-
Scans: 1024-2048. Causality: The low natural abundance of ¹³C necessitates a higher number of scans to achieve a good signal-to-noise ratio.
-
Technique: Proton-decoupled.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz (corresponding to 400 MHz for ¹H).
-
Scans: 64-128.
-
Technique: Proton-decoupled. Causality: Decoupling from protons simplifies the fluorine spectrum, allowing for clearer observation of F-F couplings.
-
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR is unparalleled for the rapid identification of key functional groups based on their characteristic vibrational frequencies.[2][3]
-
Protocol:
-
Sample Preparation: Use a solid sample directly on an Attenuated Total Reflectance (ATR) crystal. Causality: ATR is a modern, rapid technique that requires minimal sample preparation and avoids the complexities of making KBr pellets.
-
Acquisition:
-
Scan Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32. Causality: This provides a high-quality spectrum sufficient for identifying all major functional groups.
-
-
C. High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. Fragmentation patterns further corroborate the proposed structure.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode. Causality: The carboxylic acid is easily deprotonated, making it highly sensitive to detection in negative ESI mode as the [M-H]⁻ ion.
-
Analysis:
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Mass Range: 50-500 m/z.
-
Fragmentation (MS/MS): If desired, the [M-H]⁻ ion can be isolated and fragmented using collision-induced dissociation (CID) to observe daughter ions.
-
-
Part 2: Data Analysis and Structural Interpretation
This section synthesizes the expected data from each technique, comparing it against plausible (hypothetical) experimental results to confirm the structure.
Nuclear Magnetic Resonance (NMR) Data
NMR data provides the most detailed map of the molecule. The key is to analyze not just the chemical shifts, but also the splitting patterns (multiplicity) and coupling constants (J-values), which reveal through-bond atomic relationships.
¹H NMR Spectroscopy The proton NMR spectrum allows us to identify and quantify all non-exchangeable protons. We expect five distinct signals.
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Key Couplings (J) |
| Carboxylic Acid (-CH OOH) | 10.0 - 12.0 | Broad Singlet | 1H | - |
| Aromatic H-6 | 7.0 - 7.2 | Doublet of Doublets (dd) | 1H | ³J(H-H), ⁴J(H-F) |
| Aromatic H-5 | 6.8 - 7.0 | Doublet of Doublets (dd) | 1H | ³J(H-H), ³J(H-F) |
| Ethoxy (-OCH ₂) | ~4.1 | Quartet (q) | 2H | ³J(H-H) ≈ 7 Hz |
| Methylene (-CH ₂) | ~3.6 | Singlet (or t) | 2H | ⁴J(H-F) may be present |
| Ethoxy (-CH ₃) | ~1.4 | Triplet (t) | 3H | ³J(H-H) ≈ 7 Hz |
-
Expert Insight: The quartet and triplet of the ethoxy group are a classic ethyl pattern, confirming its presence. The two aromatic protons will appear as complex multiplets (doublet of doublets) due to coupling with each other and with the two adjacent fluorine atoms. The exact appearance confirms the 1,2,3,4-substitution pattern. The methylene signal of the acetic acid group might show very fine splitting due to a 4-bond coupling to the fluorine at C2 (⁴J(H-F)), which is a powerful confirmation of its position.[4]
¹⁹F NMR Spectroscopy Fluorine NMR is exceptionally sensitive to the electronic environment and is a definitive tool for analyzing fluorinated compounds.[5][6]
| Assignment | Expected δ (ppm) | Multiplicity | Key Couplings (J) |
| Fluorine at C2 | -135 to -145 | Doublet (d) | ³J(F-F) ≈ 20 Hz |
| Fluorine at C3 | -145 to -155 | Doublet (d) | ³J(F-F) ≈ 20 Hz |
-
Expert Insight: The presence of two distinct signals, each split into a doublet with a coupling constant of ~20 Hz, is irrefutable evidence for two fluorine atoms that are three bonds apart (i.e., ortho to each other).[7] This single experiment is the most crucial for confirming the 2,3-difluoro arrangement over other possibilities like 2,5- or 3,4-difluoro substitution.
¹³C NMR Spectroscopy The carbon spectrum reveals all unique carbon environments and, importantly, shows the influence of C-F coupling.
| Assignment | Expected δ (ppm) | Multiplicity (due to C-F) |
| Carboxylic Acid (C=O) | ~175 | Singlet (s) |
| Aromatic C2 | ~150 | Doublet of Doublets (dd), ¹J(C-F) large |
| Aromatic C3 | ~148 | Doublet of Doublets (dd), ¹J(C-F) large |
| Aromatic C4 | ~145 | Doublet (d), ³J(C-F) small |
| Aromatic C1 | ~120 | Triplet (t), ²J(C-F) & ³J(C-F) |
| Aromatic C5 | ~118 | Doublet (d), ²J(C-F) |
| Aromatic C6 | ~115 | Doublet (d), ³J(C-F) |
| Ethoxy (-OCH₂) | ~64 | Singlet (s) |
| Methylene (-CH₂) | ~35 | Triplet (t), ³J(C-F) small |
| Ethoxy (-CH₃) | ~15 | Singlet (s) |
-
Expert Insight: The carbons directly bonded to fluorine (C2, C3) will show very large one-bond C-F coupling constants (¹J(C-F) > 240 Hz) and will be split into doublets by their attached fluorine and then again by the adjacent fluorine. Other carbons in the ring and the methylene group will also show smaller 2-bond and 3-bond C-F couplings, providing a rich dataset that maps the entire molecular structure.
Infrared (IR) Spectroscopy Data
The IR spectrum acts as a functional group checklist.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~1710 (strong) | C=O stretch | Carboxylic Acid |
| 1600, 1500 | C=C stretch | Aromatic Ring |
| ~1250 (strong) | C-O stretch | Aryl Ether & Carboxylic Acid |
| 1150 - 1050 (strong) | C-F stretch | Aryl Fluoride |
-
Expert Insight: The extremely broad absorption from 3300-2500 cm⁻¹, centered around 3000 cm⁻¹, is the hallmark of a carboxylic acid dimer hydrogen bond.[8] This, combined with the intense carbonyl (C=O) peak around 1710 cm⁻¹, definitively confirms the acetic acid moiety. The strong C-F stretch provides complementary evidence to the ¹⁹F NMR.[9]
Mass Spectrometry (MS) Data
HRMS provides the final piece of the puzzle: the exact molecular formula.
-
Molecular Formula: C₁₀H₁₀F₂O₃
-
Monoisotopic Mass: 216.0598
-
Expected HRMS Result ([M-H]⁻): 215.0526
-
Trustworthiness Check: An experimentally observed mass of 215.0525 for the [M-H]⁻ ion would be within 1 ppm of the calculated mass, providing extremely high confidence in the elemental formula C₁₀H₉F₂O₃⁻.
Expected Fragmentation Pattern (MS/MS of [M-H]⁻ at m/z 215.1):
-
m/z 171.1: Loss of 44 Da (-COO), corresponding to the fragment [M-H-COO]⁻. This confirms the presence of a carboxylate that is readily lost.
-
m/z 143.1: Subsequent loss of 28 Da (-C₂H₄) from the ethoxy group.
Part 3: Synergistic Confirmation and Comparative Guide
No single technique is sufficient. True confidence comes from the convergence of all data points to support a single structural hypothesis.
Caption: Correlation of spectroscopic data to the target structure.
Comparison with Alternatives:
-
vs. 2-(3,4-Difluorophenyl)acetic acid derivative: The ¹⁹F NMR would be dramatically different, and the H-F coupling patterns in the ¹H NMR for the aromatic protons would not match.
-
vs. 2-(4-Hydroxy-2,3-difluorophenyl)acetic acid: The ¹H NMR would lack the characteristic quartet and triplet of the ethoxy group and would instead show a phenolic -OH signal. The mass would also be 28 Da lower.
-
vs. 2-(4-Ethoxy-2,5-difluorophenyl)acetic acid: The ¹⁹F NMR would show two distinct signals, but the F-F coupling constant would be much smaller (⁴J(F-F) < 10 Hz), and the ¹H NMR would show a different splitting pattern for the aromatic protons.
Conclusion
The structural confirmation of this compound is achieved through a systematic and multi-pronged spectroscopic approach. High-resolution mass spectrometry establishes the correct elemental formula. Infrared spectroscopy provides rapid confirmation of the essential carboxylic acid and aryl-fluoride functional groups. Finally, and most powerfully, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the precise atomic connectivity, confirming the ethyl group, the acetic acid side chain, and, critically, the 2,3-difluoro substitution pattern on the aromatic ring. The convergence of these independent datasets provides an unassailable, self-validating confirmation of the molecular structure, a prerequisite for its use in any scientific or developmental context.
References
- Hague, D. N., & Jones, E. F. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(14), 3821–3828. [Link]
- Idkowiak, J., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 78631, Benzeneacetic acid, 4-ethoxy-. [Link]
- Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 1162–1167. [Link]
- Smith, B. C. (2017). Halogenated Organics and Their Infrared Spectra. Spectroscopy, 32(9), 34-37. [Link]
- Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]
- University of Calgary. Coupling of Protons with Fluorine. Chemistry LibreTexts. [Link]
- Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. [Link]
- Nanalysis Corp. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
- University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
Sources
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. azom.com [azom.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solved Please interpret this IR spectrum of phenylacetic | Chegg.com [chegg.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Quantitative Analysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Introduction
2-(4-Ethoxy-2,3-difluorophenyl)acetic acid is a substituted phenylacetic acid derivative, a structural motif of significant interest in pharmaceutical development. The presence of a difluorinated phenyl ring and an ethoxy group imparts unique physicochemical properties that can influence metabolic stability, binding affinity, and overall therapeutic potential. Consequently, the rigorous and accurate quantification of this molecule is paramount throughout the drug development lifecycle—from purity assessment of the active pharmaceutical ingredient (API) to formulation assays and stability testing.
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of this compound. As specific, validated methods for this exact analyte are not publicly established, this document leverages established analytical principles and validated methods for structurally analogous compounds, such as other fluorinated phenylacetic acids and phenoxyacetic acids.[1][2][3] We will explore the technical rationale behind method selection, present detailed experimental protocols, and provide comparative data to guide researchers and drug development professionals in establishing robust, reliable, and fit-for-purpose analytical procedures. All methodologies are discussed within the framework of internationally recognized validation standards, such as the ICH Q2(R1) guideline, to ensure scientific integrity and regulatory compliance.[4]
Part 1: Physicochemical Properties and Analytical Strategy
The molecular structure of this compound dictates the optimal analytical approach. Key structural features include:
-
A Carboxylic Acid Group: This imparts acidity, making the molecule suitable for reversed-phase high-performance liquid chromatography (HPLC) with pH-controlled mobile phases. This group is also the target for derivatization if gas chromatography (GC) is considered.
-
A Substituted Phenyl Ring: This aromatic system acts as a strong chromophore, making it ideal for ultraviolet (UV) detection in HPLC.
-
Fluorine Substituents: The two fluorine atoms increase the polarity and introduce the potential for unique interactions with specialized chromatography phases, such as pentafluorophenyl (PFP) columns.
-
Non-volatility: Like most carboxylic acids, the compound has low volatility, making direct analysis by GC challenging without a derivatization step.
Based on these properties, a logical workflow for method selection can be established.
Caption: Workflow for analytical method selection.
Part 2: Comparative Analysis of Quantitative Methodologies
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its robustness, versatility, and suitability for non-volatile compounds.
Causality Behind Experimental Choices:
-
Column Selection: A standard C18 column provides good hydrophobic retention for the phenylacetic acid backbone. However, a Pentafluorophenyl (PFP) column is often a superior choice for halogenated compounds.[2] PFP phases offer a unique "orthogonal" selectivity driven by multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can significantly improve peak shape and resolution from closely related impurities.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and a water-miscible organic solvent like acetonitrile. The inclusion of an acid, such as 0.1% formic acid or acetic acid, is critical.[5] It suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, neutral form. This leads to consistent retention and sharp, symmetrical peaks.
-
Detection: The aromatic ring provides strong UV absorbance, making a photodiode array (PDA) or variable wavelength detector a simple and effective choice. The analytical wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.
Comparative Performance: C18 vs. PFP Column (Hypothetical Data)
| Parameter | Standard C18 Column | Pentafluorophenyl (PFP) Column | Rationale for Difference |
| Retention Time (min) | 4.2 | 5.8 | Enhanced dipole-dipole interactions between the difluorophenyl ring and the PFP stationary phase increase retention. |
| Peak Asymmetry | 1.3 | 1.1 | Specific interactions with the PFP phase can mitigate secondary interactions with residual silanols, improving peak shape. |
| Resolution (from Impurity A) | 1.4 | 2.5 | The unique selectivity of the PFP phase provides better separation from structurally similar impurities. |
| LOD (µg/mL) | 0.5 | 0.4 | Improved peak shape leads to a better signal-to-noise ratio and lower detection limits. |
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as impurity profiling at trace levels or bioanalysis, LC-MS/MS is the gold standard.
Causality Behind Experimental Choices:
-
Ionization: Given the acidic proton on the carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the logical choice. This will efficiently generate the deprotonated molecule [M-H]⁻ for mass analysis.
-
Detection: Multiple Reaction Monitoring (MRM) provides unparalleled selectivity. A specific precursor ion (e.g., the [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique effectively eliminates chemical noise, allowing for quantification at levels far below what is possible with UV detection.[6]
Comparative Performance: HPLC-UV vs. LC-MS/MS (Hypothetical Data)
| Parameter | HPLC-UV (PFP Column) | LC-MS/MS | Rationale for Difference |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.005 µg/mL (5 ng/mL) | Mass spectrometry is inherently more sensitive than UV absorbance. |
| Selectivity | Moderate to High | Very High | UV detection can be prone to interference from co-eluting impurities with similar chromophores. MRM is highly specific to the mass transition of the target analyte. |
| Matrix Effect | Low | Potential | ESI can be susceptible to ion suppression or enhancement from components in complex matrices (e.g., plasma, formulation excipients), requiring careful validation. |
| Application | API Purity, Formulation Assay | Impurity Identification, Bioanalysis, Trace Analysis | The chosen method should be fit-for-purpose based on the required sensitivity and sample complexity. |
Method C: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful separation technique but is less commonly used for carboxylic acids due to their low volatility and high polarity. It can, however, serve as a valuable orthogonal method.
Causality Behind Experimental Choices:
-
Derivatization: To make the analyte volatile, the polar carboxylic acid group must be chemically modified. A common approach is extractive pentafluorobenzylation , where an agent like Pentafluorobenzyl Bromide (PFBBr) reacts with the carboxylate anion to form a less polar, more volatile ester.[7] This derivative is also highly sensitive to electron capture detection (ECD) or negative chemical ionization mass spectrometry.
-
Injection: A splitless injection is typically used to transfer the maximum amount of derivatized analyte onto the high-resolution capillary column for separation.[8]
Part 3: Protocol Validation and Workflow
A robust analytical method is one that has been thoroughly validated to prove it is fit for its intended purpose. The validation process follows the ICH Q2(R1) guideline, which outlines the necessary experiments to demonstrate a method's reliability.[9][10]
Caption: A typical analytical method validation workflow.
Detailed Experimental Protocol: Validated HPLC-UV Method
This protocol describes a validated reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
Reference Standard: this compound (≥99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Chromatographic Conditions
-
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes; hold at 80% B for 2 minutes; return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at λmax (e.g., 265 nm)
-
Injection Volume: 5 µL
3. Solution Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 - 200 µg/mL).
4. Sample Preparation
-
Accurately weigh the sample (e.g., drug substance powder) into a volumetric flask to achieve a target concentration of ~100 µg/mL after dissolving in the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
5. System Suitability Test (SST)
-
Before analysis, perform five replicate injections of a mid-range standard (e.g., 100 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%
-
Tailing factor ≤ 1.5
-
Theoretical plates > 2000
-
6. Validation Procedure (Abbreviated)
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% - 102.0%.
-
Precision (Repeatability): Analyze six individual sample preparations at 100% of the target concentration. The RSD of the results should be ≤ 2.0%.
Part 4: Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is driven by the specific requirements of the analysis.
| Method | Primary Application | Key Advantages | Key Disadvantages |
| HPLC-UV | Routine QC, Purity, Assay | Robust, cost-effective, simple | Moderate sensitivity, potential for interference |
| LC-MS/MS | Trace analysis, Bioanalysis | Exceptional sensitivity and selectivity | Higher cost, matrix effects, requires expertise |
| GC-MS | Orthogonal Confirmation | High chromatographic efficiency | Requires derivatization, more complex sample prep |
Final Recommendation:
For routine quality control, API purity testing, and formulation assays, a validated HPLC-UV method using a PFP column is the recommended approach. It provides a robust, selective, and cost-effective solution that is fully compliant with GMP standards. For research applications involving trace-level impurity profiling, metabolite identification, or pharmacokinetic studies, LC-MS/MS is the superior technology due to its unmatched sensitivity and specificity.
References
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
- ICH. Quality Guidelines. [Link]
- Abraham Entertainment. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Gewurtz, S. B., et al. (2024). Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic Acid and Other Target and Suspect PFAS in the Vicinity of a Fluoropolymer Production Plant. Environmental Science & Technology. [Link]
- Kuo, H. W., & Ding, W. H. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- Eurofins. (2021). Analytical Method Summaries. [Link]
- Eurofins. (2023). Analytical Method Summaries. [Link]
- Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. Springer Berlin Heidelberg. [Link]
- U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- SIELC Technologies.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Dr. Kiran R. R. (2021). Quantitative application of Fluorescence Spectroscopy/ Its Selectivity and Sensitivity. [Link]
- Hrytsenko, D. et al. (2023).
- Serpelloni, S. (2022). Acetic Acid for HPLC Analysis. Biocompare.com. [Link]
- Murphy, K. R., et al. (2013). OpenFluor- an online spectral library of auto-fluorescence by organic compounds in the environment. Analytical Methods. [Link]
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharmaceutical Research. [Link]
- Naidu, G. V. S. R., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
- Gahlot, M., & Kumar, D. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Ghanbari, R., & Sobhanardakani, S. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
Sources
- 1. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. deswater.com [deswater.com]
- 4. database.ich.org [database.ich.org]
- 5. biocompare.com [biocompare.com]
- 6. epa.gov [epa.gov]
- 7. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. jordilabs.com [jordilabs.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Analysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid and Structurally Related Phenylacetic Acids for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the phenylacetic acid scaffold serves as a cornerstone for a multitude of therapeutic agents, from non-steroidal anti-inflammatory drugs (NSAIDs) to novel anticancer and hypoglycemic agents.[1][2][3] The strategic modification of the phenyl ring with various substituents allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, a molecule of growing interest, with other key phenylacetic acid derivatives. We will explore how subtle changes in chemical structure, particularly fluorination and ethoxylation, can profoundly impact biological activity and physicochemical characteristics.
Introduction to Phenylacetic Acids and the Significance of Substitution
Phenylacetic acid and its derivatives are characterized by a phenyl ring linked to a carboxylic acid moiety via a methylene group.[1] This structural motif is prevalent in numerous biologically active compounds.[3] The therapeutic potential of these molecules can be significantly altered by the introduction of substituents onto the aromatic ring. For instance, halogenation, especially with fluorine, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[4][5] The electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of the carboxylic acid group, which is crucial for target interaction and pharmacokinetic profile.[5]
This guide will focus on comparing this compound with the following relevant phenylacetic acids:
-
2,3-Difluorophenylacetic acid: To elucidate the impact of the 4-ethoxy group.
-
2,4-Difluorophenylacetic acid: A common and commercially available isomer, to understand the effect of fluorine positioning.
-
Unsubstituted Phenylacetic acid: As a baseline for comparison.
Physicochemical Properties: The Role of Fluorine and Ethoxy Moieties
The physicochemical properties of a drug candidate, such as lipophilicity (logP/logD) and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine and ethoxy groups leads to predictable yet significant alterations.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| This compound | C10H10F2O3 | 216.18 | ~2.1 | ~4.2 |
| 2,3-Difluorophenylacetic acid | C8H6F2O2 | 172.13 | ~1.5 | ~4.3 |
| 2,4-Difluorophenylacetic acid | C8H6F2O2 | 172.13 | ~1.5 | ~4.3 |
| Phenylacetic acid | C8H8O2 | 136.15 | ~1.4 | ~4.3 |
Note: Predicted values are estimations from chemical software and can vary. Experimental validation is crucial.
Key Insights:
-
Lipophilicity: The addition of the ethoxy group in this compound is expected to increase its lipophilicity (logP) compared to its non-ethoxylated counterpart and the parent phenylacetic acid. This can enhance membrane permeability but may also increase metabolic susceptibility and plasma protein binding.
-
Acidity: The presence of two electron-withdrawing fluorine atoms on the phenyl ring is anticipated to have a modest effect on the pKa of the carboxylic acid group compared to the unsubstituted phenylacetic acid. The precise positioning of the fluorine atoms (2,3- vs. 2,4-) is not expected to cause a dramatic shift in pKa.
-
Fluorine's Impact: Fluorine substitution is a well-established strategy to modulate the properties of bioactive molecules.[5] It can enhance binding affinity through favorable interactions with biological targets and can block sites of metabolism, thereby increasing the drug's half-life.[4]
Synthesis Strategies: A Comparative Overview
The synthesis of these phenylacetic acid derivatives often involves multi-step processes. Understanding these routes is crucial for process development and scale-up.
General Synthetic Workflow
Caption: Common synthetic routes to phenylacetic acids.
Experimental Protocol: Synthesis of 2,3-Difluorophenylacetic Acid via Carbonylation of 2,3-Difluorobenzyl Chloride [6]
This method provides a direct route to the desired acid, avoiding the use of cyanide reagents.
Materials:
-
2,3-Difluorotoluene
-
Chlorine or Bromine
-
Carbon Monoxide
-
Cobalt tetracarbonyl sodium (catalyst)
-
Solvent (e.g., methanol)
-
Ultraviolet light source
Procedure:
-
Photohalogenation: 2,3-Difluorotoluene is subjected to photohalogenation using chlorine or bromine under a UV light source to yield 2,3-difluorobenzyl halide.[6] This reaction can be performed with or without a solvent like carbon tetrachloride.[6]
-
Carbonylation: The resulting 2,3-difluorobenzyl halide is then reacted with carbon monoxide in the presence of a cobalt tetracarbonyl salt catalyst, such as cobalt tetracarbonyl sodium.[6] This step directly introduces the carboxylic acid moiety.
-
Work-up and Purification: The reaction mixture is worked up to isolate the 2,3-difluorophenylacetic acid, which is then purified, typically by recrystallization.
Causality Behind Experimental Choices:
-
Photohalogenation: This is a standard method for the selective halogenation of the benzylic position.
-
Carbonylation: This catalytic approach is often preferred for its efficiency and milder reaction conditions compared to alternatives like the Grignard reaction followed by carboxylation. The choice of a cobalt catalyst is based on its demonstrated efficacy for this transformation.[6]
Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for this compound is not widely published in the public domain, we can infer potential activities based on the SAR of related compounds. Phenylacetic acid derivatives are known to exhibit a range of biological effects, including:
-
Anti-inflammatory Activity: Many NSAIDs, such as diclofenac, are phenylacetic acid derivatives.[2] The anti-inflammatory effect is often mediated through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Properties: Certain derivatives have shown potential as anticancer agents.[3]
-
Hypoglycemic Effects: Some phenylacetic acids have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose and lipid metabolism.[7]
Key SAR Insights:
-
Fluorine Substitution: The addition of fluorine atoms to the phenyl ring often enhances biological potency.[4] For example, in a series of anti-cryptosporidium agents, moving from an unsubstituted phenyl group to a 4-fluorophenyl group resulted in an 18-fold increase in potency.[4] This highlights the significant role of fluorine in molecular recognition and binding.
-
Positional Isomerism: The location of substituents on the phenyl ring is critical. For instance, in the same anti-cryptosporidium study, 2-substituted compounds were found to be inactive, emphasizing the importance of substitution patterns for target engagement.[4]
-
Electron-withdrawing Groups: Electron-withdrawing groups, such as fluorine, are often preferred over electron-donating groups for enhanced biological activity in certain compound series.[4]
Potential Biological Target Interaction
Caption: General mechanism of action for phenylacetic acid derivatives.
Conclusion and Future Directions
The comparison of this compound with its structural analogs underscores the profound influence of substituent choice and positioning on the molecule's properties. The presence of the 2,3-difluoro pattern, combined with a 4-ethoxy group, suggests a compound with increased lipophilicity and potentially enhanced biological activity compared to simpler phenylacetic acids.
For researchers and drug development professionals, this compound represents a promising scaffold for further investigation. Future studies should focus on:
-
Experimental determination of physicochemical properties: Accurate pKa and logD7.4 values are essential for developing predictive ADME models.
-
In vitro biological screening: Evaluation against a panel of relevant targets (e.g., COX enzymes, PPARs, various kinases) will help to identify its therapeutic potential.
-
Comparative efficacy and safety studies: Head-to-head comparisons with established drugs in relevant disease models will be crucial for assessing its true value as a drug candidate.
By systematically exploring the structure-activity relationships of this and related compounds, the scientific community can continue to leverage the versatile phenylacetic acid scaffold to develop novel and effective therapeutics.
References
- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Scribd. (n.d.). Phenylacetic Acid Derivatives Overview.
- Collins, J. L., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.
- MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- Hu, B., et al. (2013). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 56(17), 6845-6856.
- Arnold, S. L. M., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(10), 1732-1742.
- Alle, T., et al. (2017). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 27(15), 3506-3511.
- Google Patents. (2009). Preparation of 2,3-difluorophenylacetic acid. CN101486638A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Analysis: The Biological Impact of Ethoxy Substitution on Difluorophenylacetic Acids
Introduction: The Rationale for Functional Group Exploration
In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a cornerstone, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms, as seen in difluorophenylacetic acids, is a well-established strategy to modulate a molecule's physicochemical properties, such as acidity, metabolic stability, and binding affinity.[1] The gem-difluoro group (CF2), in particular, has been shown to be critical for enhancing the anti-inflammatory effects of certain bisarylic derivatives.[2]
This guide moves one step further down the path of rational drug design. We will explore the potential impact of adding an ethoxy (-OCH2CH3) group to the difluorophenylacetic acid core. While direct, published comparative data between ethoxy-substituted and non-ethoxy-substituted difluorophenylacetic acids is scarce, this document serves as a comprehensive framework for researchers to conduct such an evaluation. We will delve into the theoretical underpinnings, provide detailed experimental protocols for a robust head-to-head comparison, and outline the logic for interpreting the potential outcomes. The addition of a small alkoxy group, such as a methoxy or ethoxy group, can profoundly influence a drug's interaction with its target, its pharmacokinetic profile, and its overall efficacy.[3] This guide provides the necessary tools to scientifically dissect that influence.
The Primary Target: Cyclooxygenase (COX) and the Inflammatory Cascade
The majority of NSAIDs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[4] These enzymes, existing primarily as two isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have a protective role, particularly in the gastrointestinal (GI) tract.
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6]
Therefore, the ideal anti-inflammatory agent would selectively inhibit COX-2, reducing inflammation without disrupting the protective functions of COX-1, thereby minimizing GI side effects.[7] The central hypothesis for our comparative analysis is that the addition of an ethoxy group to the difluorophenylacetic acid scaffold could alter its binding affinity and selectivity for the COX isoforms.
Caption: The Arachidonic Acid Cascade and Sites of NSAID Action.
Comparative Analysis: A Step-by-Step Experimental Framework
To objectively compare the biological activity of ethoxy-substituted versus non-ethoxy-substituted difluorophenylacetic acids, a multi-tiered approach is required, progressing from enzymatic assays to cell-based models and finally to in vivo validation.
Tier 1: In Vitro Enzymatic Inhibition Assay (COX-1/COX-2)
This initial screen directly measures the compound's ability to inhibit purified COX enzymes, providing crucial IC50 (half-maximal inhibitory concentration) values and the Selectivity Index (SI).
Protocol: Colorimetric COX Inhibition Assay
This protocol is a self-validating system, as the inclusion of a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) provides internal controls and benchmarks for the test compounds.
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute purified human COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a solution of heme cofactor.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a colorimetric probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Dissolve test compounds (ethoxy- and non-ethoxy-substituted difluorophenylacetic acids) and reference compounds (Indomethacin, Celecoxib) in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the diluted test compound or reference drug solution (or DMSO for the control wells).
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately add 10 µL of the colorimetric probe (TMPD). The probe is oxidized during the PGHS reaction, producing a colored product.
-
Read the absorbance at a specific wavelength (e.g., 590 nm) every minute for 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value for each compound against both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Tier 2: Cell-Based Anti-Inflammatory Assay
This assay confirms whether the enzymatic inhibition observed in Tier 1 translates to a functional effect in a biological context, specifically the reduction of prostaglandin production in immune cells.
Protocol: LPS-Stimulated PGE2 Production in RAW 264.7 Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells into a 24-well plate at a density of ~2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Remove the old media and replace it with fresh, serum-free media.
-
Add various concentrations of the test compounds and reference drugs to the wells. Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C.
-
-
PGE2 Quantification:
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Caption: Experimental Workflow for Comparative Bioactivity Assessment.
Tier 3: In Vivo Acute Anti-Inflammatory Model
This final tier assesses the compound's efficacy in a living organism, providing a more comprehensive picture of its therapeutic potential, taking into account factors like absorption and metabolism.
Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization and Grouping:
-
Use adult Wistar rats (150-200g). Acclimatize them for at least one week.
-
Divide animals into groups (n=6 per group): Vehicle control, reference drug (e.g., Diclofenac), Ethoxy-compound group, Non-ethoxy-compound group.
-
-
Compound Administration:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and reference drug orally (p.o.) at a predetermined dose (e.g., 10 mg/kg). The vehicle control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 (Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group).
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: In Vitro COX Inhibition Data (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Non-ethoxy-DPAA | 15.2 | 1.8 | 8.4 |
| Ethoxy-DPAA | 25.5 | 0.9 | 28.3 |
| Celecoxib (Ref.) | 15.0 | 0.05 | 300 |
| Indomethacin (Ref.) | 0.1 | 0.9 | 0.11 |
Table 2: In Vivo Anti-Inflammatory Activity (Hypothetical)
| Treatment (10 mg/kg) | % Inhibition of Paw Edema (at 3 hours) | Ulcerogenic Index |
| Vehicle Control | 0 | 0.5 ± 0.1 |
| Non-ethoxy-DPAA | 45.2% | 3.8 ± 0.5 |
| Ethoxy-DPAA | 63.5% | 1.2 ± 0.2 |
| Diclofenac (Ref.) | 68.0% | 4.5 ± 0.6 |
Interpreting the Results:
-
Structure-Activity Relationship (SAR): Based on the hypothetical data above, the addition of the ethoxy group significantly improved COX-2 selectivity (SI increased from 8.4 to 28.3). This suggests the ethoxy group may be favorably accommodated within the larger, more hydrophobic side pocket of the COX-2 active site, while potentially being sterically hindered in the narrower COX-1 active site.[4]
-
In Vivo Efficacy: The improved in vitro selectivity translates to enhanced in vivo anti-inflammatory activity (63.5% inhibition vs 45.2%).
-
Safety Profile: Critically, the ethoxy-substituted compound shows a much lower ulcerogenic index, correlating with its reduced inhibition of the protective COX-1 enzyme.
-
Pharmacokinetic Considerations: An ethoxy group can increase lipophilicity. While this may enhance absorption, it can also make the compound more susceptible to first-pass metabolism (O-dealkylation) by cytochrome P450 enzymes in the liver. This is a critical consideration for further drug development and was not measured in these initial assays.
Conclusion
References
- Eldeen, I. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules. [Link]
- Islam, M. R., et al. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry. [Link]
- Patel, A. D., & Patel, C. N. (2012). Synthesis and Biological evaluation of substituted 4-Phenyl -1,3-Thiazole derivatives as potential Anti-Inflammatory agents. International Journal of Drug Development and Research. [Link]
- Mar-jono, M., et al. (2019). gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect. Beilstein Journal of Organic Chemistry. [Link]
- Various Authors. (2024). Structure activity relationship of the synthesized compounds.
- Patel, A. D., & Patel, C. N. (2013). Design, Synthesis and Antimicrobial, Antifungal and Anti-Inflammatory Evaluation of Some (4-Substituted Phenyl)[5 - Prime Scholars]. Prime Scholars Library. [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
- Wang, Z., et al. (2020). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. RSC Advances. [Link]
- Kulkarni, S. K., et al. (2012). Synthesis, characterization and anti-inflammatory evaluation of substituted quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. [Link]
- Cakir, B., et al. (2002). Synthesis and anti-inflammatory activity of benzophenone analogues. Archiv der Pharmazie. [Link]
- El-Sayed, M. A. A., et al. (2024).
- Alam, M. A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry. [Link]
- Glyn, R. J., & Pattison, G. (2024).
- Szymańska, E., et al. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry. [Link]
- Buzatu, D. A., & Stevens, E. D. (1996). THE EFFECT OF SOLVENT AND CONFORMATIONAL CHANGES ON THE ELECTRON DENSITY AND ELECTROSTATIC POTENTIAL OF TAMOXIFEN. Acta Crystallographica Section A. [Link]
- Various Authors. (n.d.).
- Glavaš, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]
- Oza, V. B., et al. (2002). Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors. Journal of Medicinal Chemistry. [Link]
- Chen, X., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- van der Veen, S., et al. (2021).
- Oza, V. B., et al. (2002).
- Ma, G., et al. (2023). Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. Molecules. [Link]
- Woo, L. W. L., et al. (2012).
- Abu-El-Halawa, R., et al. (2014).
Sources
- 1. ossila.com [ossila.com]
- 2. gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid Analogs as Cyclooxygenase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid analogs, with a primary focus on their activity as cyclooxygenase (COX) inhibitors. The insights presented herein are derived from a synthesis of published experimental data and established medicinal chemistry principles, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction: The Significance of Phenylacetic Acid Derivatives in Inflammation
Phenylacetic acid derivatives represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[1][2] These enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The parent compound, this compound, serves as a scaffold for the design of analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel anti-inflammatory agents with enhanced therapeutic indices.
Core Scaffold and Key Interaction Points
The foundational structure of this compound provides several key regions for chemical modification to probe the binding pocket of the COX enzymes. The acidic head, the central phenyl ring, and its substituents all play crucial roles in ligand-receptor interactions.
Caption: Core structural components of this compound and their putative roles in COX enzyme binding.
Comparative Analysis of Structural Modifications
The following sections dissect the impact of specific structural alterations on the COX inhibitory activity of this compound analogs.
Modifications of the Acetic Acid Moiety
The carboxylic acid group is a critical pharmacophore for most NSAIDs, forming a key ionic interaction with a conserved arginine residue in the active site of both COX-1 and COX-2.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide generally leads to a significant decrease or complete loss of in vitro COX inhibitory activity. This is because the ionic interaction with the active site arginine is abolished. However, such modifications can be employed as a prodrug strategy to enhance oral bioavailability, with the expectation that the ester or amide will be hydrolyzed in vivo to the active carboxylic acid.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can maintain or, in some cases, enhance COX inhibitory activity. The success of such a replacement depends on the ability of the new group to mimic the pKa and electrostatic potential of the original carboxylic acid.
Alterations of the Phenyl Ring Substituents
The substituents on the phenyl ring play a crucial role in defining the potency and selectivity of COX inhibition.
-
The Ethoxy Group: The ethoxy group at the 4-position is thought to occupy a hydrophobic pocket within the COX active site.
-
Chain Length: Varying the length of the alkyl chain can probe the dimensions of this hydrophobic pocket. A decrease or increase in chain length may lead to a loss of potency if the optimal hydrophobic interactions are disrupted.
-
Alternative Substituents: Replacement of the ethoxy group with other functionalities, such as a methylthio or a trifluoromethoxy group, can modulate both the steric and electronic properties of the molecule, thereby influencing its binding affinity.
-
-
The Difluoro Groups: The fluorine atoms at the 2 and 3-positions have a profound impact on the physicochemical properties of the molecule.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid, which can enhance the ionic interaction with the active site arginine.[4]
-
Conformational Constraints: The presence of fluorine can restrict the rotation of the phenyl ring, potentially locking the molecule into a more favorable conformation for binding.
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the compound.[5]
-
The table below summarizes the hypothetical impact of various substitutions on COX-2 inhibitory activity, based on established SAR principles for related compounds.
| Analog | Modification | Predicted COX-2 IC₅₀ (µM) | Rationale |
| Parent Compound | This compound | 0.1 | Reference Compound |
| Analog 1 | 2-(4-Methoxy-2,3-difluorophenyl)acetic acid | 0.5 | Shorter alkoxy chain may lead to suboptimal hydrophobic interactions. |
| Analog 2 | 2-(4-Isopropoxy-2,3-difluorophenyl)acetic acid | 0.3 | Bulkier alkoxy group may still fit within the hydrophobic pocket. |
| Analog 3 | 2-(4-Ethoxy-2-fluorophenyl)acetic acid | 1.2 | Loss of one fluorine atom may reduce acidity and alter conformation. |
| Analog 4 | 2-(4-Ethoxy-3-fluorophenyl)acetic acid | 0.8 | Positional change of fluorine can impact electronic and steric effects. |
| Analog 5 | 2-(4-Ethoxy-2,3-dichlorophenyl)acetic acid | 0.2 | Chlorine is also electron-withdrawing but has different steric bulk. |
Note: The IC₅₀ values are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols for Evaluation
To empirically determine the structure-activity relationship, a standardized set of in vitro and in vivo assays are essential.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental to determining the potency and selectivity of the synthesized analogs.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds (analogs) are pre-incubated with the respective enzyme in a buffer solution.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a defined period, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).[3]
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from a dose-response curve.
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used animal model assesses the in vivo efficacy of anti-inflammatory compounds.
Methodology:
-
Animal Model: Typically performed in rats or mice.
-
Compound Administration: The test analogs are administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Evaluation of Efficacy: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that of a vehicle-treated control group.[3]
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as COX inhibitors is a multifactorial paradigm. The carboxylic acid moiety is essential for binding, while the substituents on the phenyl ring fine-tune the potency and selectivity. The ethoxy group at the 4-position appears to be crucial for hydrophobic interactions, and the difluoro substitution pattern at the 2 and 3-positions likely enhances activity through a combination of electronic and conformational effects.
Future research in this area should focus on:
-
Expanding the diversity of substituents on the phenyl ring to further probe the topology of the COX active site.
-
Investigating bioisosteric replacements for the carboxylic acid to potentially improve pharmacokinetic properties.
-
Conducting in-depth pharmacokinetic and toxicological studies on the most promising analogs to assess their drug-like properties.
By systematically applying the principles of medicinal chemistry and leveraging robust biological evaluation methods, it is possible to rationally design novel anti-inflammatory agents based on the this compound scaffold with superior efficacy and safety profiles.
References
- Zou, J., et al. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 8(3), 559-570.
- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
- Jadhav, S. D., & Sasane, S. S. (2022). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 9(6).
Sources
- 1. Buy 2-[4-(3,3-Difluoropiperidine-1-carbonyl)-2-ethoxyphenoxy]acetic acid [smolecule.com]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Purity assessment of synthesized 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
An Objective Guide to the Purity Assessment of Synthesized 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Introduction: The Imperative of Purity for a Novel Fluorinated Moiety
This compound is a fluorinated aromatic compound with potential applications in pharmaceutical and materials science development. In the context of drug discovery, even minute impurities can lead to significant alterations in biological activity, toxicity profiles, and clinical outcomes. Therefore, rigorous and multi-faceted purity assessment is not merely a quality control checkpoint but a foundational requirement for reliable research and development.[1][2]
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity determination of synthesized this compound. We move beyond simple protocol recitation to explore the causality behind methodological choices, enabling researchers to design robust, self-validating systems for purity analysis.[3][4] The objective is to equip scientists with the expertise to confidently ascertain the purity of their synthesized compound, ensuring the integrity of subsequent experimental data.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical method can provide a complete picture of a compound's purity. A combination of orthogonal techniques—methods that measure the analyte based on different chemical or physical principles—is essential for a comprehensive assessment. For this compound, a robust analytical strategy integrates chromatographic, spectroscopic, and elemental analyses.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle of Detection | Primary Target Analytes | Strengths | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases; UV absorbance | Main compound, non-volatile organic impurities, positional isomers | High precision and accuracy for quantification; Widely available; Excellent for routine analysis.[5] | Requires chromophore; Co-elution of impurities is possible; Not structurally definitive. |
| GC-MS | Partitioning into a gaseous mobile phase based on volatility; Mass-to-charge ratio | Volatile organic impurities, residual solvents, derivatized analytes | High sensitivity and selectivity; Provides structural information (mass spectrum).[6] | Requires analyte to be volatile and thermally stable; Derivatization of the carboxylic acid is often necessary.[7] |
| qNMR | Nuclear spin resonance in a magnetic field; Signal integration relative to a standard | Main compound, proton- or fluorine-bearing impurities | Absolute quantification without a specific reference standard of the analyte; Structurally definitive; Non-destructive.[8][9] | Lower sensitivity than chromatographic methods; Requires high-purity internal standard; Signal overlap can complicate analysis. |
| Elemental Analysis | Combustion and detection of resulting gases (C, H, N); ICP for trace metals | Elemental composition (C, H); Inorganic/elemental impurities | Confirms empirical formula; Detects inorganic impurities not visible by other methods.[][11] | Provides no information on organic impurities; Requires specialized instrumentation.[12] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification
HPLC is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs).[5] Its ability to separate the main compound from closely related impurities makes it indispensable.
Expertise & Causality in Method Development
For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both hydrophobic (difluorophenyl ring, ethoxy group) and hydrophilic (acetic acid) characteristics, making it well-suited for retention on a nonpolar stationary phase like C18.
-
Mobile Phase Selection : The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The carboxylic acid moiety necessitates the addition of an acid, such as formic acid or acetic acid, to the mobile phase.[13][14] This suppresses the ionization of the analyte's carboxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks, which are critical for accurate integration and quantification.
-
Detector Wavelength : The aromatic ring in the molecule provides a strong chromophore. A UV detector set at a wavelength of maximum absorbance (e.g., ~264 nm) will offer high sensitivity for the main peak and related aromatic impurities.[13]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment.
Protocol: HPLC Purity Determination
This protocol is a self-validating system, incorporating system suitability checks to ensure data integrity.[15]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 264 nm.[13]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution: Prepare in the same manner as the reference standard solution.
-
-
System Suitability:
-
Inject the Reference Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 1.0%. The USP tailing factor should be ≤ 2.0.
-
-
Procedure:
-
Once system suitability is confirmed, inject the sample solution in duplicate.
-
Record the chromatograms and integrate all peaks with an area greater than 0.05% of the main peak area.
-
-
Calculation:
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities
While HPLC is ideal for non-volatile compounds, GC-MS excels at identifying and quantifying volatile or semi-volatile impurities, such as residual synthesis solvents or low molecular weight byproducts.[16][17]
Expertise & Causality in Method Development
Direct analysis of a carboxylic acid like this compound by GC is challenging due to its low volatility and potential for thermal degradation in the hot injector. The key to a successful GC-MS analysis is derivatization . Converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) is a common and effective strategy. This increases volatility and thermal stability, allowing the compound to traverse the GC system intact.[6]
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS analysis with derivatization.
Protocol: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of dichloromethane.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[6]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[6]
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Impact (EI), 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantitative NMR (qNMR): The Absolute Purity Standard
NMR spectroscopy provides unambiguous structural confirmation.[18] When performed quantitatively (qNMR), it becomes a powerful primary method for determining purity without requiring a reference standard of the analyte itself.[8] This is particularly advantageous for novel compounds where certified standards are unavailable.
Expertise & Causality in Method Development
The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it. By adding a known amount of a high-purity internal standard to a known amount of the sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[19]
-
Internal Standard Selection: The ideal standard must be stable, non-reactive, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable. For this application, a standard like 1,4-Dinitrobenzene or Maleic Anhydride could be suitable.
-
¹⁹F NMR Advantage: For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool. It offers a wide chemical shift range and high sensitivity, making it excellent for detecting and quantifying fluorine-containing impurities, such as positional isomers, that might be difficult to resolve by ¹H NMR or HPLC.
-
Experimental Parameters: For accurate quantification, complete spin-lattice relaxation (T₁) is crucial. This is achieved by using a long relaxation delay (D1) between scans, typically 5 to 7 times the longest T₁ value in the sample.[20]
Workflow for qNMR Purity Determination
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. smithers.com [smithers.com]
- 13. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 14. CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents [patents.google.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Differentiating Difluorophenylacetic Acid Isomers
In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a phenyl ring, often exhibit remarkably different pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of the spectroscopic data for the six positional isomers of difluorophenylacetic acid, a class of compounds with significant interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral features. Every experimental protocol described herein is designed as a self-validating system, ensuring technical accuracy and reliability.
The Critical Importance of Isomer Differentiation
The six isomers of difluorophenylacetic acid—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenylacetic acid—all share the molecular formula C₈H₆F₂O₂. However, the seemingly subtle shift of a fluorine atom on the phenyl ring can drastically alter the molecule's electronic distribution, polarity, and steric hindrance. These changes, in turn, influence its binding affinity to biological targets, metabolic pathways, and overall therapeutic effect. Consequently, the unambiguous identification of each isomer is paramount in ensuring the development of a safe and effective drug substance.
This guide will delve into the application of three key spectroscopic techniques for the differentiation of these isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the chemical environment of hydrogen and carbon nuclei.
-
Infrared (IR) Spectroscopy: Identifying functional groups and fingerprinting molecular vibrations.
-
Mass Spectrometry (MS): Determining the molecular weight and fragmentation patterns.
By understanding the nuances in the spectra of each isomer, researchers can confidently identify their compound of interest and ensure the integrity of their scientific findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[1] For the difluorophenylacetic acid isomers, both ¹H and ¹³C NMR spectroscopy offer unique insights that allow for their clear differentiation.
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is particularly informative for distinguishing between these isomers. The number of signals, their chemical shifts, and, most importantly, their splitting patterns (multiplicity) and coupling constants (J-values) are dictated by the substitution pattern on the phenyl ring.
Table 1: Comparative ¹H NMR Spectral Data (Predicted) for Difluorophenylacetic Acid Isomers (in CDCl₃, 400 MHz)
| Isomer | Aromatic Protons Chemical Shifts (δ, ppm) and Multiplicity | Methylene Protons (CH₂) Chemical Shift (δ, ppm) and Multiplicity |
| 2,3-Difluorophenylacetic acid | ~7.15-7.00 (m, 3H) | ~3.70 (s, 2H) |
| 2,4-Difluorophenylacetic acid | ~7.28 (td, J = 8.6, 6.5 Hz, 1H), ~6.93 (ddd, J = 10.5, 8.6, 2.5 Hz, 1H), ~6.84 (td, J = 8.6, 2.5 Hz, 1H) | ~3.65 (s, 2H) |
| 2,5-Difluorophenylacetic acid | ~7.05-6.95 (m, 3H) | ~3.68 (s, 2H) |
| 2,6-Difluorophenylacetic acid | ~7.30 (tt, J = 8.4, 6.5 Hz, 1H), ~7.00 (t, J = 8.4 Hz, 2H) | ~3.80 (s, 2H) |
| 3,4-Difluorophenylacetic acid | ~7.15-7.05 (m, 3H) | ~3.60 (s, 2H) |
| 3,5-Difluorophenylacetic acid | ~6.85 (m, 2H), ~6.75 (tt, J = 9.0, 2.3 Hz, 1H) | ~3.62 (s, 2H) |
Note: Predicted data is based on computational models and may vary slightly from experimental values.
Interpretation and Causality:
The distinct patterns arise from the spin-spin coupling between neighboring protons. The magnitude of the coupling constant is dependent on the number of bonds separating the protons.
-
Symmetry: The 3,5-isomer, with its plane of symmetry, exhibits a simpler spectrum with two signals in the aromatic region. The other isomers, being unsymmetrical, show three distinct signals for the three aromatic protons.
-
Coupling Constants: The ortho (³J), meta (⁴J), and para (⁵J) coupling constants have characteristic ranges (typically ³J ≈ 7-10 Hz, ⁴J ≈ 2-3 Hz, and ⁵J < 1 Hz). Analyzing the splitting patterns allows for the deduction of the relative positions of the protons and, by extension, the fluorine atoms. For instance, a proton with both ortho and meta couplings will appear as a doublet of doublets (dd) or a triplet of doublets (td).
-
Fluorine Coupling: The presence of fluorine atoms further complicates the spectra due to ¹H-¹⁹F coupling. This coupling can be observed over several bonds and provides additional structural information.
¹³C NMR Spectroscopy: A Map of the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the fluorine substituents.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted) for Difluorophenylacetic Acid Isomers (in CDCl₃, 100 MHz)
| Isomer | Aromatic Carbons Chemical Shifts (δ, ppm) | Methylene Carbon (CH₂) Chemical Shift (δ, ppm) | Carboxyl Carbon (COOH) Chemical Shift (δ, ppm) |
| 2,3-Difluorophenylacetic acid | ~151 (dd), ~148 (dd), ~125 (d), ~124 (dd), ~120 (d), ~116 (d) | ~35 | ~175 |
| 2,4-Difluorophenylacetic acid | ~163 (dd), ~160 (dd), ~132 (dd), ~118 (dd), ~112 (dd), ~104 (t) | ~35 | ~176 |
| 2,5-Difluorophenylacetic acid | ~159 (dd), ~156 (dd), ~118 (dd), ~117 (dd), ~115 (dd), ~114 (dd) | ~35 | ~175 |
| 2,6-Difluorophenylacetic acid | ~162 (dd), ~131 (t), ~112 (dd) | ~30 | ~174 |
| 3,4-Difluorophenylacetic acid | ~151 (dd), ~148 (dd), ~124 (dd), ~118 (d), ~117 (d) | ~40 | ~177 |
| 3,5-Difluorophenylacetic acid | ~163 (dd), ~114 (d), ~103 (t) | ~40 | ~177 |
Note: Predicted data is based on computational models and may vary slightly from experimental values. The multiplicities (d for doublet, t for triplet, dd for doublet of doublets) arise from ¹³C-¹⁹F coupling.
Interpretation and Causality:
-
Symmetry: Similar to the ¹H NMR, the symmetry of the 3,5- and 2,6-isomers results in fewer signals in the aromatic region of the ¹³C NMR spectrum.
-
¹³C-¹⁹F Coupling: The direct (¹JCF) and through-bond (²JCF, ³JCF, etc.) coupling between carbon and fluorine atoms provides invaluable structural information. The magnitude of these coupling constants is characteristic of the relative positions of the carbon and fluorine atoms. The carbons directly attached to fluorine will appear as doublets with large coupling constants (¹JCF ≈ 240-260 Hz).
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: The Molecular Fingerprint
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. While all difluorophenylacetic acid isomers will exhibit characteristic absorptions for the carboxylic acid and aromatic C-H and C=C bonds, the "fingerprint region" (below 1500 cm⁻¹) is unique for each isomer and serves as a valuable tool for identification.
Table 3: Key IR Absorption Bands for Difluorophenylacetic Acid Isomers
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration of the hydroxyl group, often broad due to hydrogen bonding. |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C=O (Carboxylic Acid) | 1750-1700 | Stretching vibration of the carbonyl group. The exact position can be influenced by electronic effects of the fluorine substituents and hydrogen bonding. |
| C=C (Aromatic) | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl ring. The pattern of these absorptions can be indicative of the substitution pattern.[2] |
| C-F | 1300-1100 | Stretching vibrations of the carbon-fluorine bonds. The number and position of these bands will differ for each isomer. |
| C-H (Out-of-Plane) | 900-675 | Out-of-plane bending vibrations of the aromatic C-H bonds. The pattern of these bands is highly characteristic of the substitution pattern on the aromatic ring.[2] |
Interpretation and Causality:
The key to differentiating the isomers using IR spectroscopy lies in the subtle shifts in the carbonyl stretching frequency and, more significantly, the unique pattern of absorptions in the fingerprint region. The position of the fluorine atoms influences the bond strengths and vibrational coupling throughout the molecule, leading to a distinct IR spectrum for each isomer. The out-of-plane C-H bending bands are particularly useful for determining the substitution pattern of the aromatic ring.[2]
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for preparing a KBr pellet and acquiring an IR spectrum.
Mass Spectrometry (MS): Deciphering the Molecular Fragments
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. While all difluorophenylacetic acid isomers have the same nominal molecular weight (172 g/mol ), their fragmentation patterns upon ionization can differ, aiding in their differentiation.
Table 4: Predicted Key Mass Spectral Fragments for Difluorophenylacetic Acid Isomers
| m/z | Proposed Fragment Ion | Interpretation |
| 172 | [C₈H₆F₂O₂]⁺ | Molecular ion (M⁺). Its presence confirms the molecular weight of the compound. |
| 127 | [C₇H₄F₂]⁺ | Loss of the carboxyl group (-COOH, 45 Da). This is a common fragmentation pathway for carboxylic acids. The relative intensity of this peak may vary slightly between isomers due to differences in the stability of the resulting cation. |
| 99 | [C₆H₄F]⁺ | Loss of a fluorine atom from the [C₇H₄F₂]⁺ fragment. |
Interpretation and Causality:
The primary fragmentation pathway for phenylacetic acids involves the loss of the carboxylic acid group to form a benzyl-type cation. The stability of this cation can be influenced by the position of the fluorine substituents. While the major fragments may be similar across the isomers, the relative abundances of these fragments can provide a basis for differentiation. More advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide more detailed fragmentation information to further distinguish between the isomers.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer. This is particularly useful for analyzing the purity of a sample and for separating isomers if they have different retention times.
Caption: General workflow for GC-MS analysis of difluorophenylacetic acid isomers.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous differentiation of the six positional isomers of difluorophenylacetic acid is a critical task in pharmaceutical development and chemical research. This guide has demonstrated that a combination of spectroscopic techniques provides a robust and reliable means of achieving this.
-
¹H and ¹³C NMR spectroscopy offer the most definitive data, with the unique chemical shifts, splitting patterns, and coupling constants (both H-H and H-F/C-F) providing a clear fingerprint for each isomer.
-
IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups and for fingerprinting the isomers based on their unique vibrational modes in the lower wavenumber region.
-
Mass spectrometry confirms the molecular weight and can provide supporting structural information through the analysis of fragmentation patterns.
By employing these techniques in a complementary fashion and by adhering to rigorous experimental protocols, researchers can ensure the accurate identification of their target molecules, a fundamental prerequisite for advancing scientific knowledge and developing safe and effective medicines.
References
- University of California, Los Angeles.
Sources
A Senior Application Scientist's Guide to Validated Analytical Methods for Fluorinated Organic Acids
Welcome to an in-depth comparative guide on the validated analytical methods for the determination of fluorinated organic acids, a class of compounds of significant environmental and health concern. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the detection and quantification of these challenging analytes. Here, we will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a deep understanding of the science.
Introduction: The Analytical Imperative for Fluorinated Organic Acids
Fluorinated organic acids, particularly per- and polyfluoroalkyl substances (PFAS), are a large group of synthetic compounds characterized by their exceptional stability and widespread use in industrial and consumer products. Their resistance to degradation leads to their persistence in the environment and bioaccumulation in living organisms, posing potential health risks. Consequently, the accurate and sensitive measurement of these compounds in various matrices is of paramount importance for environmental monitoring, human exposure assessment, and regulatory compliance.
The primary analytical challenge lies in the low concentrations at which these compounds are often found, the complexity of sample matrices, and the potential for background contamination during analysis.[1] This guide will compare the most prominent and validated analytical techniques to help you select and implement the most appropriate method for your specific application.
Core Analytical Platforms: A Comparative Overview
The two primary chromatographic techniques coupled with mass spectrometry for the analysis of fluorinated organic acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the most widely used and accepted technique for the analysis of a broad range of fluorinated organic acids, especially non-volatile compounds like perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs).[2][3][4][5][6][7][8]
Causality of Preference:
-
Applicability to Non-Volatile Analytes: Most fluorinated organic acids of regulatory concern are non-volatile and highly polar, making them ideally suited for LC separation.
-
High Sensitivity and Selectivity: The use of tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, allowing for the detection of trace levels of analytes in complex matrices. The Multiple Reaction Monitoring (MRM) mode is a key feature that enhances selectivity.[2]
-
Established Regulatory Methods: A significant number of official regulatory methods are based on LC-MS/MS, providing a framework for method validation and inter-laboratory comparability.[2][3][4][6][7][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche and Complementary Role
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For fluorinated organic acids, its application is more specialized.
Specific Applications:
-
Volatile Fluorinated Compounds: GC-MS is the preferred method for analyzing volatile PFAS, such as fluorotelomer alcohols (FTOHs).[11][12][13][14]
-
Derivatization Requirement: For non-volatile fluorinated organic acids, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis.[12] This adds a layer of complexity and potential for analytical variability.
Workflow for LC-MS/MS vs. GC-MS Analysis
Caption: Comparative workflows for LC-MS/MS and GC-MS analysis of fluorinated organic acids.
Sample Preparation: The Critical First Step
The choice of sample preparation technique is crucial for achieving accurate and reproducible results. The two most common approaches for aqueous samples are Solid-Phase Extraction (SPE) and direct injection.
Solid-Phase Extraction (SPE): The Concentrated Approach
SPE is a widely adopted technique for the extraction and pre-concentration of fluorinated organic acids from various matrices, particularly water.[2][3][9][15][16][17][18][19][20]
The "Why" Behind SPE:
-
Analyte Enrichment: SPE enables the concentration of trace-level analytes from a large sample volume, thereby increasing the sensitivity of the subsequent analysis.
-
Matrix Clean-up: By selectively retaining the analytes of interest and washing away interfering matrix components, SPE significantly reduces matrix effects.[17][21][22][23]
-
Method Robustness: Validated SPE protocols are integral to many official methods, such as EPA Method 537.1.[2][3][9]
Common SPE Sorbents: Weak anion exchange (WAX) and polymer-based sorbents like polystyrene-divinylbenzene (PS-DVB) are commonly used for extracting fluorinated organic acids.[9][17][20]
Direct Injection: The "Dilute and Shoot" Alternative
Direct injection involves minimal sample preparation, typically just filtration and dilution with an organic solvent, before injection into the LC-MS/MS system.[5][6][24][25][26][27][28]
Rationale for Direct Injection:
-
High Throughput: The simplicity of the workflow allows for rapid sample analysis, making it suitable for screening large numbers of samples.[26]
-
Reduced Contamination Risk: By minimizing sample handling and the use of consumables, the risk of background contamination is lowered.[27]
-
Cost-Effectiveness: Eliminating the need for SPE cartridges and associated solvents reduces the cost per analysis.[26]
The Trade-Off: The primary drawback of direct injection is lower sensitivity compared to SPE, as there is no pre-concentration step.[24][25] This can be a limiting factor when analyzing samples with very low analyte concentrations.
Comparison of Sample Preparation Methods
| Feature | Solid-Phase Extraction (SPE) | Direct Injection |
| Sensitivity | High (due to analyte concentration) | Lower |
| Throughput | Lower (more time-consuming) | High |
| Matrix Effect Reduction | Significant | Minimal |
| Cost per Sample | Higher | Lower |
| Risk of Contamination | Higher (more handling steps) | Lower |
| Typical Application | Low-level quantification, complex matrices | Screening, higher concentration samples |
Validated Regulatory Methods: A Comparative Guide
Several governmental and international organizations have developed and validated official methods for the analysis of fluorinated organic acids, ensuring data quality and consistency across laboratories.
| Method | Agency/Organization | Matrix | Analytes | Technique | Key Features |
| EPA Method 537.1 | US EPA | Drinking Water | 18 PFAS | SPE-LC/MS/MS | Widely adopted for regulatory monitoring in the US.[2][3][7][9][10] |
| EPA Method 533 | US EPA | Drinking Water | 29 PFAS (including shorter-chain) | Isotope Dilution Anion Exchange SPE-LC/MS/MS | Complements Method 537.1 by targeting a different set of PFAS.[4][8][10] |
| EPA Method 8327 | US EPA | Various (Waters, Solids) | Selected PFAS | LC-MS/MS | Provides a method for non-drinking water matrices.[4][6] |
| ISO 25101:2009 | ISO | Water | PFOS and PFOA | SPE-LC/MS/MS | International standard for water quality monitoring.[29][30][31][32][33] |
| AOAC Official Methods | AOAC International | Food and Food Packaging | Various PFAS | LC-MS/MS | Emerging standards for the food industry.[34][35][36][37][38] |
Logical Relationship of Method Selection
Caption: Factors influencing the selection of an analytical method for fluorinated organic acids.
Experimental Protocols: Step-by-Step Methodologies
Protocol for PFAS Analysis in Drinking Water via SPE-LC/MS/MS (Based on EPA Method 537.1)
-
Sample Preservation: Collect a 250 mL water sample in a polypropylene bottle containing Trizma® preservative.[3]
-
Surrogate Spiking: Spike the sample with a known amount of surrogate standards to monitor method performance.[3]
-
SPE Cartridge Conditioning: Condition a 500 mg Strata-XL (or equivalent) SPE cartridge with 15 mL of methanol followed by 18 mL of reagent water.[3]
-
Sample Loading: Pass the 250 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[9]
-
Cartridge Drying: After loading, dry the cartridge by drawing air or nitrogen through it for 10 minutes.[9]
-
Elution: Elute the trapped analytes from the cartridge with methanol.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of internal standards to the final extract.
-
LC-MS/MS Analysis: Inject an aliquot of the final extract into the LC-MS/MS system for analysis.
Protocol for PFAS Analysis in Water by Direct Injection
-
Sample Collection: Collect the water sample in a polypropylene bottle.
-
Dilution: Transfer a 1 mL aliquot of the sample to an autosampler vial and add 0.65 mL of methanol.[1]
-
Surrogate Spiking: Add surrogate standards to the vial.
-
Vortexing: Vortex the sample to ensure homogeneity.
-
LC-MS/MS Analysis: Inject a large volume (e.g., 100 µL) of the diluted sample directly into the LC-MS/MS system.
Overcoming Analytical Hurdles: A Scientist's Perspective
-
Matrix Effects: The co-elution of matrix components can either suppress or enhance the ionization of target analytes, leading to inaccurate quantification.[21][22] The use of isotopically labeled internal standards is crucial to compensate for these effects.
-
Background Contamination: PFAS are ubiquitous in many laboratory materials, including PTFE components in LC systems.[6] The use of PFAS-free LC components and meticulous sample handling are essential to minimize background contamination.
-
Isomer Analysis: Some PFAS, like PFOA and PFOS, exist as both linear and branched isomers. Chromatographic separation of these isomers is important as their toxicological properties may differ.
-
Ultra-Short-Chain PFAS: The analysis of ultra-short-chain PFAS (e.g., trifluoroacetic acid) is challenging due to their high polarity and poor retention on conventional reversed-phase LC columns.[39] Specialized chromatographic techniques or columns may be required.
Conclusion: Navigating the Landscape of Fluorinated Organic Acid Analysis
The selection of an appropriate analytical method for fluorinated organic acids requires a thorough understanding of the specific analytical needs, including the sample matrix, target analytes, and required sensitivity. While LC-MS/MS coupled with SPE remains the gold standard for low-level quantification in complex matrices, direct injection offers a high-throughput alternative for screening purposes. GC-MS plays a vital, albeit more specialized, role for volatile fluorinated compounds. By carefully considering the principles and comparative performance data presented in this guide, researchers and scientists can confidently choose and implement a validated method that ensures the scientific integrity and trustworthiness of their results.
References
- US EPA Method 537.
- Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system. (URL: )
- An Integrated Standards and Official Methods Development Project for Per- and Polyfluoroalkyl Substances (PFAS)
- LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327. (URL: )
- Analysis of PFAS in Drinking Water by EPA Method 537.
- Micro-solid phase extraction of perfluorinated carboxylic acids
- EPA PFAS Drinking Water Labor
- Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. (URL: )
- Direct Analysis of Selected Per- and Polyfluorinated Alkyl Substances (PFAS)
- Quantitation of PFASs in Water Samples using LC-MS/MS - SCIEX. (URL: )
- Analysis of PFAS in Drinking Water with EPA Method 537.1 Using QSight UHPLC/MS/MS. (URL: )
- Evaluation of Analytical Methods for PFAS and Pharmaceuticals in Water using Direct Injection and Online SPE LC-MS/MS | Request PDF - ResearchG
- PFAS IN DIFFERENT WATER MATRICES AND RELATED MATRIX EFFECTS - The NELAC Institute. (URL: )
- Evaluation of Analytical Methods for PFAS and Pharmaceuticals in Water using Direct Injection and Online SPE LC-MS/MS | Scilit. (URL: [Link])
- Direct injection analysis of per and polyfluoroalkyl substances in surface and drinking water by sample filtration and liquid chromatography-tandem mass spectrometry - NIH. (URL: [Link])
- Per- and Polyfluoroalkyl Substances (PFAS)
- Micro-solid phase extraction of perfluorinated carboxylic acids
- Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods - MDPI. (URL: [Link])
- Call for Methods – SMPR 2025.
- ISO 25101. (URL: )
- AOAC SMPR® 2023.003 Standard Method Performance Requirements (SMPRs®) for Per- and Polyfluoroalkyl Substances (PFAS) in Produc. (URL: )
- Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction - Taylor & Francis Online. (URL: [Link])
- PERFLUOROOCTANOIC ACID (PFOA) AND PERFLUOROOCTANESULFONIC ACID (PFOS)
- Matrix Effect-Free Analytical Methods for Determination of Perfluorinated Carboxylic Acids in Environmental Matrixes | Request PDF - ResearchG
- Discovering PFAS in Drinking Water - A Global Focus - Organom
- Per- and Poly-Fluorinated Alkyl Substances Chemical Action Plan (PFAS CAP) – 2019 Updates - New Analytical Methods Chapter - ezview.wa.gov. (URL: )
- AOAC Method SMPR 2023.
- Analysis of Legacy and Emerging Perfluorinated Alkyl Substances (PFAS)
- Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC. (URL: [Link])
- Using in situ GC-MS for analysis of C2–C7 volatile organic acids in ambient air of a boreal forest site. (URL: [Link])
- Challenges in Perfluorocarboxylic Acid Measurements | Analytical Chemistry. (URL: [Link])
- Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PFAS Central. (URL: [Link])
- Optimization of Solid-Phase Extraction Conditions for Perfluorooctanoic Acid in Leach
- Optimization of Solid-Phase Extraction Conditions for Perfluorooctanoic Acid in Leachate - Wuhan University Journal of N
- Direct Injection Methods for PFAS in Soil - Agilent. (URL: [Link])
- Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry | Request PDF - ResearchG
- Quantitation of PFAS in Water Samples using LC-MS/MS: Large-Volume Direct Injection and Solid Phase Extraction - SCIEX. (URL: [Link])
- Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater - ResearchG
- Applic
- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed. (URL: [Link])
Sources
- 1. sciex.com [sciex.com]
- 2. agilent.com [agilent.com]
- 3. sciex.com [sciex.com]
- 4. LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327 | Separation Science [sepscience.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis of PFAS in Drinking Water with EPA Method 537.1 Using QSight UHPLC/MS/MS [perkinelmer.com]
- 8. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. epa.gov [epa.gov]
- 11. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. an.shimadzu.com [an.shimadzu.com]
- 14. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Micro-solid phase extraction of perfluorinated carboxylic acids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Optimization of Solid-Phase Extraction Conditions for Perfluorooctanoic Acid in Leachate | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 20. wujns.edpsciences.org [wujns.edpsciences.org]
- 21. apps.nelac-institute.org [apps.nelac-institute.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. scilit.com [scilit.com]
- 26. Direct injection analysis of per and polyfluoroalkyl substances in surface and drinking water by sample filtration and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. Quantitation of PFAS in Water Samples using LC-MS/MS: Large-Volume Direct Injection and Solid Phase Extraction [sciex.com]
- 29. 221.224.170.180 [221.224.170.180]
- 30. publications.iarc.who.int [publications.iarc.who.int]
- 31. blog.organomation.com [blog.organomation.com]
- 32. ezview.wa.gov [ezview.wa.gov]
- 33. waters.com [waters.com]
- 34. aoac.org [aoac.org]
- 35. aoac.org [aoac.org]
- 36. aoac.org [aoac.org]
- 37. aoac.org [aoac.org]
- 38. amptius.com [amptius.com]
- 39. pfascentral.org [pfascentral.org]
A Senior Application Scientist's Comparative Guide to the Efficacy of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid Derivatives as Novel Anti-Inflammatory Agents
This guide provides a comprehensive technical comparison of a promising class of novel anti-inflammatory agents, the 2-(4-ethoxy-2,3-difluorophenyl)acetic acid derivatives. In the absence of extensive direct experimental data on this specific scaffold, this document establishes a robust benchmarking framework. We will project the potential efficacy of these derivatives by drawing on established structure-activity relationships (SAR) within the broader class of fluorinated phenylacetic acid derivatives and by comparing them against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), namely the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Diclofenac.
Introduction: The Rationale for Developing Novel Phenylacetic Acid Derivatives
The therapeutic landscape for inflammatory conditions is largely dominated by NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4] While effective, traditional NSAIDs that non-selectively inhibit both isoforms can lead to significant gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa.[1] This has driven the development of selective COX-2 inhibitors, such as Celecoxib, which demonstrate an improved gastrointestinal safety profile.[3][5]
The phenylacetic acid scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with Diclofenac being a prominent example.[6][7] The strategic incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and lipophilicity. The this compound core represents a novel exploration into this chemical space, with the hypothesis that the specific arrangement of the ethoxy and difluoro substituents will confer a favorable balance of potency, selectivity, and safety.
The Hypothesized Mechanism of Action: Targeting the COX Enzymes
The primary mechanism of action for phenylacetic acid derivatives with anti-inflammatory properties is the inhibition of COX enzymes.[4][6] The structural similarity of this compound to known COX inhibitors strongly suggests that its derivatives will also target this pathway. The key to their therapeutic potential will lie in their relative selectivity for COX-2 over COX-1.
Caption: The Cyclooxygenase (COX) Pathway and points of inhibition by NSAIDs.
Comparative Efficacy and Selectivity: A Data-Driven Projection
While awaiting direct experimental data for our lead compound series, we can project their potential performance based on published data for structurally related molecules.
In Vitro COX-1/COX-2 Inhibition
The primary determinant of a novel NSAID's potential success is its in vitro inhibitory activity against COX-1 and COX-2. This is typically quantified by IC50 values (the concentration of the drug required to inhibit 50% of the enzyme's activity). A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
Table 1: Comparative In Vitro COX Inhibition Data for Benchmark NSAIDs and Projected Data for a Hypothetical Derivative
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | ~1 | ~1 | ~1 |
| Celecoxib | >10 | ~0.04 | >250 |
| Hypothetical Derivative (HD-01) | Projected: 5-15 | Projected: 0.05-0.2 | Projected: >25 |
Note: Data for Diclofenac and Celecoxib are compiled from various literature sources.[5][6] The data for the hypothetical derivative (HD-01) is a projection based on the expected properties of a novel, moderately selective COX-2 inhibitor.
The rationale for the projected values for HD-01 is based on the known effects of fluorination in similar scaffolds, which can enhance binding affinity to the target enzyme. The ethoxy group may also contribute to favorable interactions within the COX-2 active site.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the in vivo anti-inflammatory efficacy of novel compounds. This model measures the reduction in paw swelling after the administration of an inflammatory agent.
Table 2: Comparative In Vivo Anti-inflammatory Activity in the Rat Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema |
| Diclofenac | 10 | ~50-60% |
| Celecoxib | 10 | ~40-50% |
| Hypothetical Derivative (HD-01) | Projected: 10 | Projected: 45-55% |
Note: Data for Diclofenac and Celecoxib are representative values from published studies. The data for HD-01 is a projection.
The projected in vivo activity of HD-01 is based on its anticipated favorable pharmacokinetic profile, potentially enhanced by the ethoxy and difluoro substitutions, leading to effective concentrations at the site of inflammation.
Experimental Protocols for Benchmarking
To rigorously evaluate the efficacy of this compound derivatives, the following detailed experimental protocols are recommended.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of the test compounds against the two COX isoforms.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or a vehicle control in a suitable buffer.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This assay assesses the acute anti-inflammatory activity of the test compounds in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Compound Administration: Test compounds, reference drugs (Diclofenac, Celecoxib), or vehicle are administered orally.
-
Induction of Edema: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
The this compound derivatives represent a promising new class of potential anti-inflammatory agents. Based on the established principles of medicinal chemistry and the known structure-activity relationships of related compounds, it is hypothesized that these derivatives will exhibit potent inhibitory activity against COX enzymes, with a potential for favorable COX-2 selectivity. The proposed experimental protocols provide a robust framework for the systematic evaluation of their efficacy and for a direct comparison with established NSAIDs like Celecoxib and Diclofenac.
Future studies should focus on synthesizing a library of these derivatives with variations in the ethoxy and difluoro positions to fully elucidate the structure-activity relationships. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential to assess their drug-like properties and safety profiles.
References
- Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
- Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. [Link]
- Diclofenac: Package Insert / Prescribing Information / MOA. (2023, August 17). Drugs.com.
- Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.net.
- Brutzkus, J. C., & Shahrokhi, M. (2023). Celecoxib. In StatPearls.
- Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB.
- Diclofenac: An update on its mechanism of action and safety profile. (2010).
- Diclofenac: An Overview on its Mechanism on Pain Treatment. (2023). CR Subscription Agency. [Link]
- Sostres, C., Gargallo, C. J., & Lanas, A. (2013). Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. Pharmaceuticals, 6(3), 363-377. [Link]
- Celecoxib. (n.d.). In Wikipedia.
- What is the ranking of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in order of strength? (2023, August 8). Drugs.com. [Link]
- Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 290(33), 20217-20228. [Link]
- Lucas, S. (2016). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Future Medicinal Chemistry, 8(1), 85-103. [Link]
- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Comparison. (2022, May). Pharmacy Pearls. [Link]
- Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
Sources
- 1. ahpnetwork.com [ahpnetwork.com]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crsubscription.com [crsubscription.com]
A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Studies of Antibodies Against 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid Derivatives
For researchers, scientists, and drug development professionals, the assurance of antibody specificity is the bedrock of reliable immunoassays. The ability of an antibody to selectively bind its target antigen without interacting with non-target molecules is paramount for generating accurate and reproducible data.[1] This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of antibodies developed against the small molecule 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, a compound of interest in pharmaceutical research.
The Criticality of Cross-Reactivity Assessment
Cross-reactivity refers to the binding of an antibody to molecules other than its designated target. For antibodies against small molecules like this compound, this can be particularly challenging due to the potential for binding to structurally similar derivatives, metabolites, or other compounds present in the sample matrix. Understanding the cross-reactivity profile of an antibody is crucial for:
-
Ensuring Assay Accuracy: Off-target binding can lead to false-positive results, overestimation of the target analyte's concentration, and misinterpretation of biological data.[1]
-
Defining Assay Limitations: Knowing which compounds an antibody cross-reacts with allows researchers to understand the limitations of their assay and to properly interpret results in the context of the sample matrix.
-
Selecting the Best Antibody for the Application: A thorough cross-reactivity assessment enables the selection of the most specific antibody from a panel of candidates, leading to more robust and reliable assays.
Designing a Comprehensive Cross-Reactivity Study
A robust cross-reactivity study involves testing the antibody against a panel of structurally related and unrelated compounds. For our target, this compound, a suitable panel would include:
-
Target Analyte: this compound
-
Structural Analogs:
-
2-(4-Ethoxyphenyl)acetic acid
-
2-(2,3-Difluorophenyl)acetic acid
-
2-(4-Methoxyphenyl)acetic acid
-
Phenylacetic acid
-
-
Unrelated Negative Controls:
-
Bovine Serum Albumin (BSA)
-
A structurally distinct small molecule (e.g., Ibuprofen)
-
The primary methodologies for quantifying the cross-reactivity of antibodies against small molecules are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) .
Method 1: Competitive ELISA for High-Throughput Screening
Competitive ELISA is a highly sensitive and widely used technique for quantifying small molecules.[7] It relies on the competition between the target analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites.[8][9] The resulting signal is inversely proportional to the concentration of the target analyte in the sample.
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for cross-reactivity testing.
Detailed Protocol: Competitive ELISA
-
Antibody Coating:
-
Dilute the anti-2-(4-Ethoxy-2,3-difluorophenyl)acetic acid antibody to a pre-determined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[7]
-
-
Blocking:
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte and each of the potential cross-reactants in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each concentration of the standards and test compounds with 50 µL of a fixed concentration of the enzyme-conjugated this compound for 1 hour at 37°C.[7]
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
Data Analysis and Interpretation
The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 2-(4-Ethoxyphenyl)acetic acid | 50 | 20% |
| 2-(2,3-Difluorophenyl)acetic acid | 200 | 5% |
| 2-(4-Methoxyphenyl)acetic acid | 1000 | 1% |
| Phenylacetic acid | >10,000 | <0.1% |
| Bovine Serum Albumin (BSA) | No Inhibition | Not Applicable |
| Ibuprofen | No Inhibition | Not Applicable |
Table 1. Hypothetical Cross-Reactivity Data for Antibody A using Competitive ELISA.
Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, including association (kₐ) and dissociation (kₑ) rates, and the affinity constant (Kₐ).[12][13] This level of detail is invaluable for a deeper understanding of antibody-antigen binding and cross-reactivity.[12]
Experimental Workflow: SPR
Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Detailed Protocol: SPR
-
Antibody Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Inject the anti-2-(4-Ethoxy-2,3-difluorophenyl)acetic acid antibody diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of concentrations for the target analyte and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of each analyte over the immobilized antibody surface for a defined period to monitor the association phase.
-
Switch to injecting only the running buffer to monitor the dissociation phase.
-
Between each analyte injection cycle, regenerate the sensor surface using a mild regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis and Interpretation
The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₐ (M) |
| This compound | 5.0 x 10⁵ | 1.0 x 10⁻³ | 2.0 x 10⁻⁹ |
| 2-(4-Ethoxyphenyl)acetic acid | 2.5 x 10⁵ | 5.0 x 10⁻³ | 1.0 x 10⁻⁸ |
| 2-(2,3-Difluorophenyl)acetic acid | 1.0 x 10⁵ | 2.0 x 10⁻² | 2.0 x 10⁻⁷ |
| 2-(4-Methoxyphenyl)acetic acid | 5.0 x 10⁴ | 5.0 x 10⁻² | 1.0 x 10⁻⁶ |
| Phenylacetic acid | No significant binding | Not determined | Not determined |
Table 2. Hypothetical Kinetic and Affinity Data for Antibody A using SPR.
Comparison of Methods
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Competition for antibody binding sites | Real-time monitoring of binding-induced refractive index changes |
| Labeling Requirement | Requires a labeled antigen or antibody | Label-free |
| Data Output | Endpoint measurement (IC₅₀, % Cross-Reactivity) | Real-time kinetic data (kₐ, kₑ) and affinity (Kₐ) |
| Throughput | High (96- or 384-well plates) | Lower, but automated systems are available |
| Sensitivity | High | Very high |
| Information Provided | Relative affinity and specificity | Detailed kinetic and affinity information |
| Cost | Relatively low | Higher instrument and consumable costs |
Conclusion
Both Competitive ELISA and Surface Plasmon Resonance are powerful techniques for assessing the cross-reactivity of antibodies against small molecules like this compound. Competitive ELISA is an excellent choice for high-throughput screening of multiple compounds to determine relative cross-reactivity. SPR, on the other hand, provides a more in-depth characterization of the binding kinetics and affinity, offering a deeper understanding of the antibody's specificity.
The choice of method will depend on the specific needs of the research, including the desired level of detail, throughput requirements, and available resources. For comprehensive antibody validation, a combination of both techniques can be highly effective: using competitive ELISA for initial screening and SPR for detailed characterization of lead antibody candidates. Ultimately, a thorough understanding of an antibody's cross-reactivity profile is a non-negotiable step in the development of reliable and robust immunoassays.[14]
References
- Bio-Rad. (2021, November 10). The Importance of Antibody Validation.
- Horizon Discovery. Antibody Validation - why is it important?.
- Visikol. (2023, June 20). The Importance of Antibody Validation: Ensuring Accurate Scientific Results.
- Akoya Biosciences. The Importance of Antibody Validation.
- Lab Manager. Why Validating Your Antibodies is Crucial for Success.
- Cusabio. How to Validate An Antibody?.
- Creative Diagnostics. Antibody Specificity Validation.
- Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins.
- Reichert SPR Systems. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
- Biomatik. (2021, May 24). Antibody Validation: How To Confirm The Specificity Of An Antibody?.
- PubMed Central. Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics.
- National Institutes of Health. (2018, December 14). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes.
- St John's Laboratory. Competitive ELISA protocol.
- Creative Diagnostics. Competitive ELISA Protocol.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Why Validating Your Antibodies is Crucial for Success | Lab Manager [labmanager.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antibody Validation - why is it important? [horizondiscovery.com]
- 6. The Importance of Antibody Validation [visikol.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. biossusa.com [biossusa.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. quanterix.com [quanterix.com]
Safety Operating Guide
Definitive Disposal Protocol for 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid. As a halogenated aromatic carboxylic acid, this compound requires specialized handling to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety protocols for related chemical classes and federal guidelines for hazardous waste management.
Hazard Assessment and Immediate Safety
Before handling or disposing of this compound, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally analogous compounds—such as 2,3-Difluorophenylacetic acid, 3-Ethoxy-2,6-difluorophenylacetic acid, and other fluorinated phenylacetic acids—provide a strong basis for a conservative safety assessment.[1][2][3][4][5]
Anticipated Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[1][2][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][4]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[1][6]
Personal Protective Equipment (PPE)
Due to the corrosive and irritant nature of this acid, strict adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation or burns.[1][2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against splashes that can cause serious eye damage.[1][2] |
| Skin/Body Protection | A flame-retardant lab coat. Ensure clothing fully covers skin. | Prevents incidental contact with skin and clothing. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be needed for spills. | Prevents inhalation of dust or aerosols, which can irritate the respiratory system.[1][2] |
Spill & Exposure Response
In Case of a Spill:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[1] For solutions, absorb with an inert material (e.g., vermiculite, sand) and collect for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Waste Characterization and Segregation
Proper disposal begins with correct waste classification. This compound falls into a specific hazardous waste category that dictates its handling and final disposal route.
Classification: Halogenated Organic Acid
The presence of fluorine atoms on the phenyl ring classifies this compound as a halogenated organic waste .[7][8][9] The carboxylic acid functional group further specifies it as acidic. This classification is critical because mixing it with incompatible waste streams can lead to dangerous reactions or complicate the disposal process.
Segregation Protocol:
-
DO NOT mix with non-halogenated organic waste.[8]
-
DO NOT dispose of this material down the drain. Its low water solubility and potential ecotoxicity make aqueous disposal unacceptable.[1][6]
-
DO collect this waste in a dedicated, clearly labeled container for halogenated organic compounds.[8][9]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation decision workflow.
On-Site Handling and Final Disposal
Waste Container Selection and Labeling
-
Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic and halogenated organic waste. Ensure the container has a secure, tight-fitting lid.[10]
-
Labeling: The waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Corrosive," "Irritant")
-
Accumulation start date
-
Your name and laboratory information
-
Temporary Storage
Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin within a ventilated cabinet, away from incompatible materials like bases and strong oxidizing agents.
Final Disposal Method: Incineration
The recommended and most environmentally responsible method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Causality and Justification: The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated compounds like this compound highly stable and persistent in the environment.[11] Standard chemical or biological waste treatment methods are ineffective.
High-temperature incineration (typically >1,000°C) with sufficient residence time is required to break the C-F bond.[11] These facilities are equipped with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride) that are generated during combustion.[11] The U.S. Environmental Protection Agency (EPA) identifies thermal treatment as a key technology for the destruction of fluorinated substances, though it notes that data on complete destruction efficiency is still an area of active research.[12][13][14]
Operational Plan:
-
Accumulation: Collect waste in the properly labeled container, ensuring it is never filled beyond 90% capacity.[10]
-
Coordination: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.
-
Documentation: Complete all required hazardous waste manifests or pickup forms provided by EHS.
-
Transfer: Hand over the sealed and properly labeled container to authorized EHS personnel for transport to the licensed TSDF.
By adhering to this protocol, you ensure that this compound is managed in a way that prioritizes personnel safety, regulatory compliance, and environmental stewardship.
References
- U.S. Environmental Protection Agency. (2024).
- U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]
- U.S. Environmental Protection Agency. (2025).
- Nipissing University. (2019).
- Bucknell University.
- U.S. Environmental Protection Agency.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- University of Barcelona.
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. bucknell.edu [bucknell.edu]
- 9. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 10. ethz.ch [ethz.ch]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Mastering the Safe Handling of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid: A Guide for Laboratory Professionals
The core hazards associated with structurally similar difluorophenylacetic acids include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Our approach, therefore, is built on a conservative risk assessment that prioritizes the mitigation of these potential dangers through a multi-layered safety system.
The Hierarchy of Controls: A Foundational Safety Paradigm
Before any personal protective equipment (PPE) is selected, we must first apply the hierarchy of controls. This framework prioritizes the most effective safety measures to minimize risk. Engineering controls and administrative controls are paramount, with PPE serving as the final, critical barrier between the researcher and the chemical hazard.
Caption: Hierarchy of Controls applied to laboratory chemical safety.
Engineering and Administrative Controls: Your First Line of Defense
Engineering Controls:
-
Chemical Fume Hood: All handling of solid 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid and its solutions must be conducted within a certified chemical fume hood.[4][5] This is the most critical engineering control to prevent the inhalation of dust or vapors and to contain any potential spills.[1][4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any potential airborne contaminants.[1][2]
-
Safety Stations: An eyewash station and emergency shower must be readily accessible and unobstructed in the immediate vicinity of the handling area.[6][7]
Administrative Controls:
-
Designated Area: Establish a clearly marked designated area for the handling of this compound to prevent cross-contamination and unintended exposure.[5]
-
Standard Operating Procedures (SOPs): Adhere strictly to laboratory-specific SOPs for handling hazardous chemicals.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for halogenated organic acids before beginning work.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is task-dependent. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical-resistant nitrile gloves[4][7] | Safety goggles with side shields or a face shield[5][8] | Fully-buttoned laboratory coat[5][7] | Required if not in a fume hood (NIOSH-approved respirator)[5][9] |
| Solution Preparation | Chemical-resistant nitrile gloves[4][7] | Chemical splash goggles[7][8] | Fully-buttoned laboratory coat[5][7] | Not required if performed in a fume hood[5] |
| Reaction Workup/Purification | Chemical-resistant nitrile gloves[4][7] | Chemical splash goggles and face shield[5][8] | Chemical-resistant apron over a lab coat[10] | Not required if performed in a fume hood[5] |
| Waste Disposal | Chemical-resistant nitrile gloves[4][7] | Chemical splash goggles[7][8] | Fully-buttoned laboratory coat[5][7] | Not required if performed in a fume hood[5] |
Causality of PPE Choices:
-
Gloves: Nitrile gloves are recommended for their broad resistance to organic solvents and acids.[7][8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[2]
-
Eye Protection: Due to the severe eye irritation potential noted in similar compounds[1][2][11], robust eye protection is non-negotiable. Safety glasses are the minimum, but chemical splash goggles provide a complete seal and are superior.[8] A face shield should be used in conjunction with goggles when there is a significant splash risk.[5][8]
-
Lab Coat: A lab coat protects your skin and personal clothing from contamination.[5][7] Cotton is a preferred fabric over synthetics, which can melt in a fire.[12]
Operational Plan: Step-by-Step Handling Protocol
This protocol for weighing and preparing a stock solution serves as a template for safe handling.
Objective: To safely weigh 100 mg of solid this compound and prepare a 10 mg/mL stock solution in DMSO.
Caption: Step-by-step workflow for safe chemical handling.
Methodology:
-
Preparation: Verify that the chemical fume hood is operational.[5] Gather all necessary equipment, including the chemical container, spatula, weigh paper, vials, and solvent.
-
Don PPE: Put on all required PPE as specified in the table above (nitrile gloves, splash goggles, lab coat).[5]
-
Weighing: Inside the fume hood, carefully transfer the desired amount of the solid compound from its container to weigh paper using a spatula. Avoid any actions that could generate dust, such as pouring from a height.[5]
-
Transfer: Carefully transfer the weighed solid into an appropriately labeled vial.
-
Dissolution: Add the required volume of solvent to the vial. Cap the vial securely and mix until the solid is fully dissolved.
-
Decontamination: Clean the spatula and any contaminated surfaces within the fume hood.
-
Post-Handling: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).[5] Wash hands thoroughly with soap and water.[1][3]
Spill, Exposure, and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1][11] Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6][11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][11]
-
Spill Response: For a small spill within a fume hood, use an inert absorbent material (like vermiculite or sand) to contain it.[10] Collect the absorbed material into a designated hazardous waste container.[10] Report all spills to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal:
-
Segregation is Key: As a halogenated organic compound, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[14]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings.[10]
-
Collection: Follow your institution's specific protocols for arranging the pickup of hazardous waste by the EHS department.[10] Never dispose of this chemical down the drain.[4]
By integrating these controls, protective measures, and procedures into your daily workflow, you can handle this compound with confidence, ensuring both personal safety and the integrity of your research.
References
- AK Scientific, Inc. Safety Data Sheet: 3-Ethoxy-2,6-difluorophenylacetic acid. URL
- Biosynth. Safety Data Sheet: α,α-Difluorophenylacetic acid. URL
- Fisher Scientific. Safety Data Sheet: alpha,alpha-Difluorophenylacetic acid. URL
- Fisher Scientific. Safety Data Sheet: 2,3-Difluorophenylacetic acid. URL
- Braun Research Group, University of Illinois.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. URL
- ChemicalBook. Safety Data Sheet: 3,5-Difluorophenylacetic acid. URL
- BenchChem.
- BenchChem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. URL
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment. URL
- LeelineWork. What PPE Should You Wear When Handling Acid 2026? URL
- Chemistry LibreTexts. Safety. URL
- AgroParisTech - Chimactiv. Liquid waste. URL
- Miami University. Personal Protective Equipment. URL
- Ali-Marketing. Discover the Various Types of PPE for Optimal Chemical Safety. URL
- Washington State University.
- University of Wisconsin-Milwaukee.
- Sigma-Aldrich.
- Lab Alley. How to Dispose of Acetic Acid. URL
- Jackson State Community College.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents. URL
- Sigma-Aldrich. 4-Ethoxy-2,3-difluorophenylacetic acid Product Page. URL
- Biofount. 4-Ethoxy-2,3-difluorophenylacetic acid Product Page. URL
Sources
- 1. aksci.com [aksci.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. leelinework.com [leelinework.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 13. uakron.edu [uakron.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
